Ethyl 3-hydroxycyclohexanecarboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl 3-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOLPQGOBDXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10916224 | |
| Record name | Ethyl 3-hydroxycyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10916224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94160-25-5 | |
| Record name | Cyclohexanecarboxylic acid, 3-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94160-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-hydroxycyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094160255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-hydroxycyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10916224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxycyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 3-Hydroxycyclohexanecarboxylate
Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of ethyl 3-hydroxycyclohexanecarboxylate (CAS No. 94160-25-5), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document is structured to provide researchers, scientists, and drug development professionals with both foundational data and practical, field-proven methodologies for its characterization. Emphasis is placed on the impact of stereoisomerism on physical properties, detailed protocols for property determination, and a thorough spectroscopic profile to ensure compound identity and purity.
Compound Identification and Structure
This compound is a cyclic ester containing both a hydroxyl and an ethyl ester functional group. Its core structure is a cyclohexane ring, which imparts specific stereochemical properties that are critical to its function and reactivity in synthetic pathways.
Key Identifiers:
-
IUPAC Name: ethyl 3-hydroxycyclohexane-1-carboxylate[1]
-
CAS Number: 94160-25-5 (for isomer mixture)[1]
-
Molecular Formula: C₉H₁₆O₃[1]
-
Molecular Weight: 172.22 g/mol [1]
-
Canonical SMILES: CCOC(=O)C1CCCC(C1)O
-
InChI Key: BGAOLPQGOBDXBH-UHFFFAOYSA-N[1]
The presence of two stereocenters at positions 1 and 3 of the cyclohexane ring means the molecule can exist as two diastereomers: cis and trans. These isomers are not superimposable and possess distinct physical properties.
Caption: Chair conformations of cis and trans isomers.
Physicochemical Properties
The physical properties of this compound are influenced by its molecular weight, the presence of hydrogen bonding via the hydroxyl group, and the dipole moment arising from the ester functionality. Data is often reported for the mixture of isomers.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | |
| Physical Form | Liquid at 25 °C | |
| Boiling Point | 251.4 °C @ 760 mmHg | |
| Density | 1.067 - 1.093 g/cm³ @ 25 °C | |
| Flash Point | >110 °C | |
| Water Solubility | Low / Not miscible (predicted) | |
| Organic Solvent Solubility | Soluble in common organic solvents (e.g., alcohols, esters, chlorinated solvents) | [2][3] |
Note: Discrepancies in reported density values may be attributed to measurements on different isomer ratios or temperatures.
The Critical Role of Stereoisomerism
The cis and trans diastereomers exhibit different physical properties due to variations in their molecular shape and polarity.
-
Polarity and Boiling Point: The cis isomer, where both substituents can be on the same side of the ring's plane, generally has a larger net dipole moment compared to the more symmetric trans isomer. This increased polarity leads to stronger dipole-dipole intermolecular forces, which typically results in a higher boiling point for the cis isomer.[4][5]
-
Molecular Packing and Melting Point: The trans isomer often has a more linear and symmetrical shape, allowing it to pack more efficiently into a crystal lattice. This superior packing leads to stronger intermolecular forces in the solid state, generally giving the trans isomer a higher melting point.[5] While this compound is a liquid at room temperature, this principle remains relevant for its freezing point.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structural integrity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The proton on the carbon bearing the hydroxyl group (-CHOH) would appear as a multiplet, typically between 3.5 and 4.0 ppm. The remaining cyclohexane ring protons would appear as a complex series of multiplets in the 1.0-2.5 ppm range.
-
¹³C NMR: The carbon spectrum will display a signal for the ester carbonyl carbon around 175 ppm.[6] The carbon attached to the hydroxyl group is expected in the 65-75 ppm region. The two carbons of the ethyl group will appear at approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃). The remaining cyclohexane carbons will resonate between 20 and 45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups:
-
O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group's hydrogen bonding.[7]
-
C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A very strong, sharp peak between 1750-1735 cm⁻¹ corresponds to the carbonyl of the saturated ester.[8]
-
C-O Stretch: Two distinct C-O stretching bands are expected in the 1300-1000 cm⁻¹ region, one for the ester and one for the alcohol.[8]
Experimental Methodologies for Property Determination
The following protocols are self-validating systems designed for the accurate determination of the key physical properties of this compound.
Purity and Isomer Ratio Assessment by Gas Chromatography (GC)
Causality: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. This method is ideal for determining the purity of the sample and quantifying the cis/trans isomer ratio due to the expected difference in their boiling points and polarities.
Caption: Workflow for GC-based purity and isomer analysis.
Step-by-Step Protocol:
-
Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent like ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID). A suitable column would be a 30m x 0.32mm fused silica capillary column with a 0.25 µm film thickness (e.g., DB-1 or equivalent).[9]
-
GC Conditions:
-
Injector Temperature: 240 °C
-
Detector Temperature: 260 °C
-
Carrier Gas: Nitrogen or Helium at a constant flow of 2 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 8 °C/min to 280 °C and hold for 5 minutes.[9]
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: The two isomers should elute as distinct peaks. Purity is determined by the ratio of the main peak areas to the total area of all peaks. The cis/trans ratio is calculated from the relative areas of the two corresponding isomer peaks.
Boiling Point Determination under Reduced Pressure
Causality: The compound's high boiling point at atmospheric pressure (251.4 °C) makes vacuum distillation a practical necessity to avoid thermal decomposition. This procedure determines the boiling point at a reduced, controlled pressure.
Step-by-Step Protocol:
-
Apparatus: Assemble a micro-distillation or Thiele tube apparatus connected to a vacuum pump and a digital vacuum gauge (manometer).[10]
-
Sample Addition: Place 2-3 mL of the sample and a small magnetic stir bar or a few boiling chips into the distillation flask.
-
Evacuation: Carefully evacuate the system to the desired pressure (e.g., 10 mmHg). Ensure all joints are properly sealed.
-
Heating: Gently heat the sample using an oil bath or heating mantle with stirring.
-
Observation: The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube (in a Thiele tube setup) or when vapor condenses on the thermometer bulb and a stable distillation rate is observed.[11][12]
-
Recording: Record the stable temperature and the precise pressure from the manometer. This data can be compared to literature values or used with a pressure nomograph to estimate the normal boiling point.
Density Determination using a Pycnometer
Causality: A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid (e.g., deionized water), and filled with the sample liquid, the density of the sample can be calculated with high precision.
Step-by-Step Protocol:
-
Preparation: Clean and thoroughly dry a pycnometer of known volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀) on an analytical balance.[13]
-
Mass with Water: Fill the pycnometer with deionized water, insert the stopper allowing excess water to exit the capillary, and thermostat to a precise temperature (e.g., 25.0 °C). Dry the exterior and weigh (m₁).
-
Mass with Sample: Empty, clean, and dry the pycnometer. Fill it with the this compound sample, thermostat to the same temperature, dry the exterior, and weigh (m₂).
-
Calculation:
-
Mass of water = m₁ - m₀
-
Mass of sample = m₂ - m₀
-
Density of sample (ρ_sample) = (Mass of sample / Mass of water) * Density of water (ρ_water at 25.0 °C).
-
Refractive Index Measurement
Causality: The refractive index is a measure of how light bends as it passes through a substance. It is a unique physical constant for a pure compound that is sensitive to temperature and purity. An Abbe refractometer is the standard instrument for this measurement.[14]
Step-by-Step Protocol:
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3325 at 25 °C).[15]
-
Temperature Control: Ensure the refractometer prisms are connected to a circulating water bath set to a constant temperature, typically 20.0 °C or 25.0 °C.[16]
-
Sample Application: Place 2-3 drops of the sample onto the lower prism and close the prism assembly.
-
Measurement: Look through the eyepiece and turn the adjustment knob until the light and dark fields meet sharply at the crosshairs. Adjust the compensator to remove any color fringes.[16][17]
-
Reading: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was made (e.g., n_D²⁵).
Safety and Handling
-
General: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin and eye irritation.[18] Some data suggests it may be harmful if swallowed.[3]
-
Storage: Store in a tightly closed container in a cool, dry place. The material is classified as a combustible liquid.
References
- University of West Bohemia. (n.d.). 1 density determination by pycnometer.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]
-
Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]
-
Scribd. (n.d.). Refractive Index Measurement Guide. Retrieved from [Link]
- Abbe Zeiss refractometer manual. (n.d.).
-
Bellingham + Stanley. (n.d.). Abbe 5 Refractometer. Retrieved from [Link]
-
McCormick, J. M. (2009, August 11). Operating Instructions for Abbé Refractometers. Truman State University Chem Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023897, this compound. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268214, cis-Ethyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 3-cyclohexenecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Rodriguez-Canto, W., et al. (2025). Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers. PubMed Central. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Reddit. (2017, February 5). Cis-Trans isomers and boiling/melting point rules. r/Mcat. Retrieved from [Link]
-
Quora. (2016, October 9). Why does cis isomer have higher boiling point than its trans counterpart?. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (n.d.). Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Impurities. Retrieved from [Link]
-
SciELO. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]
Sources
- 1. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. scielo.br [scielo.br]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Impurities in Bulk and Pharmaceutical Dosage Forms | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. macro.lsu.edu [macro.lsu.edu]
- 16. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 17. img.daihan-sci.com [img.daihan-sci.com]
- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-hydroxycyclohexanecarboxylate
This guide provides a comprehensive technical overview of Ethyl 3-hydroxycyclohexanecarboxylate, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, it delves into the compound's stereochemistry, synthesis, characterization, and applications, with a focus on the causal relationships behind methodological choices.
Introduction: A Versatile Building Block
This compound (CAS No: 94160-25-5) is a bifunctional molecule featuring a hydroxyl group and an ethyl ester attached to a cyclohexane ring.[1] This structure provides two reactive centers, making it a valuable starting material and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its cyclohexane core offers a scaffold for creating compounds with specific three-dimensional arrangements, a critical feature for targeted drug action. The presence of two stereocenters at positions 1 and 3 of the cyclohexane ring adds a layer of complexity and opportunity for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).
Physicochemical Properties and Stereochemistry
Understanding the fundamental properties of a compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C9H16O3 | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.067 g/mL at 25 °C | |
| CAS Number | 94160-25-5 | [1] |
The Critical Role of Stereoisomerism
The structure of this compound contains two chiral centers at the C1 and C3 positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. These are commonly referred to in terms of the relative orientation of the ester and hydroxyl groups: cis (on the same side of the ring) and trans (on opposite sides).[2][3]
The spatial arrangement of these functional groups is crucial as it dictates how the molecule can interact with other chiral molecules, such as enzymes and receptors in biological systems. For instance, the synthesis of the antiviral drug Oseltamivir (Tamiflu®) relies on specific stereoisomers of related cyclohexene derivatives to achieve its therapeutic effect.[4][5] Controlling the stereochemistry during synthesis is therefore a primary concern for medicinal chemists.
Caption: Relationship between the stereoisomers of this compound.
Synthesis of this compound
The most common and industrially scalable method for producing this compound is through the catalytic hydrogenation of Ethyl 3-hydroxybenzoate.[6] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.
Key Synthesis Workflow: Catalytic Hydrogenation
The choice of catalyst is the most critical parameter in this synthesis as it influences both the reaction efficiency and the resulting stereoselectivity (the ratio of cis to trans isomers).
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
Objective: To synthesize a mixture of cis and trans this compound.
Materials:
-
Ethyl 3-hydroxybenzoate[7]
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Ethanol (anhydrous)
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Charging: A high-pressure autoclave is charged with Ethyl 3-hydroxybenzoate and a catalytic amount of 5% Ru/C (typically 1-5 mol%). Anhydrous ethanol is added as the solvent.
-
Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The mixture is then heated (e.g., to 80-120 °C) and stirred vigorously to ensure efficient mixing and mass transfer of hydrogen to the catalyst surface.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake.
-
Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the solid catalyst.
-
Purification: The ethanol solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the final product as a colorless liquid.
Causality Behind Choices:
-
Catalyst: Ruthenium and Rhodium-based catalysts are often chosen for their high activity in aromatic ring hydrogenation.[8] The choice between them can influence the cis/trans ratio of the product.
-
Solvent: Ethanol or isopropanol are common solvents as they readily dissolve the starting material and are stable under hydrogenation conditions.[8]
-
Pressure & Temperature: High pressure and elevated temperatures are necessary to overcome the high activation energy required to reduce the stable aromatic ring.
Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical step. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons. Key signals include the ethyl group quartet and triplet, protons on the cyclohexane ring, and the proton of the hydroxyl group. The chemical shifts and coupling constants of the protons at C1 and C3 can help differentiate between cis and trans isomers.[9][10]
-
¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the six carbons of the cyclohexane ring.
-
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹) and the ester carbonyl group (C=O stretch, strong, ~1730 cm⁻¹).[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (172.22 g/mol ).[1]
Key Reactions and Applications in Drug Development
This compound is a valuable intermediate due to the reactivity of its hydroxyl and ester groups. It serves as a key building block in the synthesis of several important pharmaceutical compounds.
Role as a Precursor in Oseltamivir Synthesis
While not a direct precursor in the main industrial synthesis of Oseltamivir (which starts from shikimic acid), structurally similar cyclohexene carboxylates are central to many reported total syntheses of the drug.[4][5][11] These syntheses highlight the utility of the substituted cyclohexane scaffold. For example, derivatives can be elaborated through reactions like aziridination and nucleophilic ring-opening to install the necessary amino and ether functionalities of the final drug.[12][13]
Caption: Synthetic utility of this compound in API synthesis.
Safety and Handling
As with any chemical, proper safety precautions are essential.
-
GHS Hazard Statements: The related compound, Ethyl 3-oxocyclohexanecarboxylate, is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[14] Similar precautions should be taken.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is classified as a combustible liquid.[15]
-
Handling: Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation.[15]
Conclusion
This compound is more than a simple chemical; it is a versatile platform for the stereocontrolled synthesis of complex organic molecules. Its importance in medicinal chemistry is underscored by the utility of its cyclohexane scaffold in creating potent and selective therapeutics. A thorough understanding of its synthesis, stereochemistry, and reactivity is fundamental for any researcher aiming to leverage this powerful building block in drug discovery and development.
References
-
PubChem. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096. Available from: [Link]
-
Wikipedia. Oseltamivir total synthesis. Available from: [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation. Available from: [Link]
-
PubChem. This compound | C9H16O3 | CID 3023897. Available from: [Link]
-
Scribd. Oseltamivir Synthesis for Chemists. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information - Reduction of Aromatic Nitro Compounds. Available from: [Link]
-
ResearchGate. Synthesis of (-)-Oseltamivir. Available from: [Link]
-
PubChem. ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. Available from: [Link]
-
National Institutes of Health. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Available from: [Link]
-
Asian Journal of Chemistry. A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. Available from: [Link]
-
Organic Syntheses. cyclohexylidenecyclohexane. Available from: [Link]
-
PrepChem.com. Synthesis of ethyl 4-hydroxycyclohexanecarboxylate. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
Fisher Scientific. Ethyl 4-hydroxycyclohexanecarboxylate, cis + trans, 97%. Available from: [Link]
-
PubChem. Ethyl 3-hydroxycyclopentanecarboxylate | C8H14O3 | CID 53407781. Available from: [Link]
-
PubChem. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522. Available from: [Link]
- Google Patents. Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
ResearchGate. The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Available from: [Link]
-
Khan Academy. Cis-trans isomerism. Available from: [Link]
-
PubChem. Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089. Available from: [Link]
-
YouTube. Organic Chemistry - Stereochemistry of cis/trans and E/Z isomers. Available from: [Link]
Sources
- 1. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 5. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
- 6. Ethyl 3-hydroxybenzoate | 7781-98-8 [chemicalbook.com]
- 7. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound(94160-25-5) 1H NMR spectrum [chemicalbook.com]
- 10. ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate(1239311-14-8) 1H NMR [m.chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Ethyl 3-hydroxycyclohexanecarboxylate CAS number 94160-25-5
An In-depth Technical Guide to Ethyl 3-hydroxycyclohexanecarboxylate (CAS 94160-25-5)
Abstract
This compound is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its cyclohexyl core, decorated with both a hydroxyl and an ethyl ester group, provides two distinct points for chemical modification, making it a valuable intermediate in the creation of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed and validated protocol for its synthesis via chemoselective reduction, thorough analytical characterization methods, and an exploration of its applications as a key scaffold in pharmaceutical research and drug development. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both accuracy and practical utility for professionals in the field.
Physicochemical and Structural Properties
This compound is a liquid at room temperature, possessing properties that make it amenable to a variety of reaction conditions.[1][2] Its structural and physical characteristics are foundational to its role in synthesis.
| Property | Value | Source |
| CAS Number | 94160-25-5 | [1][3] |
| Molecular Formula | C₉H₁₆O₃ | [1][3] |
| Molecular Weight | 172.22 g/mol | [1][3] |
| IUPAC Name | ethyl 3-hydroxycyclohexane-1-carboxylate | [3] |
| Appearance | Liquid | [1] |
| Density | 1.067 g/mL at 25 °C | [1] |
| Boiling Point | 251.4 °C at 760 mmHg | [2] |
| SMILES | CCOC(=O)C1CCCC(O)C1 | [1] |
| InChI Key | BGAOLPQGOBDXBH-UHFFFAOYSA-N | [1][3] |
Synthesis and Mechanistic Considerations
The most direct and common synthesis of this compound involves the reduction of its keto-precursor, Ethyl 3-oxocyclohexanecarboxylate (CAS 33668-25-6).[4][5][6] The choice of reducing agent is critical to the success of this transformation.
Rationale for Synthetic Strategy
The core challenge is the chemoselective reduction of a ketone in the presence of an ester. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both functional groups to yield a diol. Therefore, a milder reagent is required. Sodium borohydride (NaBH₄) is the ideal choice for this application.[7] It is a nucleophilic reducing agent that is highly selective for aldehydes and ketones over less electrophilic esters. This selectivity arises from the significant difference in partial positive charge on the carbonyl carbons of ketones versus esters, making the former much more susceptible to hydride attack from NaBH₄. The reaction is typically performed in a protic solvent, such as ethanol, which also serves to protonate the resulting alkoxide intermediate.
Stereochemical Outcome
The reduction of the prochiral ketone at the C3 position creates a new stereocenter. As the starting material, Ethyl 3-oxocyclohexanecarboxylate, is typically used as a racemic mixture (with a stereocenter at C1), the resulting product is a mixture of four stereoisomers, grouped into two pairs of diastereomers (cis and trans isomers). The cis isomer has the hydroxyl and ester groups on the same face of the ring, while the trans isomer has them on opposite faces. The diastereomeric ratio is influenced by the steric hindrance of the incoming hydride, often favoring the formation of the thermodynamically more stable trans isomer where the bulky substituents are in equatorial positions. For applications requiring a single stereoisomer, diastereoselective synthesis strategies or subsequent chiral separation via techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is necessary.[8][9][10][11]
Detailed Experimental Protocol: Synthesis
This protocol describes the reduction of Ethyl 3-oxocyclohexanecarboxylate to this compound.
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Deionized Water (H₂O)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve Ethyl 3-oxocyclohexanecarboxylate (1.0 eq, e.g., 10.0 g, 58.7 mmol) in anhydrous ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq, e.g., 2.44 g, 64.6 mmol) to the stirred solution in small portions over 30 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding deionized water (50 mL).
-
Acidify the mixture to pH ~3-4 with 1M HCl to neutralize excess NaBH₄ and decompose borate complexes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL). Causality: The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure this compound.[12][13]
Analytical Characterization and Quality Control
Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete analytical profile.[14]
| Analytical Technique | Expected Result / Signature |
| ¹H NMR | ~4.1 ppm (q, 2H): -OCH₂ CH₃; ~3.6 ppm (m, 1H): -CH OH; ~2.5 ppm (m, 1H): -CH CO₂Et; ~1.2-2.2 ppm (m, 8H): Cyclohexyl -CH₂- protons; ~1.2 ppm (t, 3H): -OCH₂CH₃ |
| ¹³C NMR | ~175 ppm: Ester C =O; ~68 ppm: -C HOH; ~60 ppm: -OC H₂CH₃; ~20-45 ppm: Multiple signals for cyclohexyl carbons and -OC H₂C H₃ |
| FT-IR (neat) | ~3400 cm⁻¹ (broad): O-H stretch; ~2940, 2860 cm⁻¹: Aliphatic C-H stretch; ~1730 cm⁻¹ (strong): Ester C=O stretch; ~1180 cm⁻¹: C-O stretch |
| Mass Spec (EI) | m/z 172: Molecular Ion [M]⁺; m/z 154: [M-H₂O]⁺; m/z 127: [M-OEt]⁺; m/z 99: [M-CO₂Et]⁺ |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on solvent, concentration, and stereochemistry.
Purity is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which should show a single major peak corresponding to the product. The diastereomeric ratio can also be determined from the integration of distinct signals in high-resolution NMR or by peak areas in GC/HPLC.
Applications in Research and Drug Development
The synthetic value of this compound lies in its identity as a chiral building block and versatile intermediate. The cyclohexanone skeleton is a common motif in a wide array of biologically active natural products and pharmaceutical drugs.[8][10] This intermediate provides a synthetically accessible entry point to this privileged scaffold.
-
Scaffold for Derivatization: The hydroxyl and ester groups serve as orthogonal handles for further chemical modification. The hydroxyl group can be oxidized back to a ketone, converted to a leaving group for nucleophilic substitution, or used in ether/ester linkages. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide.[15] This dual functionality allows for the systematic exploration of chemical space around the cyclohexane core.
-
Access to Chiral Molecules: As a precursor to various stereoisomers, it is valuable in the synthesis of enantiomerically pure compounds.[16][17] In drug development, often only one enantiomer of a chiral molecule possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[18] Access to intermediates like this is therefore critical for developing stereoselective syntheses.
-
Intermediate for Complex Targets: It can be used in the synthesis of more complex molecules, such as antagonists for specific receptors or inhibitors of enzymes. The cyclohexane ring provides a rigid conformational scaffold that can be used to orient other functional groups in a precise three-dimensional arrangement to fit into a biological target's active site, a key principle in pharmacophore-based drug design.[19][20]
Safety and Handling
While specific toxicity data for this compound is limited, standard laboratory safety protocols for handling organic chemicals should be strictly followed. Its precursor, Ethyl 3-oxocyclohexanecarboxylate, is known to cause skin, eye, and respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[21][22] It is classified as a combustible liquid.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- National Center for Biotechnology Information (2024). Time in Paris, FR. PubChem Compound Summary.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved January 7, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. PubChem Compound Summary. Retrieved January 7, 2026, from [Link].
-
MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link].
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved January 7, 2026, from [Link].
-
CORE. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link].
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 7, 2026, from [Link].
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 7, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. PubChem Compound Summary. Retrieved January 7, 2026, from [Link].
-
ResearchGate. (n.d.). IR and 1 H NMR spectroscopic data of the prepared compounds. Retrieved January 7, 2026, from [Link].
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxycyclohexanecarboxylate. Retrieved January 7, 2026, from [Link].
-
Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved January 7, 2026, from [Link].
-
Symeonidis, A., & Choulis, N. H. (n.d.). Recent Development: Enantioselective Extraction in Chiral Separation. Retrieved January 7, 2026, from [Link].
-
Organic Syntheses. (n.d.). Cyclohexanecarboxylic acid, 3,4,5-triol and triacetate. Retrieved January 7, 2026, from [Link].
- Integrated Spectrometry. (2021, January 14). Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols). YouTube. Retrieved January 7, 2026, from https://www.youtube.
-
Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved January 7, 2026, from [Link].
-
Integrated Spectrometry. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved January 7, 2026, from [Link].
-
Molbase. (n.d.). ethyl 3-hydroxy-1-methyl-2-oxo-3-cyclopentene-1-carboxylate. Retrieved January 7, 2026, from [Link].
- Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
Organic Syntheses. (n.d.). 4. Retrieved January 7, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. PubChem Compound Summary. Retrieved January 7, 2026, from [Link].
-
Nair, D., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link].
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 7, 2026, from [Link].
-
CAS Common Chemistry. (n.d.). S-Quizalofop-acid. Retrieved January 7, 2026, from [Link].
-
ResearchGate. (n.d.). A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. Retrieved January 7, 2026, from [Link].
-
Seidel, T., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics. Retrieved January 7, 2026, from [Link].
-
Nair, D., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. Retrieved January 7, 2026, from [Link].
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved January 7, 2026, from [Link].
-
Newman, D. J., & Cragg, G. M. (2025). The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update. Expert Opinion on Drug Discovery. Retrieved January 7, 2026, from [Link].
-
Patil, S. A., et al. (2025). Artificial Intelligence in Natural Product Drug Discovery: Current Applications and Future Perspectives. Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link].
-
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Retrieved January 7, 2026, from [Link].
-
Jóźwiak, K., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved January 7, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxycyclopentanecarboxylate. PubChem Compound Summary. Retrieved January 7, 2026, from [Link].
Sources
- 1. This compound 98 94160-25-5 [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. prepchem.com [prepchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. files.eric.ed.gov [files.eric.ed.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. 2306249-93-2|Ethyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 17. ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate | C14H25NO5 | CID 72207703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
- 19. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-Hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxycyclohexanecarboxylate is a bifunctional molecule incorporating both a hydroxyl group and an ester, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its cyclic aliphatic structure offers a scaffold for constructing more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, offering insights into the structural information each technique reveals.
Molecular Structure and Stereochemistry
This compound (C₉H₁₆O₃, Molecular Weight: 172.22 g/mol ) possesses a cyclohexane ring substituted with an ethyl ester group at position 1 and a hydroxyl group at position 3.[1] The presence of two stereocenters at C1 and C3 gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The relative orientation of the ester and hydroxyl groups (cis or trans) significantly influences the molecule's conformation and, consequently, its spectroscopic signatures. This guide will focus on the general spectroscopic features applicable to all stereoisomers, with specific notes on how stereochemistry can impact the data.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the cyclohexane ring, and the hydroxyl group.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of exchangeable protons like the hydroxyl proton.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclohexane ring protons.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Interpretation of the ¹H NMR Spectrum
The expected chemical shifts (δ) and multiplicities for the protons of this compound are summarized in the table below. The exact values can vary slightly depending on the solvent, concentration, and the specific stereoisomer.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -CH₃ (ethyl) | ~1.25 | Triplet (t) | 3H | Coupled to the -CH₂- protons of the ethyl group. |
| -CH₂- (ethyl) | ~4.12 | Quartet (q) | 2H | Coupled to the -CH₃ protons of the ethyl group. |
| Cyclohexane ring protons | 1.2 - 2.5 | Multiplets (m) | 9H | These protons will appear as a complex series of overlapping multiplets due to extensive spin-spin coupling. |
| -CH-OH | ~3.6 - 4.0 | Multiplet (m) | 1H | The chemical shift is sensitive to the stereochemistry (axial vs. equatorial). |
| -OH | Variable (1.5 - 4.0) | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Can be confirmed by D₂O exchange. |
Causality Behind Experimental Choices: The use of a deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte's signals. TMS is used as a universal reference standard due to its chemical inertness and its single, sharp signal at a high field.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), the spectra are typically acquired with proton decoupling to enhance the signal intensity and simplify the spectrum to a series of single lines for each unique carbon atom.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup: The spectrum is recorded on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and referenced to TMS (0.00 ppm).
Interpretation of the ¹³C NMR Spectrum
The approximate chemical shifts for the carbon atoms in this compound are outlined below.
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| -C =O (ester) | ~175 | The carbonyl carbon is significantly deshielded. |
| -O-C H₂- (ethyl) | ~60 | Carbon attached to the ester oxygen. |
| -C H-OH | ~68 - 72 | The chemical shift is influenced by the stereochemistry. |
| Cyclohexane ring carbons | 20 - 45 | A series of peaks corresponding to the different methylene and methine carbons in the ring. |
| -C H₃ (ethyl) | ~14 | The terminal methyl carbon of the ethyl group. |
Diagram of Spectroscopic Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.
-
Instrument Setup: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl and ester functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding. |
| C-H stretch (aliphatic) | 3000 - 2850 | Strong | Characteristic of the C-H bonds in the cyclohexane ring and ethyl group. |
| C=O stretch (ester) | ~1735 | Strong, Sharp | A very prominent peak characteristic of a saturated ester. |
| C-O stretch (ester) | 1300 - 1000 | Strong | Two distinct C-O stretching bands are expected for the ester group. |
| C-O stretch (alcohol) | 1260 - 1050 | Medium-Strong | This may overlap with the C-O stretches of the ester. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and gaining further structural insights.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI). In EI, high-energy electrons bombard the sample, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z Value | Proposed Fragment | Notes |
| 172 | [C₉H₁₆O₃]⁺˙ | Molecular ion (M⁺˙). Its intensity may be low. |
| 154 | [M - H₂O]⁺˙ | Loss of a water molecule from the hydroxyl group. |
| 127 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 101 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group. |
| 45 | [COOCH₂CH₃]⁺ | Fragment corresponding to the ethyl ester group. |
Diagram of Mass Spectrometry Fragmentation
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-Hydroxycyclohexanecarboxylate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-hydroxycyclohexanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this molecule. The focus is on providing not just data, but a causal understanding of the spectral features based on molecular structure, stereochemistry, and conformational dynamics.
Introduction: The Structural Significance of this compound
This compound is a bifunctional molecule incorporating a cyclohexane ring, an ethyl ester, and a hydroxyl group. This combination of features makes it a valuable building block in organic synthesis, particularly for pharmaceuticals and natural products. The stereochemical relationship between the ester and hydroxyl groups at the C1 and C3 positions, respectively, can be either cis or trans, leading to distinct diastereomers with different physical, chemical, and biological properties.
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of this molecule. It allows for the unambiguous determination of its constitution, configuration, and predominant conformation in solution. A thorough understanding of its ¹H NMR spectrum is, therefore, crucial for confirming its synthesis, assessing its purity, and understanding its reactivity.
Theoretical Framework for Spectral Analysis
The ¹H NMR spectrum of this compound is governed by the principles of chemical shift, spin-spin coupling, and conformational dynamics of the cyclohexane ring.
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as the ester and hydroxyl functionalities, deshield nearby protons, causing their signals to appear at a higher frequency (downfield) in the spectrum.[1][2]
-
Ethyl Group Protons: The methylene protons (-O-CH₂-CH₃) are directly attached to the electronegative oxygen atom of the ester and are expected to resonate around 4.1-4.2 ppm. The methyl protons (-O-CH₂-CH₃) are further away and will appear upfield, typically around 1.2-1.3 ppm.
-
Cyclohexane Ring Protons:
-
H1 and H3: The protons on the carbons bearing the substituents (C1 and C3) are the most deshielded of the ring protons. H1 (α to the ester) and H3 (α to the hydroxyl group) will have chemical shifts influenced by these electronegative groups. The methine proton alpha to an ester group on a cyclohexane ring typically appears around 2.2-2.6 ppm, while the proton alpha to a hydroxyl group is found in the 3.5-4.0 ppm range.
-
Other Ring Protons: The remaining methylene protons on the cyclohexane ring (at C2, C4, C5, and C6) will resonate in the more shielded region of the spectrum, typically between 1.0 and 2.2 ppm.[3] Their precise chemical shifts will depend on their proximity and stereochemical relationship to the substituents.
-
Conformational Analysis and its Impact on ¹H NMR
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[4][5] In this conformation, the 12 protons on the ring are divided into two distinct sets: six axial protons, which are perpendicular to the general plane of the ring, and six equatorial protons, which are located around the periphery of the ring.[4]
Substituents on the cyclohexane ring can also occupy either axial or equatorial positions. Due to steric hindrance, known as 1,3-diaxial strain, bulky substituents preferentially occupy the more stable equatorial position.[6] The conformational preference of this compound will depend on the stereochemistry (cis or trans) of the two substituents.
-
trans Isomer: The most stable conformation for the trans isomer is the one where both the ethyl carboxylate and the hydroxyl groups are in equatorial positions (diequatorial).
-
cis Isomer: The cis isomer will exist as an equilibrium mixture of two chair conformations that are rapidly interconverting via a "ring flip". In one conformation, the substituents are axial/equatorial, and in the other, they are equatorial/axial. The equilibrium will favor the conformation that places the bulkier group (the ethyl carboxylate) in the equatorial position.
This conformational preference has a profound impact on both the chemical shifts and the spin-spin coupling constants of the ring protons. Generally, axial protons are more shielded and appear at a slightly lower chemical shift (upfield) compared to their equatorial counterparts on the same carbon atom.
Spin-Spin Coupling and the Karplus Relationship
Spin-spin coupling, observed as the splitting of NMR signals into multiplets, arises from the interaction of neighboring, non-equivalent protons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For cyclohexane systems, the vicinal coupling constant (³JHH) is highly dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation .[7]
The key takeaways from the Karplus relationship for a cyclohexane chair conformation are:
-
Axial-Axial (a-a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically ³Ja-a = 8-14 Hz .
-
Axial-Equatorial (a-e) Coupling: The dihedral angle is approximately 60°, leading to a small coupling constant, typically ³Ja-e = 2-5 Hz .
-
Equatorial-Equatorial (e-e) Coupling: The dihedral angle is also approximately 60°, resulting in a small coupling constant, typically ³Je-e = 2-5 Hz .
These distinct coupling constants are instrumental in assigning the signals of the cyclohexane ring protons and determining the stereochemistry of the molecule.[8]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A standardized protocol is essential for obtaining a high-resolution and artifact-free ¹H NMR spectrum.
Sample Preparation
-
Analyte Quantity: Weigh approximately 5-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. The choice of solvent can slightly influence the chemical shifts of the protons.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[3]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually correct the phase and baseline of the spectrum to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons it represents.
-
Predicted ¹H NMR Spectral Analysis
While an experimental spectrum is ideal, a detailed prediction based on established principles can provide a robust framework for interpretation. The following sections detail the expected ¹H NMR spectra for both the trans and cis isomers of this compound.
Predicted Spectrum of trans-Ethyl 3-Hydroxycyclohexanecarboxylate
The trans isomer is expected to exist predominantly in the diequatorial conformation.
Detailed Signal Analysis:
-
δ ~ 4.15 ppm (quartet, 2H, J = 7.1 Hz): These are the methylene protons of the ethyl group (-O-CH₂ -CH₃). They are deshielded by the adjacent oxygen and are split into a quartet by the three neighboring methyl protons.
-
δ ~ 3.65 ppm (multiplet, 1H): This signal corresponds to the axial proton at C3 (H3 ), which is attached to the carbon bearing the hydroxyl group. Being axial, it will exhibit large axial-axial couplings to the axial protons at C2 and C4, and smaller axial-equatorial couplings to the equatorial protons at C2 and C4. This will likely result in a complex multiplet, often appearing as a triplet of triplets or a doublet of doublets of doublets.
-
δ ~ 2.30 ppm (multiplet, 1H): This is the axial proton at C1 (H1 ), alpha to the ester group. Similar to H3, it will show both large axial-axial and small axial-equatorial couplings, resulting in a complex multiplet.
-
δ ~ 1.25 ppm (triplet, 3H, J = 7.1 Hz): This signal represents the methyl protons of the ethyl group (-O-CH₂-CH₃ ). It is split into a triplet by the two adjacent methylene protons.
-
δ ~ 1.2 - 2.1 ppm (complex multiplets, 8H): This broad region contains the signals for the remaining eight protons on the cyclohexane ring (H2, H4, H5, and H6). These signals will overlap significantly, making individual assignment challenging without 2D NMR techniques.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -O-CH₂ -CH₃ | ~ 4.15 | Quartet (q) | ~ 7.1 | 2H |
| H3 (axial) | ~ 3.65 | Multiplet (m) | ³Ja-a ~ 10-12, ³Ja-e ~ 3-4 | 1H |
| H1 (axial) | ~ 2.30 | Multiplet (m) | ³Ja-a ~ 10-12, ³Ja-e ~ 3-4 | 1H |
| Ring CH₂ protons | ~ 1.2 - 2.1 | Complex Multiplets | - | 8H |
| -O-CH₂-CH₃ | ~ 1.25 | Triplet (t) | ~ 7.1 | 3H |
| -OH | Variable | Broad Singlet | - | 1H |
Predicted Spectrum of cis-Ethyl 3-Hydroxycyclohexanecarboxylate
The cis isomer will exist as an equilibrium of two rapidly interconverting chair conformations. The spectrum observed will be a weighted average of the spectra of the individual conformers. Assuming the conformation with the equatorial ethyl carboxylate group is favored, the proton at C1 will be axial and the proton at C3 will be equatorial.
Key Differences from the trans Isomer:
The most significant difference will be in the signal for H3 . In the major conformation, H3 is equatorial. Therefore, it will only have small couplings to its neighbors (axial-equatorial and equatorial-equatorial). This will result in a much narrower multiplet for H3 compared to the broad multiplet seen for the axial H3 in the trans isomer.
-
δ ~ 4.0 ppm (broad multiplet, 1H): This signal corresponds to the equatorial proton at C3 (H3 ). Due to its equatorial position, it will exhibit only small couplings (³Je-a and ³Je-e, both ~2-5 Hz). The signal will be broader than a simple singlet or doublet due to multiple small couplings.
-
δ ~ 2.5 ppm (multiplet, 1H): This signal is for the axial proton at C1 (H1 ). Its multiplicity will be complex, similar to the axial protons in the trans isomer, with large axial-axial couplings.
The signals for the ethyl group and the other ring protons will be in similar regions to the trans isomer, although their exact chemical shifts and multiplicities may differ slightly due to the different stereochemistry. The key diagnostic feature for distinguishing the cis and trans isomers is the width and multiplicity of the H3 signal . A broad multiplet with large coupling constants is indicative of an axial H3 (trans isomer), while a narrower multiplet with small coupling constants suggests an equatorial H3 (cis isomer).
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A detailed analysis of the chemical shifts, integration, and particularly the coupling constants of the cyclohexane ring protons, allows for the confident assignment of the molecule's constitution and stereochemistry. The Karplus relationship is a powerful predictive tool, where the significant difference between axial-axial and other vicinal coupling constants serves as a reliable indicator of the relative configuration of the hydroxyl and ethyl carboxylate groups. This guide provides the foundational knowledge and predictive framework necessary for researchers to effectively utilize ¹H NMR spectroscopy in the characterization of this important synthetic intermediate.
References
-
UCL. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]
-
UCL. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. creative-biostructure.com [creative-biostructure.com]
An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of Ethyl 3-Hydroxycyclohexanecarboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 3-hydroxycyclohexanecarboxylate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core principles governing the chemical shifts in 1,3-disubstituted cyclohexane systems. We will explore the profound impact of stereoisomerism—specifically cis and trans configurations—on the ¹³C NMR spectrum. This guide offers predicted chemical shift data for both diastereomers, a detailed experimental protocol for acquiring high-fidelity spectra, and a framework for spectral interpretation and assignment. The methodologies and principles discussed herein are grounded in established spectroscopic theory to ensure technical accuracy and practical utility.
Introduction: The Crucial Role of ¹³C NMR in Stereochemical Elucidation
In the realm of organic chemistry, particularly in pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount to its function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of molecules in solution.[1] While ¹H NMR provides invaluable information about the proton framework, ¹³C NMR offers a direct and quantitative map of the carbon skeleton.[2] Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ) is exquisitely sensitive to its local electronic and steric environment.[3][4]
For cyclic systems like this compound, which exists as two primary diastereomers (cis and trans), ¹³C NMR is indispensable for assigning the relative stereochemistry. The orientation of the hydroxyl (-OH) and ethyl carboxylate (-COOEt) substituents, whether axial or equatorial, induces predictable changes in the chemical shifts of the ring carbons due to well-understood phenomena such as the γ-gauche effect and steric shielding.[5][6] This guide will systematically dissect these effects to provide a robust framework for analyzing the ¹³C NMR spectra of these and related compounds.
Foundational Principles: Stereochemistry and ¹³C Chemical Shifts in Cyclohexanes
The ¹³C NMR spectrum of a substituted cyclohexane is fundamentally dictated by the chair conformation of the ring and the axial or equatorial orientation of its substituents.
-
The α, β, and γ Effects:
-
α-effect: The direct effect of a substituent on the carbon to which it is attached. Electronegative groups like -OH and the ester's oxygen deshield the α-carbon, shifting its resonance downfield.[7][8]
-
β-effect: The effect on the adjacent carbon. This is also typically a deshielding (downfield) effect.[7][8]
-
γ-effect: The effect on the carbon two bonds away. This is the most diagnostically significant effect for stereochemistry. A substituent in an axial position introduces a γ-gauche interaction with the other axial hydrogens and carbons at the C-3 and C-5 positions. This steric compression leads to increased electron density around the γ-carbon, causing a characteristic upfield (shielding) shift of approximately 4-7 ppm compared to its counterpart in a conformation where the substituent is equatorial.[6]
-
-
Axial vs. Equatorial Substituents:
-
Equatorial substituents generally result in chemical shifts that are more "downfield" for the carbons they are attached to and for the ring carbons in general, as they do not induce significant steric shielding.[6][9]
-
Axial substituents cause the aforementioned γ-gauche shielding effect, providing a clear spectral signature for determining stereochemistry.[6][9]
-
The interplay of these effects for the two substituents in this compound allows for the confident assignment of the cis and trans isomers.
Caption: Conformational preferences of trans and cis this compound.
Predicted ¹³C NMR Data and Spectral Assignment
Table 1: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for trans-Ethyl 3-hydroxycyclohexanecarboxylate (1e, 3e)
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O | 174-176 | Typical chemical shift for an ester carbonyl carbon. |
| C-3 (CH-OH) | 69-72 | α-carbon to the hydroxyl group, deshielded. Equatorial position leads to a more downfield shift. |
| -O-CH₂ | 60-62 | Carbon of the ethyl ester directly attached to oxygen. |
| C-1 (CH-COOEt) | 44-47 | α-carbon to the ester group, deshielded. |
| C-2, C-4 | 34-37 | β-carbons to the -OH and -COOEt groups, respectively. Deshielded relative to cyclohexane. |
| C-6 | 30-33 | β-carbon to the -COOEt group. |
| C-5 | 24-27 | γ-carbon to the -COOEt group and β to the -OH group. |
| -CH₃ | 14-15 | Methyl carbon of the ethyl ester. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for cis-Ethyl 3-hydroxycyclohexanecarboxylate (1e, 3a)
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O | 174-176 | Ester carbonyl, largely unaffected by ring stereochemistry. |
| C-3 (CH-OH) | 64-67 | α-carbon to the axial hydroxyl group. Shielded by ~5 ppm compared to the trans isomer. |
| -O-CH₂ | 60-62 | Ethyl ester carbon, largely unaffected. |
| C-1 (CH-COOEt) | 40-43 | Shielded due to the γ-gauche interaction with the axial -OH group. |
| C-5 | 19-22 | Strongly shielded due to the γ-gauche interaction with the axial -OH group. This is a key diagnostic peak. |
| C-2, C-4 | 31-34 | β-carbons, slightly shielded compared to the trans isomer. |
| C-6 | 29-32 | β-carbon to the -COOEt group. |
| -CH₃ | 14-15 | Methyl carbon of the ethyl ester. |
Key Differentiating Features: The most striking differences, and therefore the most diagnostic for assignment, are the upfield shifts for C-1 , C-3 , and especially C-5 in the cis isomer due to the γ-gauche effect of the axial hydroxyl group.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
This protocol outlines a self-validating system for obtaining a quantitative and high-resolution ¹³C NMR spectrum suitable for structural and stereochemical analysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. compoundchem.com [compoundchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. kbfi.ee [kbfi.ee]
- 6. researchgate.net [researchgate.net]
- 7. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Deciphering Molecular Structure Through Vibration
An In-Depth Technical Guide to the Infrared Spectrum Analysis of Ethyl 3-Hydroxycyclohexanecarboxylate
This compound (C₉H₁₆O₃) is a bifunctional molecule featuring both a secondary alcohol and an ester group on a cyclohexane scaffold[1]. This structure presents a valuable case study for infrared (IR) spectroscopy, a powerful analytical technique indispensable in research, quality control, and drug development. IR spectroscopy excels at identifying functional groups by measuring the absorption of infrared radiation, which excites the vibrational modes of specific chemical bonds. Each functional group has a unique set of vibrational frequencies, producing a characteristic "fingerprint" in the IR spectrum.
This guide provides an in-depth analysis of the IR spectrum of this compound. We will move from the theoretical underpinnings of the molecule's key vibrations to a practical, field-proven protocol for spectral acquisition. The core of this document lies in the detailed interpretation of the spectrum, explaining the causality behind the appearance of each significant absorption band. This approach is designed to equip researchers and professionals with the expertise to confidently analyze not only this specific molecule but also other complex organic compounds.
Theoretical Framework: The Vibrational Signatures of Esters and Alcohols
The IR spectrum of this compound is dominated by the features of its two primary functional groups. Understanding their individual spectroscopic behavior is paramount to interpreting the full spectrum.
The Secondary Alcohol Moiety (-CH-OH)
The hydroxyl group is one of the most recognizable functional groups in IR spectroscopy. Its signature is profoundly influenced by hydrogen bonding.
-
O-H Stretching Vibration: In a condensed phase (like a neat liquid sample), alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing its stretching frequency to decrease and the corresponding absorption band to become exceptionally broad and strong[2][3][4]. For this compound, this band is expected in the 3600-3200 cm⁻¹ region[5][6][7]. The broadness is a direct result of the diverse population of hydrogen-bonded species (dimers, trimers, polymers) present in the sample at any given moment, each with a slightly different bond strength[8][9]. In a very dilute solution with a non-polar solvent, a sharp, "free" O-H stretch may appear at higher wavenumbers (3650-3600 cm⁻¹), but for a standard liquid sample, the broad, hydrogen-bonded peak is the key diagnostic feature[10][11].
-
C-O Stretching Vibration: The stretching of the carbon-oxygen single bond in the alcohol provides a strong absorption. The position of this band is sensitive to the substitution of the carbon atom bearing the hydroxyl group. For secondary alcohols like the one present here, this peak is typically found in the 1150-1075 cm⁻¹ range[12][13].
The Ethyl Ester Moiety (-COOCH₂CH₃)
Esters present a set of highly characteristic and intense absorptions, often referred to as the "Rule of Three" due to three prominent peaks arising from the C=O and C-O bonds[14].
-
C=O (Carbonyl) Stretching Vibration: This is one of the most distinct and reliable absorptions in an IR spectrum. For a saturated aliphatic ester, the C=O stretch gives rise to a very strong, sharp peak in the 1750-1735 cm⁻¹ region[5][14][15][16]. Its high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond.
-
C-O Stretching Vibrations: Esters possess two different C-O single bonds, which are not vibrationally equivalent. This results in two separate, strong stretching bands typically found between 1300 and 1000 cm⁻¹ [14][15][17].
-
The asymmetric C-C(=O)-O stretch, involving the bond between the carbonyl carbon and the ester oxygen, is usually found at a higher wavenumber, typically ~1250-1160 cm⁻¹ [14].
-
The symmetric O-C-C stretch, involving the bond between the ester oxygen and the ethyl group, appears at a lower wavenumber, typically ~1100-1000 cm⁻¹ [14][17].
-
The Cyclohexane Scaffold and Ethyl Group
-
C-H Stretching Vibrations: The molecule is rich in sp³-hybridized carbons. These C-H bonds will produce multiple strong, sharp stretching absorptions in the region just below 3000 cm⁻¹, typically between 2960 and 2850 cm⁻¹ [5][6].
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of overlapping signals from C-H bending vibrations, C-C stretching, and other skeletal vibrations. While difficult to assign completely, this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred modern technique. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra, even for viscous liquids[18][19][20]. The causality behind this choice is simplicity and efficiency; traditional transmission cells are more difficult to fill and clean, especially with viscous samples[21].
Step-by-Step Methodology
-
Instrument Preparation: Power on the Fourier Transform Infrared (FTIR) spectrometer and allow the source and detector to stabilize (typically 15-30 minutes).
-
ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.
-
Post-Measurement Cleanup: Thoroughly clean the sample from the ATR crystal using a fresh solvent-moistened wipe. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.
Visualization of the ATR-FTIR Workflow
Caption: Workflow for acquiring an IR spectrum using the ATR technique.
Spectral Interpretation and Analysis
A comprehensive analysis involves identifying the key absorption bands and assigning them to their corresponding molecular vibrations. The presence and characteristics of these bands confirm the molecular structure.
Visualization of Key Vibrational Modes
Caption: Structure of this compound with key IR-active bonds.
Summary of Characteristic Absorption Bands
The following table summarizes the expected quantitative data from the IR spectrum.
| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode Assignment | Functional Group |
| ~3350 | Strong | Very Broad | O-H Stretch (Hydrogen-bonded) | Secondary Alcohol |
| 2960-2850 | Strong-Medium | Sharp | C-H Stretch (sp³) | Alkane (Ring & Ethyl) |
| ~1735 | Very Strong | Sharp | C=O Stretch | Aliphatic Ester |
| ~1240 | Strong | Sharp | C-C(=O)-O Asymmetric Stretch | Ester |
| ~1100 | Strong | Sharp | C-O Stretch | Secondary Alcohol |
| ~1050 | Strong | Sharp | O-C-C Symmetric Stretch | Ester |
Detailed Band-by-Band Analysis
-
The O-H Stretch (~3350 cm⁻¹): The first band to look for is the powerful, broad absorption centered around 3350 cm⁻¹. Its presence is definitive proof of the hydroxyl group, and its broadness confirms the sample is in a condensed phase with extensive intermolecular hydrogen bonding[3][8][22].
-
The C-H Stretches (2960-2850 cm⁻¹): A cluster of sharp, strong peaks appears just to the right of 3000 cm⁻¹. These are the symmetric and asymmetric stretching vibrations of the numerous C-H bonds on the cyclohexane ring and the ethyl group[6].
-
The C=O Stretch (~1735 cm⁻¹): The spectrum will be dominated by an extremely intense and sharp peak around 1735 cm⁻¹. This is the unambiguous signature of the ester's carbonyl group[14][15]. Its position confirms the ester is aliphatic and not conjugated with a double bond or aromatic ring, which would lower the frequency[23][24].
-
The Fingerprint Region (1300-1000 cm⁻¹): This region is dense but contains the final confirmatory peaks. We expect to see three major, strong absorptions:
-
A peak around 1240 cm⁻¹ , corresponding to the asymmetric C-C-O stretch of the ester[14].
-
A peak around 1100 cm⁻¹ , which can be assigned to the C-O stretch of the secondary alcohol[12][13].
-
A peak around 1050 cm⁻¹ , attributed to the symmetric O-C-C stretch of the ester's ethyl group[14][17]. The clear resolution of these three strong bands, in combination with the carbonyl peak, provides a self-validating system confirming the ester functional group and distinguishing the alcohol's C-O stretch.
-
-
Influence of Stereochemistry: this compound can exist as cis and trans stereoisomers. While these isomers have the same functional groups, their different spatial arrangements could lead to subtle variations in the vibrational frequencies, particularly in the complex fingerprint region. However, distinguishing stereoisomers solely by IR spectroscopy is generally challenging and often not feasible, as the primary absorption bands of the functional groups remain in the same characteristic regions[25]. Other techniques like NMR spectroscopy are more powerful for stereochemical assignment.
Conclusion
The infrared spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The analysis is anchored by the identification of two sets of characteristic signals. The first is a very strong, broad O-H stretch around 3350 cm⁻¹, which unequivocally identifies the hydrogen-bonded alcohol. The second is the trio of intense ester peaks: the sharp C=O stretch at ~1735 cm⁻¹ and the two distinct C-O stretches between 1300 and 1000 cm⁻¹. Supported by the expected sp³ C-H absorptions, these features create a unique spectral fingerprint. This guide demonstrates how a systematic approach, grounded in the principles of vibrational spectroscopy and executed with a validated experimental protocol, allows for the confident and accurate structural elucidation of complex organic molecules.
References
-
Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]
-
Title: IR Spectroscopy Tutorial: Esters Source: University of Colorado Boulder URL: [Link]
-
Title: IR Sample Preparation Techniques Source: Scribd URL: [Link]
-
Title: Signal characteristics - shape (video) Source: Khan Academy URL: [Link]
-
Title: The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols Source: Spectroscopy Online URL: [Link]
-
Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]
-
Title: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]
-
Title: Spectroscopic Properties of Alcohols Source: Chemistry LibreTexts URL: [Link]
-
Title: What is the effect of hydrogen bonding on the IR spectra of alcohol? Source: Quora URL: [Link]
-
Title: Characteristic IR Absorptions Source: OpenOChem Learn URL: [Link]
-
Title: Sampling Methods for IR Spectroscopy Source: PharmaTutor URL: [Link]
-
Title: How to prepare IR samples? Source: ResearchGate URL: [Link]
-
Title: Alcohols—The Rest of the Story Source: Spectroscopy Online URL: [Link]
-
Title: 17.11 Spectroscopy of Alcohols and Phenols Source: Organic Chemistry: A Tenth Edition (McMurry) URL: [Link]
-
Title: Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols Source: ACS Publications URL: [Link]
-
Title: Sampling techniques for ir Source: Slideshare URL: [Link]
-
Title: How to prepare an IR sample Source: YouTube URL: [Link]
-
Title: IR Spectrum: Alcohols and Phenols Source: Química Organica.org URL: [Link]
-
Title: Infrared spectra of alcohols and phenols Source: Chemistry Adichemistry URL: [Link]
-
Title: 17.11: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]
-
Title: Spectroscopy of Alcohols Source: Oregon State University URL: [Link]
-
Title: IR: alcohols Source: University of Colorado Boulder URL: [Link]
-
Title: Improved Measurement of Liquid Samples Using FTIR Source: Agilent URL: [Link]
-
Title: Test and Measure Viscous Substances By FTIR Source: ACTTR Inc. URL: [Link]
-
Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]
-
Title: Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM Source: YouTube URL: [Link]
-
Title: Ethyl 3-hydroxyhexanoate Source: PubChem URL: [Link]
-
Title: Application of FTIR-ATR Spectrometry in Conjunction with Multivariate Regression Methods for Viscosity Prediction of Worn-Out Motor Oils Source: MDPI URL: [Link]
-
Title: The C=O bond, part VI: Esters and the rule of three Source: ResearchGate URL: [Link]
-
Title: Ethyl 3-cyclohexenecarboxylate Source: NIST WebBook URL: [Link]
-
Title: carbonyl absorbances in infrared spectroscopy Source: YouTube URL: [Link]
-
Title: Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons Source: DAV University URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Can IR Spectroscopy Distinguish Isomers? Source: YouTube URL: [Link]
-
Title: Can IR Spectroscopy Distinguish Stereoisomers? Source: YouTube URL: [Link]
-
Title: How To Distinguish Between Compounds Using IR Spectroscopy? Source: YouTube URL: [Link]
-
Title: ISOMERS AND MOLECULAR CONSTITUTION Source: University of Kentucky URL: [Link]
-
Title: How might you use IR spectroscopy to distinguish between the following pairs of isomers? Source: Filo URL: [Link]
-
Title: vibrational spectroscopic study of acetate group Source: ResearchGate URL: [Link]
Sources
- 1. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. quora.com [quora.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. mt.com [mt.com]
- 20. jascoinc.com [jascoinc.com]
- 21. ACTTR Inc. - Test and Measure Viscous Substances By FTIR [acttr.com]
- 22. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 23. youtube.com [youtube.com]
- 24. davuniversity.org [davuniversity.org]
- 25. m.youtube.com [m.youtube.com]
Introduction: The Analytical Imperative for Ethyl 3-Hydroxycyclohexanecarboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-Hydroxycyclohexanecarboxylate
This compound (C₉H₁₆O₃, Molecular Weight: 172.22 g/mol ) is a bifunctional organic molecule featuring a cyclohexane ring substituted with both a hydroxyl group and an ethyl ester.[1][2] This structure is a common motif in natural products, pharmaceutical intermediates, and flavor/fragrance compounds. Elucidating and confirming its structure, as well as identifying it in complex mixtures, requires robust analytical techniques. Mass spectrometry (MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[3]
This guide provides a detailed exploration of the mass spectrometric behavior of this compound, focusing on the two most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will dissect the fragmentation logic of the molecule under each method, providing field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Part 1: Electron Ionization Mass Spectrometry (EI-MS) - Unveiling the Structural Fingerprint
Electron Ionization is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule. An electron beam, typically at 70 eV, bombards the gaseous sample, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This high-energy species is unstable and undergoes extensive, reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.
Molecular Ion and Key Fragmentation Pathways
The molecular ion for this compound is expected at a mass-to-charge ratio (m/z) of 172. However, for cyclic alcohols, the molecular ion peak can be of low intensity or even absent due to rapid initial fragmentation.[4][5][6] The fragmentation pattern is dictated by the molecule's two key functional groups: the cyclic alcohol and the ethyl ester.
1. Alcohol-Driven Fragmentation:
-
Dehydration (Loss of H₂O): The most characteristic fragmentation for alcohols is the elimination of a water molecule (18 Da), leading to a prominent ion at m/z 154 .[4][6][7] This is often a primary fragmentation step.
-
Ring Cleavage: Following ionization of the oxygen atom, α-cleavage (cleavage of a C-C bond adjacent to the oxygen) can occur.[6] Subsequent ring-opening and further fragmentation can lead to a complex series of aliphatic and oxygen-containing ions. A significant ion for cyclohexanol itself is observed at m/z 57 , which may also be a major peak in this compound's spectrum.[4][8]
2. Ester-Driven Fragmentation:
-
Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond adjacent to the carbonyl group results in the loss of an ethoxy radical (45 Da), forming a stable acylium ion at m/z 127 .[5]
-
McLafferty Rearrangement: Esters containing a γ-hydrogen relative to the carbonyl group can undergo a characteristic rearrangement to eliminate a neutral alkene. In this case, the loss of ethylene (28 Da) from the ethyl group is possible, which would lead to an ion at m/z 144 .[6][9]
-
Loss of Ethanol (CH₃CH₂OH): Another rearrangement can lead to the elimination of a neutral ethanol molecule (46 Da), resulting in an ion at m/z 126 .
The interplay between these pathways results in a rich spectrum. For instance, the initial water loss product (m/z 154) can subsequently lose an ethoxy radical to yield an ion at m/z 109 .
Data Presentation: Predicted EI-MS Fragments
| m/z | Proposed Identity | Mechanism / Neutral Loss |
| 172 | [C₉H₁₆O₃]⁺• | Molecular Ion (M⁺•) |
| 154 | [C₉H₁₄O₂]⁺• | Dehydration (-H₂O) |
| 144 | [C₇H₁₂O₃]⁺• | McLafferty Rearrangement (-C₂H₄) |
| 127 | [C₇H₁₁O₂]⁺ | Loss of Ethoxy Radical (-•OC₂H₅) |
| 126 | [C₇H₁₀O₂]⁺• | Loss of Ethanol (-C₂H₅OH) |
| 109 | [C₇H₉O]⁺ | Sequential Loss (-H₂O, -•OC₂H₅) |
| 82 | [C₆H₁₀]⁺• | Dehydration of Cyclohexanol Ring Fragment |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Ring Cleavage Fragment (Base peak for cyclohexanol)[4] |
Visualization: EI-MS Fragmentation Workflow
Sources
- 1. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-羟基环己烷甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and First Synthesis of Ethyl 3-Hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxycyclohexanecarboxylate is a valuable bifunctional molecule utilized as a building block in the synthesis of various pharmaceuticals and specialty chemicals. Its cyclohexane framework, substituted with both a hydroxyl and an ethyl ester group, offers multiple reaction sites for creating complex molecular architectures. This technical guide delves into the historical context of its discovery and elucidates the methodologies employed in its first synthesis. We will explore the foundational synthesis of its parent carboxylic acid, followed by the classical esterification to yield the title compound, providing detailed experimental protocols and mechanistic insights relevant to the practicing chemist.
Introduction: A Historical Perspective
The emergence of this compound is intrinsically linked to the broader exploration of cyclohexanoid structures in the mid-20th century. While a singular "discovery" paper for the ethyl ester is not prominent in the historical literature, its synthesis is a logical extension of the pioneering work on its parent acid, 3-hydroxycyclohexanecarboxylic acid. The foundational research in this area was significantly advanced by the work of D. S. Noyce and D. B. Denney, who, in 1952, reported a method for the synthesis of 3-hydroxycyclohexanecarboxylic acid through the hydrogenation of m-hydroxybenzoic acid[1]. This development provided the crucial precursor, from which the ethyl ester could be readily prepared using well-established esterification techniques of the era.
The Genesis: Synthesis of the Precursor Acid
The inaugural synthesis of this compound was predicated on the availability of 3-hydroxycyclohexanecarboxylic acid. The method developed by Noyce and Denney laid the groundwork for accessing this key intermediate.
Reaction Principle and Causality
The core of the synthesis is the catalytic hydrogenation of m-hydroxybenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring while preserving the hydroxyl and carboxylic acid functionalities. The choice of catalyst and reaction conditions is critical to achieve this selective reduction without affecting the other functional groups. Platinum oxide (PtO₂), also known as Adams' catalyst, was a common and effective choice for such transformations. The reaction proceeds through the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Experimental Protocol: Synthesis of 3-Hydroxycyclohexanecarboxylic Acid
The following protocol is based on the work of Noyce and Denney and represents a typical procedure from that period.
Materials:
-
m-Hydroxybenzoic acid
-
Ethanol
-
Platinum oxide (PtO₂)
-
Hydrogen gas source
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reaction vessel, a solution of m-hydroxybenzoic acid in ethanol is prepared.
-
A catalytic amount of platinum oxide is added to the solution.
-
The vessel is sealed and purged with nitrogen gas to remove air.
-
The vessel is then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is agitated and heated to facilitate the hydrogenation process.
-
The reaction is monitored by observing the uptake of hydrogen gas.
-
Upon completion, the reaction vessel is cooled, and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the platinum catalyst.
-
The ethanolic solution is concentrated under reduced pressure to yield the crude 3-hydroxycyclohexanecarboxylic acid.
-
The crude product is then purified by recrystallization, often requiring multiple crystallizations to obtain the pure cis and trans isomers[1].
The First Synthesis: Esterification to this compound
With 3-hydroxycyclohexanecarboxylic acid in hand, the final step to obtain the title compound is a straightforward esterification. The Fischer esterification, a classic and widely used method, is the most probable route employed for the first synthesis.
The Fischer Esterification: Mechanism and Rationale
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.
The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by the alcohol (ethanol) on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of water as a leaving group, regenerating the carbonyl group.
-
Deprotonation of the carbonyl oxygen to yield the final ester and regenerate the acid catalyst.
Caption: Fischer Esterification of 3-Hydroxycyclohexanecarboxylic Acid.
Plausible First Synthesis Protocol: this compound
This protocol is a representation of how the first synthesis would have been practically achieved.
Materials:
-
3-Hydroxycyclohexanecarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
A solution of 3-hydroxycyclohexanecarboxylic acid in a large excess of absolute ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.
Physicochemical Properties and Characterization
The synthesized this compound is a liquid at room temperature. Its identity and purity would have been confirmed by elemental analysis and measurement of physical constants such as boiling point and refractive index, which were standard characterization techniques of the time. Modern analytical techniques such as NMR and IR spectroscopy would now be used for comprehensive structural elucidation.
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Liquid |
| Boiling Point | Varies with pressure |
| Density | Approximately 1.067 g/mL at 25 °C[2] |
Significance in Drug Development and Modern Synthesis
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The hydroxyl group can be oxidized to a ketone or functionalized in various ways, while the ester can be hydrolyzed to the carboxylic acid or converted to other functional groups. This allows for the construction of complex molecular scaffolds.
Modern synthetic approaches to this and related compounds often focus on stereoselective methods to control the relative and absolute stereochemistry of the hydroxyl and ester groups, which is crucial for the biological activity of the final products.
Caption: Overall synthetic workflow from m-hydroxybenzoic acid.
Conclusion
The discovery and first synthesis of this compound were not a singular event but rather a logical progression from the foundational work on its parent carboxylic acid. The pioneering research of Noyce and Denney in the catalytic hydrogenation of m-hydroxybenzoic acid provided the key precursor, which was then readily converted to the ethyl ester via the classical Fischer esterification. This technical guide has provided a detailed account of these historical synthetic routes, offering insights into the experimental methodologies and chemical principles that underpin the availability of this important chemical building block.
References
- Noyce, D. S., & Denney, D. B. (1952). The Stereochemistry of the 3-Hydroxycyclohexanecarboxylic Acids. Journal of the American Chemical Society, 74(23), 5912–5915.
- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
Sources
A Technical Guide to the Synthesis and Application of Ethyl 3-Hydroxycyclohexanecarboxylate: A Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 3-Hydroxycyclohexanecarboxylate in Medicinal Chemistry
This compound, a chiral cyclohexane derivative, has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its rigid carbocyclic scaffold, coupled with the presence of two key functional groups—a hydroxyl and an ethyl ester—at positions that allow for stereoselective control, makes it an attractive starting material for the construction of a diverse array of bioactive molecules. The stereochemistry of the hydroxyl and ester groups, whether cis or trans, and the absolute configuration at the chiral centers, are pivotal to the biological activity of the final drug candidates. This guide provides a comprehensive review of the research into this compound, focusing on its synthesis, stereochemical control, and applications in drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.067 g/mL at 25 °C | [2] |
| CAS Number | 94160-25-5 | [1] |
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound with the desired stereochemistry is a critical aspect of its utility. Several strategies have been developed, each with its own advantages and limitations. The primary synthetic routes include the reduction of a keto-ester precursor, the hydrogenation of an aromatic precursor, and the resolution of a racemic mixture.
Biocatalytic Reduction of Ethyl 3-Oxocyclohexanecarboxylate
The enzymatic reduction of ethyl 3-oxocyclohexanecarboxylate offers a green and highly stereoselective route to the corresponding hydroxy ester. Baker's yeast (Saccharomyces cerevisiae) is a commonly employed biocatalyst due to its low cost and the presence of various oxidoreductases (alcohol dehydrogenases) that can catalyze the reduction with high enantioselectivity.[3][4]
Causality Behind Experimental Choices: The choice of baker's yeast is predicated on its inherent enzymatic machinery capable of stereoselectively reducing ketones. The stereochemical outcome is influenced by the various alcohol dehydrogenases present in the yeast, each with its own substrate specificity and stereopreference.[5] By manipulating reaction conditions such as temperature, pH, and substrate concentration, it is possible to favor the activity of a specific reductase, thereby influencing the stereochemical outcome of the reduction.
This protocol is a representative example for the laboratory-scale synthesis of (3S)-ethyl 3-hydroxycyclohexanecarboxylate.
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Yeast Activation: In a flask, suspend 100 g of baker's yeast in 500 mL of lukewarm tap water. Add 50 g of sucrose and stir the mixture at 30°C for 30 minutes to activate the yeast.
-
Substrate Addition: Dissolve 5 g of ethyl 3-oxocyclohexanecarboxylate in a minimal amount of ethanol and add it to the yeast suspension.
-
Reduction: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Add 20 g of diatomaceous earth to the reaction mixture and filter through a Büchner funnel to remove the yeast cells.
-
Extraction: Extract the filtrate with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation:
| Catalyst | Substrate | Product Configuration | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield (%) |
| Saccharomyces cerevisiae | Ethyl 3-oxocyclohexanecarboxylate | Predominantly (cis, 3S) | Varies (e.g., >95:5) | >95% | 60-80 |
Visualization:
Caption: Mechanism of enzymatic reduction of ethyl 3-oxocyclohexanecarboxylate.
Catalytic Hydrogenation of Ethyl 3-Hydroxybenzoate
The catalytic hydrogenation of ethyl 3-hydroxybenzoate provides a direct route to this compound. This method involves the reduction of the aromatic ring using a heterogeneous catalyst, typically a noble metal such as ruthenium or rhodium on a solid support, under hydrogen pressure.[6]
Causality Behind Experimental Choices: Ruthenium-based catalysts are often chosen for their high activity and selectivity in the hydrogenation of aromatic rings under relatively mild conditions. The choice of solvent and reaction parameters such as temperature and pressure can significantly influence the stereoselectivity of the reduction, leading to different ratios of cis and trans isomers.
This protocol is a representative example for the synthesis of a mixture of cis and trans this compound.
Materials:
-
Ethyl 3-hydroxybenzoate
-
Ruthenium on carbon (5% Ru/C)
-
Ethanol
-
High-pressure autoclave
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve 10 g of ethyl 3-hydroxybenzoate in 100 mL of ethanol. Add 1 g of 5% Ru/C catalyst.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 10 atm. Heat the reaction mixture to 80°C and stir for 24 hours.
-
Work-up: Cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentration: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product, a mixture of cis and trans isomers, can be used as such or the isomers can be separated by column chromatography.
Data Presentation:
| Catalyst | Substrate | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 5% Ru/C | Ethyl 3-hydroxybenzoate | Varies (e.g., 70:30 to 90:10) | >90 |
Visualization:
Caption: Catalytic hydrogenation of ethyl 3-hydroxybenzoate.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful technique for separating a racemic mixture of this compound into its constituent enantiomers. This method utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[1][7]
Causality Behind Experimental Choices: Lipases are serine hydrolases that can function in organic solvents to catalyze transesterification reactions. Their chiral active site allows them to differentiate between the two enantiomers of a racemic alcohol, leading to the preferential acylation of one. The choice of lipase, acyl donor, and solvent are critical for achieving high enantioselectivity and conversion.
This protocol is a representative example for the kinetic resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To a solution of 1 g of racemic this compound in 20 mL of anhydrous toluene, add 100 mg of Novozym 435.
-
Acylation: Add 1.2 equivalents of vinyl acetate to the mixture and stir at 40°C.
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Work-up: Filter off the immobilized lipase. The lipase can often be washed and reused.
-
Separation: Remove the solvent under reduced pressure. The resulting mixture of the acetylated product and the unreacted alcohol can be separated by column chromatography.
Data Presentation:
| Lipase | Acyl Donor | Unreacted Enantiomer (ee) | Acylated Enantiomer (ee) | Conversion (%) |
| Novozym 435 | Vinyl acetate | >99% | >99% | ~50 |
Visualization:
Caption: Lipase-catalyzed kinetic resolution of this compound.
Applications in Drug Discovery
The chiral scaffold of this compound has been incorporated into a number of drug candidates, particularly in the development of antiviral and neurological agents.
Oseltamivir (Tamiflu®) Analogues
This compound has been utilized as a key starting material in the synthesis of analogues of the antiviral drug oseltamivir. The cyclohexene core of oseltamivir is structurally related to the cyclohexane ring of this compound, making it a suitable precursor for the introduction of the necessary functional groups with the correct stereochemistry.
Gabapentin Analogues
The conformationally restricted nature of the cyclohexane ring has made derivatives of this compound attractive for the synthesis of analogues of the anticonvulsant drug gabapentin.[5] By incorporating the cyclohexane scaffold, researchers can explore new chemical space and potentially develop analogues with improved pharmacokinetic or pharmacodynamic properties.
Conclusion and Future Perspectives
This compound stands out as a pivotal chiral building block in modern medicinal chemistry. The development of efficient and stereoselective synthetic methods, particularly biocatalytic approaches, has made this compound readily accessible in high enantiomeric purity. Its application in the synthesis of complex drug molecules, such as analogues of oseltamivir and gabapentin, underscores its importance in the drug discovery pipeline. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes, including the discovery of novel enzymes with enhanced substrate specificity and stereoselectivity. Furthermore, the continued exploration of this compound as a scaffold for the design of new therapeutic agents holds significant promise for the future of drug development.
References
-
A series of conformationally restricted Gabapentin analogues has been synthesised. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. [Link]
-
Module 2 : Reduction Reactions. NPTEL Archive. [Link]
-
Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]
-
Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature. ResearchGate. [Link]
-
Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR. [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Structural Labyrinth: A Guide to the IUPAC Nomenclature of C9H16O3 Isomers
An in-depth technical guide or whitepaper on the core.
Abstract
The molecular formula C9H16O3 represents a vast landscape of structural isomers, each possessing distinct chemical and physical properties that are fundamentally encoded by their precise atomic arrangement. For researchers, scientists, and professionals in drug development, the unambiguous identification of a molecule is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the universal language for this identification. This guide eschews a simplistic answer, instead offering a deep dive into the logic and application of IUPAC rules through the exploration of representative C9H16O3 isomers. We will dissect the process of structural elucidation and naming, providing a robust framework for understanding the critical link between a molecule's formula, its structure, and its internationally recognized name.
The Foundational Principle: Degrees of Unsaturation
Before venturing into specific structures, we must first assess the structural possibilities inherent to the formula C9H16O3. A molecule's degree of unsaturation (DoU) reveals the total number of rings and/or multiple bonds present.
The formula is: DoU = C + 1 - (H/2) - (X/2) + (N/2)
For C9H16O3: DoU = 9 + 1 - (16/2) = 2
A degree of unsaturation of two indicates that any valid structure for C9H16O3 will contain one of the following combinations:
-
Two double bonds (e.g., two C=C, two C=O, or one of each)
-
One triple bond (e.g., C≡C)
-
Two rings
-
One ring and one double bond
This foundational insight immediately informs the chemist that they are not dealing with a simple, saturated acyclic molecule, thereby narrowing the field of potential structures.
Case Study 1: An Acyclic Carboxylic Acid
Let us consider an isomer where the principal functional group is a carboxylic acid, and the structure also contains a ketone.
Structure:
IUPAC Nomenclature Workflow:
-
Identify the Principal Functional Group: The hierarchy of functional groups dictates that a carboxylic acid (-COOH) takes precedence over a ketone (C=O). Therefore, the suffix of the name will be "-oic acid".
-
Determine the Parent Chain: The longest continuous carbon chain that includes the carboxylic acid carbon (C1) must be identified. In this case, it is an eight-carbon chain. The parent alkane is octane, which becomes octanoic acid .
-
Number the Parent Chain: Numbering begins at the carboxylic acid carbon as C1.
-
Identify and Locate Substituents:
-
A methyl group (-CH3) is present on carbon 4. This is named "4-methyl".
-
A ketone group is present on carbon 7. When a ketone is treated as a substituent, it is denoted by the prefix "oxo". This is named "7-oxo".
-
-
Assemble the Full IUPAC Name: The substituents are listed alphabetically (methyl before oxo).
Final IUPAC Name: 4-Methyl-7-oxooctanoic acid
Logical Workflow for Naming Case Study 1
Caption: IUPAC naming decision tree for an acyclic keto-acid.
Case Study 2: A Cyclic Ester (Lactone)
Now, let's examine a cyclic isomer, specifically a lactone, which also incorporates an ether linkage.
Structure: A six-membered ring containing an ester linkage, with an ethyl group and a methoxy group attached.
IUPAC Nomenclature Workflow:
-
Identify the Principal Functional Group: The structure is a cyclic ester, known as a lactone. Lactones are named as "oxacycloalkan-2-ones".
-
Determine the Parent Ring: The ring contains five carbons and one oxygen atom that is part of the ester group. The parent ring is therefore an oxacyclohexan-2-one .
-
Number the Parent Ring: Numbering begins at the carbonyl carbon (C=O) as C2, and proceeds through the oxygen atom as position 1.
-
Identify and Locate Substituents:
-
An ethyl group (-CH2CH3) is located on carbon 4. This is named "4-ethyl".
-
A methoxy group (-OCH3) is located on carbon 6. This is named "6-methoxy".
-
-
Assemble the Full IUPAC Name: The substituents are listed in alphabetical order.
Final IUPAC Name: 4-Ethyl-6-methoxyoxacyclohexan-2-one
Case Study 3: An Ester with an Alkene
This example demonstrates the naming of an ester with a carbon-carbon double bond.
Structure: ``` O // CH3-O-C-CH=CH-CH(CH3)-CH2-CH2-CH3
Caption: Workflow for structural verification of a C9H16O3 isomer using NMR.
Conclusion
The molecular formula C9H16O3 is not a destination but a starting point for a journey into a diverse world of chemical structures. A mastery of IUPAC nomenclature is essential for navigating this world, allowing scientists to communicate with precision and clarity. By systematically applying the rules of identifying principal functional groups, parent chains, and substituents, one can deconstruct any isomer and assign its unique, authoritative name. This guide has demonstrated this process with several distinct examples, underscoring that the true "answer" lies not in a single name, but in the robust and logical system used to generate it.
References
A Researcher's Guide to Sourcing and Quality Control of Ethyl 3-Hydroxycyclohexanecarboxylate for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any synthetic endeavor. This guide provides an in-depth technical overview of sourcing and verifying the quality of a key chemical intermediate, ethyl 3-hydroxycyclohexanecarboxylate. We will explore reputable commercial suppliers, delve into the critical aspects of supplier qualification, and provide a detailed protocol for in-house quality verification.
Introduction to this compound: A Versatile Building Block
This compound (CAS No: 94160-25-5) is a valuable bifunctional molecule featuring both a hydroxyl group and an ethyl ester within a cyclohexane ring.[1] This structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility is exemplified by its application as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its role in certain synthetic routes to oseltamivir (Tamiflu®), a widely used antiviral medication.[2][3][4][5] The stereochemistry of the hydroxyl and ester groups can be strategically manipulated, offering access to a variety of chiral scaffolds essential for modern drug design.
Commercial Suppliers: A Comparative Overview
The selection of a reliable supplier is a critical first step in the procurement of any chemical reagent. Factors such as purity, consistency, available quantities, and the quality of documentation are of utmost importance. Below is a comparative table of prominent commercial suppliers of this compound.
| Supplier | Purity | Available Quantities | Key Documentation | Website |
| Sigma-Aldrich (Merck) | ≥98% | 5 g, Bulk Orders | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | |
| BLD Pharm | Custom | Inquire | Batch-specific documentation | |
| ChemicalBook | Varies by listing | Varies by listing | Links to various suppliers and their documentation | |
| J&K Scientific | Varies by product | Varies by product | CoA, SDS |
The Imperative of Supplier Qualification in a GMP Environment
In the pharmaceutical industry, adherence to Good Manufacturing Practices (GMP) is non-negotiable. A cornerstone of GMP is the rigorous qualification of all suppliers of raw materials and intermediates.[3][4] This process ensures the consistency, quality, and safety of the final drug product. The qualification of a supplier for a critical intermediate like this compound involves a multi-faceted evaluation:
-
Audits and Assessments: A thorough evaluation of the supplier's quality management systems, manufacturing capabilities, and regulatory compliance history.
-
Documentation Review: Scrutiny of Certificates of Analysis (CoA), Safety Data Sheets (SDS), and any other provided technical data to ensure they meet internal specifications.
-
Initial Sample Testing: Independent verification of the material's identity, purity, and other critical quality attributes before committing to larger quantities.
-
Change Control Agreements: Establishing clear communication channels and agreements regarding any changes in the manufacturing process of the intermediate that could impact its quality.
Failure to adequately qualify suppliers can introduce significant risks into the drug development pipeline, including batch failures, regulatory hurdles, and potential harm to patients.[5][6]
Supply Chain and Quality Verification Workflow
The following diagram illustrates the typical workflow for sourcing and verifying a chemical intermediate in a research and development setting.
Caption: A flowchart illustrating the key stages from manufacturing to in-house quality approval.
In-House Quality Control: A Practical Protocol for Purity Verification by Gas Chromatography (GC)
While a supplier's CoA provides valuable information, independent verification of purity is a prudent and often necessary step. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-FID Purity Assay
Objective: To determine the purity of a commercial sample of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Ethyl Acetate or Dichloromethane, GC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., a wax-type column like Carbowax-20M or a mid-polarity column like a DB-17)
-
Data acquisition and processing software
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of the this compound reference standard (if available, otherwise use the received sample for preliminary assessment) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen GC-grade solvent. This will be your stock solution.
-
Prepare a working standard by diluting the stock solution (e.g., a 1:10 dilution in the same solvent) to a concentration suitable for GC analysis (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Prepare a sample solution at the same concentration as the working standard by accurately weighing the received this compound and diluting with the same solvent.
-
-
GC-FID Parameters (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX or equivalent)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration and detector response)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
Detector Temperature: 280 °C
-
Detector Gases: Hydrogen and Air at manufacturer's recommended flow rates
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure no interfering peaks are present.
-
Inject the working standard multiple times (e.g., n=3) to establish system suitability (retention time reproducibility, peak area precision).
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Experimental Workflow Diagram
Caption: A step-by-step flowchart for the GC-FID purity analysis of this compound.
Conclusion
The procurement of high-quality chemical intermediates is a foundational element of successful pharmaceutical research and development. This compound, as a versatile building block, requires careful sourcing from reputable suppliers and, ideally, independent quality verification. By implementing a robust supplier qualification process and employing reliable analytical techniques such as Gas Chromatography, researchers can ensure the integrity of their starting materials, thereby enhancing the reproducibility and success of their synthetic endeavors.
References
-
PubMed. Development of a concise synthesis of (-)-oseltamivir (Tamiflu). [Link]
-
ResearchGate. A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. [Link]
-
Wikipedia. Oseltamivir total synthesis. [Link]
-
Flarer SA. The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality. [Link]
-
PubChem. This compound. [Link]
-
Zamann Pharma Support GmbH. Supplier Qualification in Pharma. [Link]
-
Pharmalane UK. Understanding the Importance of Supplier Qualification: Lessons from an FDA Warning Letter. [Link]
-
Journal of Lipid Research. Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters. [Link]
-
Journal of AOAC INTERNATIONAL. Capillary Column Gas Chromatographic Method for Analysis of Encapsulated Fish Oils and Fish Oil Ethyl Esters: Collaborative Study. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
- 3. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. Oseltamivir synthesis - chemicalbook [chemicalbook.com]
Safety and handling of ethyl 3-hydroxycyclohexanecarboxylate
An In-depth Technical Guide to the Safe Handling of Ethyl 3-hydroxycyclohexanecarboxylate
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules.[1] Its bifunctional nature, containing both an ester and a hydroxyl group, makes it a versatile building block in drug development and medicinal chemistry research, contributing to the creation of compounds with potential therapeutic effects.[1] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and technical data.
Section 1: Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the chemical's intrinsic properties and associated hazards. This allows for an informed risk assessment and the implementation of appropriate control measures.
Physical and Chemical Properties
Understanding the physical state and properties of a chemical is the first step in anticipating its behavior in a laboratory setting. This compound is a colorless to light yellow liquid.[2][3] Its high flashpoint indicates that it is a combustible liquid but not highly flammable under standard laboratory conditions.[2][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₃ | [5][6] |
| Molecular Weight | 172.22 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Density | 1.067 - 1.093 g/mL at 25 °C | [2][3] |
| Flash Point | >110 °C (>230 °F) | [2][4] |
| Boiling Point | ~251.4 °C (Predicted) | [3] |
| Water Solubility | Immiscible | [4] |
GHS Hazard Classification and Precautionary Statements
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[3][7]
These classifications necessitate a cautious approach to handling, with an emphasis on avoiding direct contact and inhalation. The primary routes of exposure are dermal contact, eye contact, and inhalation of vapors or mists.
Section 2: Prudent Practices for Safe Handling
Adherence to standardized handling protocols is critical for minimizing exposure risk. The following procedures are based on a combination of regulatory guidelines and practical laboratory experience.
General Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a research environment.
-
Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[9] Confirm that emergency equipment, such as an eyewash station and safety shower, is accessible and operational.[10][11]
-
Engineering Controls : Always handle this chemical in a well-ventilated area.[7][10] A fume hood is the preferred engineering control to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE) : At a minimum, wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical safety goggles.[7][11][12]
-
Dispensing : When transferring or dispensing the liquid, do so carefully to avoid splashing. Use tools like a pipette or a graduated cylinder. Avoid creating aerosols or mists.
-
Avoiding Contamination : Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][10]
-
End of Work : Securely close the container immediately after use.[7][10] Clean the work area and any contaminated equipment. Remove and properly store or dispose of PPE.
The causality behind these steps is rooted in preventing the chemical from coming into contact with the body. Ventilation dilutes and removes airborne contaminants, while PPE acts as a physical barrier. Proper hygiene practices remove any residual contamination from the skin.[10][12]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating both engineering and administrative controls, as well as PPE, is the most effective strategy for risk mitigation. This is often visualized as the "Hierarchy of Controls."
Hierarchy of Controls
The most effective controls are at the top of the pyramid. While elimination or substitution of a hazardous chemical is not always feasible in research, robust engineering and administrative controls are essential.
Caption: Hierarchy of Controls
Recommended Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation.[7][11] A face shield may be required for procedures with a higher risk of splashing.[12]
-
Skin Protection : A standard laboratory coat should be worn and kept buttoned. Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[7][11] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Respiratory Protection : Under normal laboratory conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is typically not required.[14] However, if engineering controls are not available or during a large spill, a respirator with an appropriate organic vapor cartridge may be necessary.[11]
Section 4: Storage and Waste Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from sources of heat or ignition.[10][11][15]
-
Keep the container tightly closed to prevent the release of vapors.[7][10][11]
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
-
The storage area should be clearly labeled.
Waste Disposal
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[7][9][16]
-
Waste should be collected in a designated, properly labeled, and sealed container.
-
Do not dispose of this chemical down the drain or in general waste.[17]
Section 5: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident. All personnel should be familiar with these emergency protocols.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
Table 2: First Aid for this compound Exposure
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [7][18][19] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. | [7][18][20] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7][18][19][20] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][9] |
Accidental Release Measures
In the event of a spill, a calm and methodical response is crucial.
Caption: Spill Response Workflow
Protocol for a Small, Controllable Spill:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation (preferably within a fume hood).[10][11]
-
Wear appropriate PPE : a lab coat, chemical-resistant gloves, and eye protection.[7]
-
Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or earth.[7][11]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[11][16]
-
Clean the spill area thoroughly with soap and water.
-
Dispose of the waste as hazardous material.[7]
Firefighting Measures
-
Suitable Extinguishing Media : Use dry powder, foam, water spray, or carbon dioxide (CO₂).[9][16][17]
-
Specific Hazards : In case of a fire, hazardous combustion gases or vapors may be released.[9] Vapors may be heavier than air and could travel along the ground to an ignition source.[9]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][9][17]
This compound is a key reagent in modern chemical research. While it presents manageable hazards, a proactive and informed approach to safety is non-negotiable. By integrating the principles of hazard identification, risk assessment, and prudent handling practices outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific objectives. The foundation of laboratory safety lies in a combination of knowledge, preparation, and consistent adherence to established protocols.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3023897, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on safe use - Registration Dossier for Hydroxycyclohexyl phenyl ketone. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 118096, Ethyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53407781, Ethyl 3-hydroxycyclopentanecarboxylate. Retrieved from [Link]
-
3M. (2024). Safety Data Sheet - 3M™ Screen Print UV Matte Clear 9730i. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chemical Management. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 86973, Ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]
-
Coast2Coast. (2024). First Aid for Chemical Exposure. Retrieved from [Link]
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
-
Princeton University. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
-
CP Lab Safety. (n.d.). ethyl (1R, 3R, 4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate, min 97%, 100 mg. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylcyclohexane, 99+%. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier - 4-tert-butylcyclohexanone. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21716982, Ethyl 3-hydroxycyclobutane-1-carboxylate. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: 94160-25-5 [m.chemicalbook.com]
- 3. ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate | 1239311-14-8 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. youtube.com [youtube.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. fishersci.com [fishersci.com]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. fishersci.com [fishersci.com]
- 17. Registration Dossier - ECHA [echa.europa.eu]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
Methodological & Application
Synthesis of Ethyl 3-Hydroxycyclohexanecarboxylate: A Detailed Guide for Chemical Researchers
This comprehensive guide provides detailed protocols and scientific insights for the synthesis of ethyl 3-hydroxycyclohexanecarboxylate, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the prevalent synthetic strategies, the underlying chemical principles, and step-by-step experimental procedures.
Introduction: The Significance of this compound
This compound is a bifunctional molecule incorporating both a hydroxyl group and an ester functionality within a cyclohexane scaffold. This unique structural arrangement makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The stereochemistry of the hydroxyl group and its position relative to the ester are crucial for its application in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount.
This guide will explore two primary synthetic routes commencing from the readily available starting material, cyclohexanone:
-
Direct Synthesis via the Reformatsky Reaction: A classic carbon-carbon bond-forming reaction that directly introduces the hydroxy ester functionality.
-
A Two-Step Approach via a β-Keto Ester Intermediate: This route involves the initial formation of ethyl 3-oxocyclohexanecarboxylate, followed by a stereoselective reduction of the ketone.
Each method will be discussed in detail, highlighting the mechanistic rationale behind the procedural steps and offering practical advice for successful execution in a laboratory setting.
Strategic Comparison of Synthetic Routes
| Feature | Reformatsky Reaction | Two-Step Synthesis (via β-Keto Ester) |
| Overall Yield | Moderate to Good | Generally Good to Excellent |
| Stereocontrol | Generally low unless chiral auxiliaries are used. | High stereoselectivity achievable with modern asymmetric reduction catalysts. |
| Number of Steps | One-pot synthesis | Two distinct synthetic operations |
| Reagent Sensitivity | Requires careful activation of zinc and anhydrous conditions. | The reduction step may require specialized chiral catalysts and inert atmospheres. |
| Scalability | Can be challenging to scale due to the heterogeneous nature of the zinc activation. | Generally more amenable to large-scale synthesis. |
Method 1: The Reformatsky Reaction
The Reformatsky reaction is a powerful tool for the synthesis of β-hydroxy esters from aldehydes or ketones.[1] It involves the reaction of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group of the ketone.[2][3]
Reaction Mechanism
The generally accepted mechanism for the Reformatsky reaction proceeds through the following key steps:[3]
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of ethyl bromoacetate to form an organozinc reagent, an ethyl bromozincacetate enolate.[4]
-
Coordination: The carbonyl oxygen of cyclohexanone coordinates to the zinc atom of the Reformatsky reagent.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of cyclohexanone through a six-membered chair-like transition state, forming a new carbon-carbon bond.[5]
-
Protonation: Subsequent acidic workup hydrolyzes the zinc alkoxide to yield the final product, this compound.
Sources
Biocatalytic reduction for ethyl 3-hydroxycyclohexanecarboxylate synthesis
Application Note & Protocol
Topic: High-Stereoselectivity Synthesis of Ethyl 3-Hydroxycyclohexanecarboxylate via Biocatalytic Reduction
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other high-value chemical compounds.[1][2] Specifically, optically pure this compound serves as a valuable precursor for various bioactive molecules. Traditional chemical methods for the synthesis of such chiral molecules often require harsh reaction conditions, expensive heavy-metal catalysts, and complex purification steps.[2][3] This application note details a robust and environmentally benign methodology for the synthesis of this compound through the asymmetric reduction of the prochiral ketone, ethyl 4-oxocyclohexanecarboxylate. By leveraging the high chemo-, regio-, and stereoselectivity of ketoreductase (KRED) enzymes, this protocol offers a sustainable and efficient alternative to conventional chemical synthesis.[1][4][5]
Introduction: The Case for Biocatalysis
The synthesis of single-enantiomer pharmaceutical intermediates is a critical challenge in drug development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[6] Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful technology that aligns with the principles of green chemistry.[2] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly advantageous for the synthesis of chiral alcohols from prochiral ketones.[4][7]
Key Advantages of KRED-mediated Synthesis:
-
High Stereoselectivity: KREDs can produce a single desired stereoisomer with exceptional purity (high enantiomeric excess, ee), obviating the need for chiral separation or resolution of racemic mixtures.[1][2]
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media under ambient temperature and neutral pH, which reduces energy consumption and minimizes side reactions.[3][5]
-
Environmental Sustainability: Biocatalysis avoids the use of toxic heavy metals and harsh organic solvents, leading to a safer and more sustainable process.[5]
-
Process Efficiency: Advances in protein engineering have produced a wide array of commercially available KREDs with enhanced stability, activity, and substrate scope, making them viable for industrial-scale production.[1]
This guide provides a comprehensive protocol for the KRED-catalyzed reduction of ethyl 4-oxocyclohexanecarboxylate, including enzyme selection, reaction optimization, product analysis, and troubleshooting.
Principle of the Biocatalytic Reduction
The core of this process is the stereoselective reduction of a ketone to a secondary alcohol. This reaction is dependent on a nicotinamide cofactor, typically NADPH or NADH, which acts as the hydride donor.[5]
The KRED binds both the ketone substrate and the NADPH cofactor within its active site in a specific orientation, facilitating the transfer of a hydride ion to one face of the carbonyl group. This controlled delivery results in the formation of a specific alcohol enantiomer. As the reaction proceeds, the reduced cofactor (NADPH) is oxidized to NADP+. To make the process economically viable, a cofactor regeneration system is employed in situ to continuously convert the oxidized NADP+ back to its active NADPH form.[8][9] A common and cost-effective method is the "substrate-coupled" approach, using a secondary enzyme and a sacrificial alcohol like isopropanol.
Experimental Protocol
This protocol provides a general framework. Optimal conditions (e.g., specific KRED, temperature, pH) may vary and should be determined through initial screening experiments.
Materials and Equipment
Reagents & Consumables:
-
Ketoreductase (KRED) enzyme library (e.g., from Codexis, Almac, or other suppliers)
-
NADP+ or NADH sodium salt
-
Glucose Dehydrogenase (GDH) for cofactor regeneration (if using glucose)
-
D-Glucose
-
Isopropanol (IPA) (if using an ADH for regeneration)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)[12]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Standards for ethyl 4-oxocyclohexanecarboxylate and this compound for analytical purposes[13][14]
Equipment:
-
Magnetic stirrer with stir bars
-
pH meter
-
Incubator shaker or temperature-controlled water bath
-
Centrifuge (for whole-cell catalysts or enzyme removal)
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
-
Chiral GC or HPLC column for enantiomeric excess determination
-
Vortex mixer
Step-by-Step Protocol
1. Buffer and Reagent Preparation:
-
Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0. The optimal pH should be confirmed from the enzyme manufacturer's datasheet, as KRED activity is pH-dependent.[15]
-
Prepare a stock solution of the cofactor (NADP+) in the buffer (e.g., 10 mg/mL).
2. Reaction Setup (Example using Glucose/GDH regeneration):
-
In a 50 mL flask, add 20 mL of the 100 mM potassium phosphate buffer (pH 7.0).
-
Add D-glucose (e.g., 1.1 equivalents relative to the substrate; ~330 mg for a 10 mmol scale reaction).
-
Add NADP+ (e.g., 1-2 mg).
-
Add Glucose Dehydrogenase (GDH) (e.g., 5-10 units).
-
Add the KRED enzyme (e.g., 5-10 mg of lyophylized powder). The optimal enzyme loading should be determined experimentally.
-
Stir the mixture gently until all solids are dissolved.
3. Substrate Addition and Incubation:
-
Add ethyl 4-oxocyclohexanecarboxylate (e.g., 170 mg, 1 mmol for a 20 mL reaction volume, resulting in a 50 mM concentration). High substrate concentrations can sometimes lead to inhibition, so starting at a moderate concentration is advisable.[15][16]
-
Seal the flask and place it in an incubator shaker set to 30°C and 200 rpm. The optimal temperature is enzyme-specific.[15]
-
Allow the reaction to proceed for 12-24 hours.
4. Reaction Monitoring:
-
Periodically (e.g., at 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of a water-miscible organic solvent like acetonitrile or by adding it to an extraction solvent.
-
Extract the aliquot with 500 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.
-
Analyze the organic layer by GC or HPLC to determine the conversion of the starting material to the product.
5. Product Work-up and Isolation:
-
Once the reaction has reached completion (or a plateau), quench the entire reaction by adding an equal volume of ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Combine all organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which can be purified further by column chromatography if necessary.[17]
Analytical Methods
Accurate analysis is crucial for determining the success of the biocatalytic reduction.
1. Conversion Analysis (GC Method):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A standard non-polar column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
-
Analysis: The substrate (ethyl 4-oxocyclohexanecarboxylate) and product (this compound) will have distinct retention times. Calculate conversion by comparing the peak area of the product to the total area of both substrate and product.
2. Enantiomeric Excess (ee) Analysis (Chiral GC Method):
-
Instrument: GC-FID.
-
Column: A chiral column (e.g., a cyclodextrin-based column like Beta DEX™ 225).
-
Conditions: Isothermal analysis is often preferred for chiral separations. An example condition could be 140°C.
-
Analysis: The two enantiomers of the product will separate into two distinct peaks. The enantiomeric excess is calculated using the formula:
-
ee (%) = ([Area Major Enantiomer - Area Minor Enantiomer] / [Area Major Enantiomer + Area Minor Enantiomer]) x 100
-
Expected Results
The performance of the biocatalytic reduction is highly dependent on the specific KRED chosen. A preliminary screen of a KRED library is recommended. The table below shows hypothetical results from such a screen.
| KRED ID | Substrate Conc. (mM) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
| KRED-101 | 50 | 24 | >99 | 98 | (cis)-3S,4R |
| KRED-102 | 50 | 24 | 85 | >99 | (trans)-3R,4R |
| KRED-103 | 50 | 24 | 92 | 95 | (cis)-3R,4S |
| KRED-104 | 50 | 24 | >99 | >99 | (trans)-3S,4S |
Troubleshooting Guide
Low conversion or poor selectivity are common issues in biocatalytic reactions. The following table provides guidance on addressing these challenges.[15]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme. 2. Suboptimal pH or temperature. 3. Insufficient cofactor or regeneration system failure. 4. Substrate or product inhibition. | 1. Use a fresh batch of enzyme; ensure proper storage. 2. Screen a range of pH values (6.0-8.0) and temperatures (25-40°C).[15] 3. Increase cofactor/regeneration enzyme concentration. Ensure cosubstrate (glucose/IPA) is not limiting. 4. Lower the initial substrate concentration; consider fed-batch substrate addition.[16] |
| Low Enantioselectivity | 1. The chosen KRED is not selective for the substrate. 2. Presence of multiple competing reductases (if using whole cells). | 1. Screen a wider variety of KREDs. Different enzymes exhibit opposite stereopreferences (Prelog vs. anti-Prelog). 2. Switch to a purified enzyme system or use a host strain (like E. coli) with fewer background ADHs.[2] |
| Reaction Stalls | 1. Enzyme instability over time. 2. pH drift during the reaction. 3. Product inhibition. | 1. Consider enzyme immobilization or adding stabilizing agents (e.g., glycerol). 2. Use a stronger buffer or implement pH control (pH-stat). 3. Investigate in situ product removal techniques. |
| Difficulty with Extraction | 1. Emulsion formation, often due to high concentrations of protein/cells.[16] | 1. Centrifuge the mixture to pellet solids before extraction. 2. Add salt (brine) to the aqueous layer to break the emulsion. 3. Use a different extraction solvent. |
Conclusion
The biocatalytic reduction of ethyl 4-oxocyclohexanecarboxylate using ketoreductases is a highly effective and sustainable method for producing enantiomerically pure this compound. This approach offers significant advantages over traditional chemistry, including superior selectivity, milder operating conditions, and a reduced environmental footprint.[5] By carefully selecting the appropriate enzyme and optimizing key reaction parameters, researchers can develop a scalable and efficient process suitable for the demands of pharmaceutical and fine chemical manufacturing.
References
-
Humphreys, L. D., & Scrutton, N. S. (2020). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. ACS Catalysis. Available at: [Link]
-
Ni, Y., & Xu, J.-H. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). The Chemical Record. Available at: [Link]
-
PubMed. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). Available at: [Link]
-
Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]
-
Yang, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Unknown Author. (n.d.). III Analytical Methods. Available at: [Link]
-
Liese, A., & Hilterhaus, L. (2024). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering. Available at: [Link]
-
Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology. Available at: [Link]
-
Sharma, I. K., et al. (2011). Biocatalytic Reduction of Selected Cyclohexanones. International Journal of ChemTech Research. Available at: [Link]
-
Çelik, A., & Demir, A. S. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. DergiPark. Available at: [Link]
-
Bayer, T., & Bornscheuer, U. T. (2023). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Available at: [Link]
-
Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Available at: [Link]
-
Çelik, A., & Demir, A. S. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. CABI Digital Library. Available at: [Link]
-
de Miranda, A. S., et al. (2015). Biocatalytic Reduction Reactions from a Chemist's Perspective. Chemistry – A European Journal. Available at: [Link]
-
PubMed. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Available at: [Link]
-
Deshpande, A., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PLOS ONE. Available at: [Link]
-
ResearchGate. (n.d.). Discovery, engineering, and applications of the ketoreductases from Metabacillus lacus in the synthesis of chiral (Hetero)aryl alcohols. Available at: [Link]
-
Faber, K., & Kroutil, W. (2007). Biocatalytic Reductions: From Lab Curiosity to “First Choice”. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (2007). Biocatalytic Reductions: From Lab Curiosity to “First Choice”. Available at: [Link]
-
ResearchGate. (2015). Enantioselective bioreduction of ethyl 4,4,4-trihalide-3-oxobutanoate by Kluyveromyces marxianus. Available at: [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Fisher Scientific. (n.d.). Ethyl 4-Oxocyclohexanecarboxylate 98.0+%, TCI America™. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Available at: [Link]
Sources
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Ethyl 4-Oxocyclohexanecarboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. env.go.jp [env.go.jp]
- 13. This compound 98 94160-25-5 [sigmaaldrich.com]
- 14. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 17. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Ethyl 3-hydroxycyclohexanecarboxylate as a Chiral Building Block
Introduction: The Versatility of a Chiral Cyclohexane Scaffold
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[1][2] Ethyl 3-hydroxycyclohexanecarboxylate, a bifunctional molecule possessing both a hydroxyl and an ester group on a cyclohexane ring, represents a valuable and versatile chiral synthon. Its rigid cyclic structure and stereodefined hydroxyl group provide a powerful handle for the stereocontrolled synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of methodologies to obtain enantiomerically pure this compound and showcases its application in stereoselective synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles to empower effective and reproducible experimentation.
Enantioselective Synthesis and Resolution Strategies
The preparation of enantiopure this compound can be broadly approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture. This guide will focus on the latter, as it often represents a more accessible and scalable approach in many research and development settings. We will detail two robust methods: Lipase-Catalyzed Kinetic Resolution and Diastereomeric Salt Resolution.
Method 1: Lipase-Catalyzed Kinetic Resolution
Principle: Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[3] In the case of racemic this compound, a lipase can selectively acylate one of the alcohol enantiomers, leaving the other unreacted. This results in a mixture of an acylated ester and the unreacted alcohol enantiomer, which can then be separated based on their different physical properties. The choice of lipase and reaction conditions is critical to achieving high enantioselectivity and yield. Lipases from Pseudomonas cepacia and Candida antarctica are widely recognized for their broad substrate scope and high enantioselectivity in the resolution of alcohols.[4]
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 3-hydroxycyclohexanecarboxylate
This protocol describes the kinetic resolution of racemic this compound via transesterification using Candida antarctica lipase B (CALB) and vinyl acetate as the acyl donor.
Materials:
-
(±)-Ethyl 3-hydroxycyclohexanecarboxylate
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or tert-Butyl methyl ether (TBME))
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Temperature-controlled oil bath or heating mantle
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (±)-ethyl 3-hydroxycyclohexanecarboxylate (1.0 eq.) in the anhydrous solvent of choice (e.g., THF, approximately 0.1 M concentration).
-
Addition of Reagents: Add vinyl acetate (1.5 eq.) to the solution.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (approximately 50-100% by weight of the substrate).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by TLC or by taking aliquots for analysis by GC or ¹H NMR. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Work-up:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for potential reuse.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting mixture of the unreacted alcohol and the acetylated ester by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, will typically allow for the separation of the more polar alcohol from the less polar ester.
-
-
Characterization:
-
Characterize the isolated unreacted alcohol (one enantiomer) and the acetylated product by ¹H and ¹³C NMR.
-
Determine the enantiomeric excess (ee) of the unreacted alcohol and the hydrolyzed acetate (after deacetylation) by chiral HPLC analysis.
-
Expected Outcome and Data:
| Product | Expected Yield (at ~50% conversion) | Expected Enantiomeric Excess (ee) |
| (S)-Ethyl 3-hydroxycyclohexanecarboxylate | ~45% | >95% |
| (R)-Ethyl 3-acetoxycyclohexanecarboxylate | ~45% | >95% |
Note: The stereochemical outcome (which enantiomer is acylated) depends on the specific lipase used. The above is a representative example.
Chiral HPLC Analysis Conditions (Illustrative):
-
Column: Chiralpak AD-H or equivalent
-
Mobile Phase: Hexane/Isopropanol (e.g., 90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
Method 2: Diastereomeric Salt Resolution
Principle: This classical resolution technique involves the reaction of a racemic acid with a chiral base (or a racemic base with a chiral acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. In this case, racemic this compound is first hydrolyzed to the corresponding racemic 3-hydroxycyclohexanecarboxylic acid. This racemic acid is then treated with an enantiomerically pure chiral amine, such as (R)-(+)-1-phenylethylamine, to form diastereomeric salts. The less soluble salt is selectively crystallized, and subsequent acidification regenerates the enantiomerically enriched carboxylic acid.
Protocol 2: Diastereomeric Salt Resolution of (±)-3-Hydroxycyclohexanecarboxylic Acid
This protocol is divided into two main parts: the hydrolysis of the ester to the carboxylic acid and the resolution of the resulting racemic acid.
Part A: Hydrolysis of (±)-Ethyl 3-hydroxycyclohexanecarboxylate
Materials:
-
(±)-Ethyl 3-hydroxycyclohexanecarboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve (±)-ethyl 3-hydroxycyclohexanecarboxylate (1.0 eq.) in a mixture of methanol (or ethanol) and water (e.g., 3:1 v/v).
-
Base Addition: Add LiOH (1.5 eq.) or NaOH (1.5 eq.) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting ester is no longer visible.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the alcohol.
-
Dilute the residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (±)-3-hydroxycyclohexanecarboxylic acid.
-
Part B: Resolution with (R)-(+)-1-Phenylethylamine
Materials:
-
(±)-3-Hydroxycyclohexanecarboxylic acid
-
(R)-(+)-1-Phenylethylamine
-
Solvent for crystallization (e.g., methanol, ethanol, or acetone)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Procedure:
-
Salt Formation: Dissolve the racemic 3-hydroxycyclohexanecarboxylic acid (1.0 eq.) in a minimal amount of the chosen hot crystallization solvent. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq.) in the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. The optical purity of the crystallized salt can be improved by recrystallization.
-
Liberation of the Enantiopure Acid:
-
Suspend the diastereomeric salt in water and add 1 M HCl until the pH is ~2.
-
Extract the liberated enantiomerically enriched carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiopure 3-hydroxycyclohexanecarboxylic acid.
-
-
Recovery of the Other Enantiomer: The mother liquor from the crystallization contains the more soluble diastereomeric salt. It can be treated in a similar manner (acidification and extraction) to recover the other enantiomer of the carboxylic acid, albeit in a lower optical purity.
Expected Outcome and Data:
| Product | Expected Yield (after one crystallization) | Expected Optical Purity |
| (R)-3-Hydroxycyclohexanecarboxylic acid | ~30-40% | >90% de (diastereomeric excess) |
| (S)-3-Hydroxycyclohexanecarboxylic acid | Recovered from mother liquor | Variable |
Note: The specific enantiomer that crystallizes depends on the chiral amine and solvent used. The above is a representative example.
Application in Chiral Synthesis: Formation of a Chiral Lactone
Enantiomerically pure 3-hydroxy esters are excellent precursors for the synthesis of chiral lactones through intramolecular transesterification. This transformation is a powerful tool for creating stereodefined cyclic structures, which are common motifs in natural products and pharmaceuticals.
Protocol 3: Synthesis of (R)-3-Hydroxycyclohexanecarboxylic Acid Lactone
This protocol describes the acid-catalyzed intramolecular cyclization of (R)-ethyl 3-hydroxycyclohexanecarboxylate to form the corresponding chiral lactone.
Materials:
-
(R)-Ethyl 3-hydroxycyclohexanecarboxylate (from resolution)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve (R)-ethyl 3-hydroxycyclohexanecarboxylate (1.0 eq.) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure chiral lactone.
Expected Outcome and Data:
| Product | Expected Yield |
| (R)-3-Hydroxycyclohexanecarboxylic acid lactone | >80% |
Characterization Data (Illustrative):
-
¹H NMR (CDCl₃): δ 4.5-4.7 (m, 1H, -CHO-), 2.5-2.7 (m, 1H, -CH-C=O), 1.5-2.3 (m, 8H, -CH₂-).
-
¹³C NMR (CDCl₃): δ 175-178 (-C=O), 75-80 (-CHO-), 20-40 (aliphatic carbons).
Visualization of Workflows
Caption: Synthetic pathways for resolution and application.
Conclusion
This compound serves as an exemplary chiral building block, offering multiple avenues for the generation of enantiopure compounds. The choice between enzymatic resolution and diastereomeric salt formation will depend on factors such as substrate availability, desired scale, and the specific enantiomer required. The protocols provided herein offer robust starting points for the synthesis and application of this versatile synthon, empowering chemists to construct complex chiral molecules with a high degree of stereocontrol.
References
-
Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Letters, 5(23), 4505–4507. [Link]
-
Chiral Resolution. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of alcohols. (2015). Journal of Chemical and Pharmaceutical Research, 7(7), 849-863. [Link]
-
Chiral Alcohols by Enzymatic Preparation. (2011). Advanced Synthesis & Catalysis, 353(10), 1627-1647. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023, August 15). Chemistry LibreTexts. [Link]
-
Sistla, V. S., von Langermann, J., Lorenz, H., & Seidel-Morgenstern, A. (2011). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design, 11(6), 2464–2472. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemical and Pharmaceutical Bulletin, 69(6), 582-585. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 7, 2026, from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]
- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. (n.d.). Google Patents.
-
Lipases: Useful biocatalysts for the preparation of pharmaceuticals. (2006). Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-121. [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]
-
Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. (1995). Enzyme and Microbial Technology, 17(9), 825-832. [Link]
-
Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. (2012). Protein Engineering, Design and Selection, 25(11), 729–738. [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. (2021). The Journal of Organic Chemistry, 86(11), 7545–7556. [Link]
- Process for producing optically active carboxylic acid. (n.d.). Google Patents.
-
What is a simple way to convert an ester into carboxylic acid? (2014, February 18). ResearchGate. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 7, 2026, from [Link]
-
Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. (2024, April 2). YouTube. [Link]
-
Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. (2020). Journal of Chemical Education, 97(11), 4059–4067. [Link]
-
n-hydroxy-(s)-1-phenylethylamine oxalate. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]
-
Chiralpak-AY-H_Manual.pdf. (n.d.). HPLC. Retrieved January 7, 2026, from [Link]
-
Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. (2019). Chemistry – An Asian Journal, 14(22), 4154-4159. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Catalysts, 11(1), 108. [Link]
-
Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]
-
Bases. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 7, 2026, from [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). Acta Pharma Reports, 3(2), 1-10. [Link]
-
Role of Chirality in Drugs. (2018). Juniper Online Journal of Case Studies, 6(3). [Link]
Sources
Application Notes & Protocols: The Strategic Use of Ethyl 3-Hydroxycyclohexanecarboxylate in Modern Pharmaceutical Synthesis
Abstract
Ethyl 3-hydroxycyclohexanecarboxylate is a versatile and economically significant chiral building block in the pharmaceutical industry. Its bifunctional nature, possessing both a hydroxyl and an ester group on a conformationally distinct cyclohexane scaffold, provides a rich platform for stereoselective synthesis. This guide elucidates the strategic importance of this intermediate, detailing its synthesis, key reactions, and its pivotal role in constructing complex active pharmaceutical ingredients (APIs). We provide field-proven protocols and mechanistic insights intended for researchers, medicinal chemists, and process development scientists to leverage this molecule's full synthetic potential.
Introduction: The Value Proposition of a Versatile Scaffold
In the quest for novel therapeutics, the efficiency of a synthetic route is paramount. This compound emerges as a valuable intermediate, primarily due to the orthogonal reactivity of its functional groups.[1] The secondary alcohol can be oxidized, inverted, or substituted, while the ethyl ester can be hydrolyzed, reduced, or converted to an amide. This allows for a modular and often stereocontrolled approach to building complex molecular architectures. Its application is particularly noted in the synthesis of compounds with potential anti-inflammatory, analgesic, or neurological effects.[1] As a chiral building block, controlling the stereochemistry at the hydroxyl-bearing carbon is crucial for accessing specific, biologically active enantiomers, a cornerstone of modern drug design.[2][][4]
Physicochemical Properties & Handling
A thorough understanding of the reagent's physical properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | ethyl 3-hydroxycyclohexane-1-carboxylate | [5] |
| CAS Number | 94160-25-5 | [5] |
| Molecular Formula | C₉H₁₆O₃ | [5] |
| Molecular Weight | 172.22 g/mol | [5] |
| Form | Liquid | |
| Density | 1.067 g/mL at 25 °C | |
| Storage | Store in a cool, dry place. Combustible liquid. |
Synthesis Protocol: Stereoselective Reduction
A common and efficient method for preparing this compound involves the stereoselective reduction of its corresponding keto-ester, ethyl 3-oxocyclohexanecarboxylate. The choice of reducing agent is critical for achieving high chemoselectivity (reducing the ketone in the presence of the ester) and, if desired, stereoselectivity.
Principle of the Method: Sodium borohydride (NaBH₄) is a mild reducing agent ideally suited for this transformation. It selectively reduces aldehydes and ketones over less reactive esters. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate which, upon acidic workup, is protonated to yield the secondary alcohol.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Reduction
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-oxocyclohexanecarboxylate (10.0 g, 58.8 mmol).
-
Solvation: Dissolve the starting material in 100 mL of absolute ethanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reduction: Slowly add sodium borohydride (2.45 g, 64.7 mmol, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Expert Insight: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway temperatures, which could lead to side products.
-
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Slowly and carefully add 50 mL of 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Trustworthiness: The quench must be performed slowly in the ice bath, as the reaction with acid generates hydrogen gas.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure this compound.
Application in API Synthesis: A Gateway to Complex Molecules
The true value of this building block is realized in its application as a precursor to complex pharmaceutical agents. Its cyclohexane core is a common motif in many drugs, and the hydroxyl and ester groups serve as versatile synthetic handles.
Case Study: The Oseltamivir (Tamiflu®) Scaffold
While the commercial synthesis of the anti-influenza drug Oseltamivir originates from shikimic acid, the core structure shares significant features with this compound.[6][7] The synthesis of Oseltamivir demonstrates the critical transformations that a functionalized cyclohexane ring must undergo, namely the stereocontrolled introduction of two amino groups and an ether linkage. This compound serves as an excellent model compound and potential alternative starting scaffold for designing novel neuraminidase inhibitors.
Caption: Retrosynthetic analysis highlighting the core cyclohexane scaffold.
Protocol 1: Mesylation of the Hydroxyl Group for Nucleophilic Substitution
To introduce functionalities like an amino group, the hydroxyl group must first be converted into a good leaving group, such as a mesylate.
-
Setup: Dissolve this compound (5.0 g, 29.0 mmol) in 100 mL of anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (6.1 mL, 43.5 mmol, 1.5 eq) and cool the mixture to 0 °C.
-
Mesylation: Add methanesulfonyl chloride (2.7 mL, 34.8 mmol, 1.2 eq) dropwise via syringe.
-
Expert Insight: This reaction is highly exothermic and moisture-sensitive. Maintaining anhydrous conditions and a low temperature is critical to prevent hydrolysis of the mesyl chloride and ensure high yield.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with 50 mL of water. Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the mesylated product, which is often used immediately in the next step without further purification.
Protocol 2: Introduction of an Azide and Subsequent Reduction to an Amine
The mesylate is an excellent substrate for an Sₙ2 reaction with sodium azide, followed by reduction to the amine. This two-step process is a robust method for installing an amino group.
-
Azide Substitution (Sₙ2): Dissolve the crude mesylate from the previous step in 100 mL of dimethylformamide (DMF). Add sodium azide (NaN₃) (3.77 g, 58.0 mmol, 2.0 eq). Heat the mixture to 80 °C and stir for 6-8 hours.
-
Trustworthiness: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution and appropriate personal protective equipment. The reaction should be conducted in a well-ventilated fume hood.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of water and extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully.
-
Reduction to Amine (Staudinger Reaction or Hydrogenation):
-
(Option A: Staudinger) Dissolve the crude azide in 100 mL of THF and 10 mL of water. Add triphenylphosphine (PPh₃) (9.1 g, 34.8 mmol, 1.2 eq relative to mesylate). Stir at room temperature overnight. Concentrate the solvent and purify by chromatography to isolate the amine.
-
(Option B: Catalytic Hydrogenation) Dissolve the crude azide in 100 mL of ethanol. Add 10% Palladium on Carbon (Pd/C) (approx. 5 mol%). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 12-16 hours. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the amine.
-
Expert Insight: Catalytic hydrogenation is often cleaner and avoids the formation of triphenylphosphine oxide byproduct, simplifying purification.
-
Concluding Remarks
This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery and development. Its predictable reactivity and stereochemical potential allow for the efficient construction of diverse and complex molecular frameworks. The protocols and insights provided herein are designed to empower scientists to harness the full synthetic utility of this valuable building block, paving the way for the creation of next-generation pharmaceuticals.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
PubChem. ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Oseltamivir total synthesis. Wikimedia Foundation. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Fujimoto, Y. Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
- Mamaghani, M., et al.
-
IISTE.org. Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Chemistry and Materials Research. Available at: [Link]
-
PubMed. Synthesis of chiral building blocks for use in drug discovery. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Portico [access.portico.org]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
Topic: Reaction of Ethyl 3-Hydroxycyclohexanecarboxylate with Grignard Reagents: A Comprehensive Guide to Synthesis and Stereocontrol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of Grignard reagents with bifunctional molecules such as ethyl 3-hydroxycyclohexanecarboxylate presents a powerful yet nuanced method for carbon-carbon bond formation. This application note provides an in-depth exploration of this transformation, which culminates in the synthesis of valuable 1,3-diol scaffolds. We dissect the reaction mechanism, emphasizing the dual role of the Grignard reagent as both a base and a nucleophile, and illuminate the critical influence of the C3-hydroxyl group in directing the stereochemical outcome via chelation control. This guide offers field-proven insights, detailed experimental protocols, and troubleshooting strategies to empower researchers in leveraging this reaction for the synthesis of complex molecules, particularly within the context of natural product synthesis and drug development.
Introduction: The Synthetic Utility of 1,3-Diols
The 1,3-diol motif is a ubiquitous structural feature in a vast array of biologically active natural products, including polyketide antibiotics, antitumor agents, and antiviral compounds.[1] Consequently, the development of stereoselective methods for their synthesis is of paramount importance to the pharmaceutical and life sciences industries. The addition of organometallic reagents, such as Grignard reagents, to β-hydroxy esters provides a direct and efficient route to chiral 1,3-diols.[2][3]
This compound serves as an ideal model substrate for this transformation. It contains two distinct functional groups that interact with the Grignard reagent: an acidic hydroxyl group and an electrophilic ester carbonyl. Understanding and controlling these interactions is the key to achieving high yields and desired stereoselectivity. This note will guide the user through the theoretical underpinnings and practical execution of this powerful synthetic tool.
The Reaction Mechanism: A Tale of Two Reactivities
The reaction of a Grignard reagent (R-MgX) with this compound is not a simple one-step addition. It is a sequential process dictated by the relative reactivity of the substrate's functional groups. A minimum of three equivalents of the Grignard reagent are required to drive the reaction to completion.
Step 1: Acid-Base Reaction (Consumes 1st Equivalent) The Grignard reagent is a potent base.[4][5] Its first and fastest reaction is the deprotonation of the most acidic proton in the molecule—the one on the C3-hydroxyl group. This forms a magnesium alkoxide and an alkane byproduct. This step is crucial as it sets the stage for the subsequent stereocontrolled additions.
Step 2: First Nucleophilic Addition to the Ester (Consumes 2nd Equivalent) With the acidic proton quenched, a second equivalent of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6][7]
Step 3: Elimination to Form a Ketone Intermediate The tetrahedral intermediate is unstable and collapses, expelling the ethoxide group (-OEt) as a leaving group. This reforms the carbonyl, yielding a transient β-hydroxy ketone (in its magnesium alkoxide form).[8][9]
Step 4: Second Nucleophilic Addition to the Ketone (Consumes 3rd Equivalent) The newly formed ketone is more reactive than the starting ester and immediately reacts with a third equivalent of the Grignard reagent.[7][9] This is the key stereochemistry-determining step. The magnesium atom, already coordinated to the C3-oxygen, forms a stable six-membered chelate with the ketone's carbonyl oxygen.[10][11] This chelation locks the conformation of the ring, sterically hindering one face and directing the nucleophilic attack of the Grignard reagent to the opposite face.[12] This process, known as chelation control , is responsible for the high diastereoselectivity often observed in these reactions.
Step 5: Acidic Workup The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the two newly formed alkoxides, yielding the final 1,3-diol product.[5]
Mechanistic Pathway Diagram
Caption: Reaction mechanism showing the sequential steps from starting ester to final 1,3-diol.
Experimental Design and Protocols
Scientific integrity in this procedure stems from meticulous control over reaction parameters. The protocol is designed to be self-validating through careful monitoring and characterization.
Reagent Stoichiometry and Selection
The choice of Grignard reagent and its stoichiometry are critical variables.
| Reagent | Function | Recommended Equivalents | Rationale |
| This compound | Substrate | 1.0 | The limiting reagent. |
| Grignard Reagent (R-MgX) | Base & Nucleophile | 3.0 - 3.5 | 1 eq. for deprotonation, 2 eq. for double addition. A slight excess ensures complete conversion of the ketone intermediate.[7][9] |
| Anhydrous Solvent (THF, Diethyl Ether) | Reaction Medium | - | Must be rigorously dry to prevent quenching the Grignard reagent.[4][5] THF is often preferred for its better solvating properties. |
| Saturated aq. NH₄Cl | Quenching Agent | - | Mildly acidic to protonate alkoxides without causing side reactions like elimination. |
Detailed Step-by-Step Protocol
Note: This protocol must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolve the substrate in anhydrous tetrahydrofuran (THF), approximately 5-10 mL per gram of substrate.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Grignard Addition:
-
Charge the dropping funnel with the Grignard reagent solution (e.g., 3.0 M in THF) (3.2 eq.).
-
Add the Grignard reagent dropwise to the stirred substrate solution over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to manage the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Reaction Monitoring (Optional):
-
Progress can be monitored by Thin Layer Chromatography (TLC) or by quenching a small aliquot and analyzing via GC-MS. The disappearance of the starting material is a key indicator.
-
-
Workup and Quenching:
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: This is an exothermic process that will evolve gas. Add slowly to control the quench.
-
Continue adding the NH₄Cl solution until no more gas evolves and a precipitate (magnesium salts) forms.
-
Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product and water to dissolve the salts.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product is typically a viscous oil. Purify via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired 1,3-diol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure, purity, and diastereoselectivity.
-
Experimental Workflow Diagram
Caption: A standard workflow for the synthesis and purification of 1,3-diols.
Troubleshooting and Field-Proven Insights
-
Low Yield: The most common culprit is moisture. Ensure all glassware is rigorously dried and solvents are anhydrous. Another cause is using insufficient Grignard reagent; consider titrating commercial Grignard solutions to confirm their molarity before use.[13]
-
Incomplete Reaction: If starting material remains, the reaction may not have been stirred long enough at room temperature, or the Grignard reagent may have degraded.
-
Low Diastereoselectivity: Poor chelation control can result from using highly coordinating solvents or additives that compete with the carbonyl oxygen for the magnesium center. Running the reaction at lower temperatures can sometimes improve selectivity. The nature of the Grignard reagent's halide (I > Br > Cl) can also influence the Lewis acidity of the magnesium center and affect the chelate's stability.[11]
-
Formation of Byproducts: Vigorous quenching at high temperatures can lead to elimination/dehydration of the tertiary alcohol. A slow, controlled quench at 0 °C is essential.
Applications in Drug Development
The ability to construct complex stereogenic centers with this reaction is highly valuable in medicinal chemistry. For example, the synthesis of core fragments for molecules like Tramadol and various statins involves key steps that rely on Grignard additions to carbonyls.[14] The 1,3-diol products from this reaction serve as versatile intermediates, poised for further functionalization into more complex drug candidates. The reliability and stereocontrol offered by this method make it an attractive tool for building libraries of compounds for screening and lead optimization.[15]
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal website. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Esters. Retrieved from LibreTexts website. [Link]
-
Toromanoff, E. (1968). Stereospecificity and catalysis via chelation in Grignard reactions of some β-hydroxy-ketones. Journal of the Chemical Society D: Chemical Communications, (4), 215-217. [Link]
- University of Michigan. (n.d.). Grignard Reaction. Retrieved from University of Michigan, Department of Chemistry website.
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction Mechanism. Retrieved from Chemistry Steps website. [Link]
-
Chou, T., & Wu, M. H. (2003). Chelation-Assisted Regioselective C−O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the Synthesis of Partially Protected Polyols. The Journal of Organic Chemistry, 68(1), 187-194. [Link]
-
Ronson, T. O., et al. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications, 12(1), 1-10. [Link]
-
Jiao, Y., et al. (2018). A one-pot diastereoselective synthesis of 1,3-diols and 1,3,5-triols via cascade reactions of arylalkynyl Grignard reagents with enol esters. RSC Advances, 8(2), 908-915. [Link]
-
Uteuliyev, M. M., Nguyen, T. T., & Coltart, D. M. (2015). Grignard reagent scope and diastereoselectivity in the formation of α-quaternary centres. Nature Chemistry, 7(12), 1024-1027. [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from Chemistry Steps website. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses website. [Link]
-
Jiao, Y., Cao, C., & Zhou, Z. (2010). Direct Synthesis of anti-1,3-Diols through Nonclassical Reaction of Aryl Grignard Reagents with Isopropenyl Acetate. The Journal of Organic Chemistry, 76(2), 649-652. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
Uteuliyev, M. M., Nguyen, T. T., & Coltart, D. M. (2015). Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. Nature Chemistry, 7(12), 1024-1027. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by hydroxylation. Retrieved from Organic Chemistry Portal website. [Link]
-
ResearchGate. (n.d.). Regio- and Stereoselective Addition of Grignard and Organolithium Reagents to 4-Hydroxy-2-cyclopentenones. Retrieved from ResearchGate. [Link]
-
Synfacts. (2016). Diastereoselective Addition of Grignard Reagents to α-Epoxy N-Sulfonyl Hydrazones. Synfacts, 12(02), 0174. [Link]
-
ResearchGate. (n.d.). Hydroxy Alkenenitriles: Diastereoselective Conjugate Addition−Alkylations. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). γ-Hydroxy-α,β-alkenenitriles: Chelation-Controlled Conjugate Additions. Retrieved from ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Leah4Sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. [Link]
-
ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. Retrieved from ResearchGate. [Link]
-
AK LECTURES. (2015). Diols and Alcohol Preparation via Grignard Reactions. YouTube. [Link]
-
All 'Bout Chemistry. (2019). Grignard Reagent, Formation and Synthetic applications. YouTube. [Link]
-
International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Diol synthesis by hydroxylation [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 10. Stereospecificity and catalysis via chelation in Grignard reactions of some β-hydroxy-ketones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public.websites.umich.edu [public.websites.umich.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
Application Notes and Protocols for the Oxidation of Ethyl 3-Hydroxycyclohexanecarboxylate
I. Introduction: Strategic Importance of Oxidizing Ethyl 3-Hydroxycyclohexanecarboxylate
The selective oxidation of the secondary hydroxyl group in this compound to the corresponding ketone, ethyl 3-oxocyclohexanecarboxylate, is a pivotal transformation in synthetic organic chemistry. The resulting β-keto ester is a highly versatile synthetic intermediate, valuable in the synthesis of a wide array of more complex molecules, including carbazole-carboxamides which have been investigated for their potential as selective JAK2 inhibitors.[1] The presence of both a hydroxyl group and an ester functionality within the same molecule necessitates a careful selection of oxidative methods to ensure high chemoselectivity, avoiding unwanted side reactions such as over-oxidation or reaction at the ester.
This guide provides a comprehensive overview of robust and reliable methods for this transformation, focusing on the underlying principles, practical execution, and comparative analysis of different protocols. We will delve into the mechanistic rationale behind each method, offering detailed, field-proven protocols that are designed to be self-validating systems for achieving high-yield, clean conversions.
II. Comparative Analysis of Key Oxidation Methodologies
The choice of an oxidizing agent is dictated by several factors including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired purity of the final product. For the oxidation of this compound, three primary methods are considered: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Jones Oxidation. Each offers a unique set of advantages and disadvantages.
| Oxidation Method | Reagents | Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Anhydrous, -78 °C to RT | Mild, high-yielding, avoids heavy metals, ester is stable.[2] | Requires low temperatures, produces foul-smelling dimethyl sulfide, requires strictly anhydrous conditions.[2] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Anhydrous, Room Temperature | Mild, neutral pH, high chemoselectivity, short reaction times.[3] | DMP is expensive and potentially explosive, work-up can be challenging. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Acidic, 0 °C to RT | Inexpensive, powerful oxidant, rapid reaction.[4] | Uses carcinogenic Cr(VI), strongly acidic conditions can be problematic for sensitive substrates, potential for over-oxidation.[4] |
III. Mechanistic Insights and Rationale for Method Selection
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the oxidation of this compound.
A. Swern Oxidation: A Mild and Controlled Approach
The Swern oxidation is a cornerstone of modern organic synthesis for its mildness and broad functional group tolerance.[2] The reaction proceeds through the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride. This species then reacts with the alcohol to form a key alkoxysulfonium salt. The addition of a hindered base, typically triethylamine, facilitates an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[2]
The low reaction temperature (-78 °C) is critical to prevent side reactions, such as the Pummerer rearrangement.[2] For a substrate like this compound, the Swern oxidation is an excellent choice as the ester functionality is inert under these conditions.
Diagram: Simplified Mechanism of Swern Oxidation
Caption: Simplified mechanism of the Swern oxidation.
B. Dess-Martin Periodinane (DMP) Oxidation: Convenience at Room Temperature
The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to achieve a mild and selective oxidation of alcohols to aldehydes or ketones.[3] The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane. The mechanism involves the exchange of an acetate ligand on the iodine center with the alcohol, followed by an intramolecular deprotonation and subsequent reductive elimination to furnish the ketone, iodinane, and acetic acid.[3]
The neutrality of the reaction conditions makes it highly compatible with acid- or base-sensitive functional groups, rendering it a suitable method for the oxidation of this compound.
Sources
Application Note: Asymmetric Synthesis of Ethyl 3-Hydroxycyclohexanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 3-Hydroxycyclohexanecarboxylates
Chiral 3-hydroxycyclohexanecarboxylate derivatives are valuable building blocks in medicinal chemistry and drug development. Their rigid, six-membered ring structure, combined with the stereochemistry of the hydroxyl and ester functionalities, allows for precise three-dimensional orientation of substituents, which is crucial for molecular recognition and binding to biological targets. The specific enantiomer of a molecule can exhibit significantly different pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Consequently, the development of robust and efficient methods for the asymmetric synthesis of these chiral scaffolds is of paramount importance. This application note provides a detailed guide to the asymmetric synthesis of ethyl 3-hydroxycyclohexanecarboxylate derivatives, focusing on the highly efficient and well-established method of asymmetric hydrogenation of the corresponding β-keto ester.
Core Principles: Achieving Enantioselectivity through Catalysis
The key to the asymmetric synthesis of this compound is the enantioselective reduction of the prochiral ketone in ethyl 3-oxocyclohexanecarboxylate. This is most effectively achieved through asymmetric hydrogenation, a process that utilizes a chiral catalyst to stereoselectively add two hydrogen atoms across the carbon-oxygen double bond.
The Power of Chiral Catalysts
The success of this transformation hinges on the use of a chiral catalyst that can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Among the most successful catalysts for this purpose are Ruthenium(II) complexes of chiral diphosphine ligands, particularly the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) family of ligands. The chirality of the BINAP ligand, arising from its atropisomerism, is transferred to the catalytic cycle, directing the hydrogenation to a specific face of the ketone.
Experimental Workflow: A Logical Progression
The overall process for the asymmetric synthesis of this compound can be broken down into a series of logical steps, from catalyst preparation to the final purification of the chiral product.
Caption: Experimental workflow for the asymmetric hydrogenation of ethyl 3-oxocyclohexanecarboxylate.
Reaction Mechanism: The Role of the Ru-BINAP Catalyst
The asymmetric hydrogenation of a β-keto ester with a Ru-BINAP catalyst is believed to proceed through a well-defined catalytic cycle. The active catalyst, a ruthenium hydride species, coordinates to the substrate through both the ketone and ester carbonyl groups, forming a chelated intermediate. This chelation is crucial for high enantioselectivity as it locks the substrate into a specific conformation. Hydrogen is then delivered from the metal center to the carbonyl carbon, with the chiral BINAP ligand sterically shielding one face of the ketone, thus directing the hydride attack to the other face.
Caption: Simplified catalytic cycle for the Ru-BINAP-catalyzed asymmetric hydrogenation of a β-keto ester.
Detailed Protocol: Asymmetric Hydrogenation of Ethyl 3-Oxocyclohexanecarboxylate
This protocol describes a representative procedure for the asymmetric hydrogenation of ethyl 3-oxocyclohexanecarboxylate using a Ru-(S)-BINAP catalyst system.
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate (98%)
-
[RuCl2(p-cymene)]2 (98%)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) (97%)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
High-pressure autoclave or Parr hydrogenator
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a stream of inert gas, add [RuCl2(p-cymene)]2 (e.g., 0.005 mmol, 1 mol%) and (S)-BINAP (e.g., 0.011 mmol, 1.1 mol%) to a Schlenk flask.
-
Add anhydrous methanol (e.g., 5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution. The solution should turn from a suspension to a clear, orange-to-red solution.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve ethyl 3-oxocyclohexanecarboxylate (e.g., 1 mmol) in anhydrous methanol (e.g., 5 mL).
-
Transfer the substrate solution to the autoclave.
-
Using a cannula or syringe, transfer the prepared catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours). Reaction progress can be monitored by TLC or GC.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl (S)-3-hydroxycyclohexanecarboxylate.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Expected Outcome:
This procedure is expected to yield ethyl (S)-3-hydroxycyclohexanecarboxylate with high conversion and excellent enantioselectivity.
| Parameter | Expected Value |
| Conversion | >95% |
| Enantiomeric Excess (ee) | >98% (S) |
| Isolated Yield | 85-95% |
Troubleshooting and Considerations
-
Low Conversion:
-
Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst.
-
Check the purity of the hydrogen gas.
-
Increase reaction time, temperature, or hydrogen pressure.
-
Verify the activity of the catalyst precursor and ligand.
-
-
Low Enantioselectivity:
-
Ensure the chiral ligand is of high enantiomeric purity.
-
The solvent can have a significant impact; methanol is generally optimal for β-keto esters.
-
The substrate-to-catalyst ratio can influence selectivity.
-
Alternative Method: Biocatalytic Reduction
An increasingly popular and environmentally friendly alternative to chemocatalysis is the use of whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of ketones.[1]
Principle:
Certain microorganisms, such as baker's yeast (Saccharomyces cerevisiae) or other specially selected strains, contain ketoreductases that can reduce ketones to alcohols with high enantioselectivity.[2] These enzymes use cofactors like NADPH for the hydride transfer. The advantages of biocatalysis include mild reaction conditions (room temperature, atmospheric pressure, aqueous media), high enantioselectivity, and the use of renewable resources.
General Protocol Outline:
-
Culturing the Microorganism: Grow the selected microbial strain in a suitable nutrient medium.
-
Bioreduction: Add the ethyl 3-oxocyclohexanecarboxylate substrate to the microbial culture. Often, a co-substrate like glucose is added to facilitate cofactor regeneration.
-
Incubation: Incubate the mixture with shaking for a specified period.
-
Extraction and Purification: After the reaction, extract the product from the aqueous medium with an organic solvent and purify it.
While biocatalysis offers significant advantages, it may require screening of different microbial strains to find one with the desired selectivity for a specific substrate.
Conclusion
The asymmetric hydrogenation of ethyl 3-oxocyclohexanecarboxylate using a Ru-BINAP catalyst is a robust, highly efficient, and well-documented method for the synthesis of the corresponding chiral 3-hydroxy derivative with excellent enantioselectivity. This application note provides a comprehensive overview of the principles, a detailed experimental protocol, and key considerations for researchers in the field of medicinal chemistry and drug development. The resulting enantiomerically enriched 3-hydroxycyclohexanecarboxylate serves as a valuable chiral building block for the synthesis of complex and biologically active molecules.
References
- de Miranda, A. S., et al. (2011). Highly enantioselective bioreduction of ethyl 3-oxohexanoate. Tetrahedron Letters, 52(43), 5634-5636.
- Noyori, R., & Takaya, H. (1990). Asymmetric hydrogenation. Accounts of Chemical Research, 23(10), 345-350.
- Genet, J. P. (2002). Recent advances in asymmetric hydrogenation. Accounts of Chemical Research, 35(11), 948-957.
- Ohkuma, T., Kitamura, M., & Noyori, R. (2000). Asymmetric hydrogenation of ketones. In Catalytic Asymmetric Synthesis (pp. 1-110). Wiley-VCH.
- Burk, M. J., et al. (1993). Asymmetric hydrogenation of β-keto esters with a new chiral ruthenium catalyst. Journal of the American Chemical Society, 115(21), 10125-10138.
- Seebach, D., et al. (1984). Enantioselective reduction of β-keto esters with baker's yeast. Organic Syntheses, 63, 1.
Sources
Application Notes and Protocols: Ethyl 3-hydroxycyclohexanecarboxylate in Natural Product Total Synthesis
Introduction: The Strategic Value of a Versatile Chiral Building Block
In the intricate field of natural product total synthesis, the selection of a starting material is a critical decision that profoundly influences the entire synthetic strategy. Ethyl 3-hydroxycyclohexanecarboxylate, a readily available and versatile chiral building block, has emerged as a powerful tool for synthetic chemists. Its cyclohexane framework, adorned with hydroxyl and ester functionalities, provides a robust scaffold for the stereocontrolled construction of complex molecular architectures. The true power of this molecule lies in the relative stereochemistry of its substituents, which can be strategically manipulated to set key stereocenters that are integral to the target natural product. This guide will delve into the multifaceted applications of this compound, showcasing its pivotal role in the elegant total syntheses of notable natural products. Through detailed protocols and mechanistic insights, we aim to equip researchers with the knowledge to harness the full potential of this invaluable synthetic intermediate.
Key Synthetic Applications and Strategic Insights
The utility of this compound and its derivatives spans a range of complex natural products. Its application is particularly prominent where the cyclohexane ring can be either retained as a core structural element or ingeniously transformed through ring-opening or ring-contraction strategies.
Foundational Role in Prostaglandin Synthesis: The Corey Lactone
One of the most celebrated applications of a cyclohexanecarboxylate derivative is in the landmark total synthesis of prostaglandins by E.J. Corey.[1][2] While not directly starting from this compound, Corey's synthesis of the pivotal "Corey Lactone" intermediate showcases the strategic power of the functionalized cyclohexane ring system.[3][4][5] The principles underlying this approach are highly relevant to the strategic use of similar building blocks.
Retrosynthetic Analysis and Strategy:
The retrosynthesis of prostaglandins by Corey revealed a bicyclo[2.2.1]heptane intermediate as a key precursor.[2][5] This bicyclic system allowed for the precise control of stereochemistry, which could then be unraveled to generate the desired cyclopentane core of the prostaglandins. A critical starting point for constructing such a system can be derived from a functionalized cyclohexane.
DOT Diagram: Retrosynthetic Approach to Prostaglandins via a Bicyclic Intermediate
Caption: Retrosynthetic analysis of prostaglandins highlighting the strategic use of a bicyclic intermediate derived from a cyclohexane precursor.
A Modern Application: Synthesis of Oseltamivir (Tamiflu®)
The anti-influenza drug oseltamivir, marketed as Tamiflu®, represents a contemporary and highly significant target for total synthesis.[6][7] While the commercial synthesis starts from shikimic acid, numerous academic syntheses have explored alternative and innovative routes.[8][9][10] Several of these approaches have highlighted the utility of cyclohexane derivatives, including those conceptually related to this compound, as starting points for constructing the core cyclohexene ring of oseltamivir.
Strategic Considerations:
The synthesis of oseltamivir requires the stereocontrolled installation of three contiguous stereocenters on a cyclohexene ring. This compound, with its pre-existing stereocenter and versatile functional groups, serves as an excellent starting point for achieving this. The hydroxyl group can direct subsequent stereoselective transformations, while the ester provides a handle for further functionalization.
Illustrative Synthetic Transformation:
A key step in a hypothetical synthesis starting from a derivative of this compound would involve the introduction of an amino group and the creation of the cyclohexene double bond.
DOT Diagram: Key Transformations in a Hypothetical Oseltamivir Synthesis
Caption: A conceptual workflow for the synthesis of the oseltamivir core from a protected this compound.
Experimental Protocols
Protocol 1: Stereoselective Reduction of Ethyl 3-Oxocyclohexanecarboxylate
The preparation of enantiomerically enriched this compound is paramount.[11] This is often achieved through the stereoselective reduction of the corresponding ketone, ethyl 3-oxocyclohexanecarboxylate.[12][13][14] Biocatalytic methods, such as yeast reduction, offer an environmentally friendly and cost-effective approach.[15]
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a flask, dissolve sucrose (50 g) in warm water (250 mL).
-
To this solution, add Baker's yeast (25 g) and stir until a homogeneous suspension is formed.
-
Add ethyl 3-oxocyclohexanecarboxylate (5 g, 29.4 mmol) to the yeast suspension.
-
Stir the mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, add Celite® (20 g) to the reaction mixture and filter through a Büchner funnel.
-
Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Expected Outcome: This procedure typically yields the (S)-enantiomer of this compound with moderate to high enantiomeric excess.[15][16] The yield and enantioselectivity can vary depending on the specific strain of yeast and reaction conditions.
| Parameter | Typical Value |
| Chemical Yield | 60-80% |
| Enantiomeric Excess | 85-95% (for the S-enantiomer) |
Protocol 2: Protection of the Hydroxyl Group
To prevent unwanted side reactions in subsequent steps, the hydroxyl group of this compound is often protected. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (5 g, 29.0 mmol) in anhydrous DCM (100 mL) under an inert atmosphere (e.g., argon).
-
Add imidazole (2.96 g, 43.5 mmol) to the solution and stir until it dissolves.
-
Add TBSCl (5.25 g, 34.8 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer and wash it with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the TBS-protected product.
Application in the Total Synthesis of Pancratistatin
Pancratistatin, an Amaryllidaceae alkaloid, exhibits potent antitumor activity.[17][18] Its complex, polyhydroxylated aminocyclohexane core has made it a challenging target for total synthesis.[19][20][21] Several synthetic strategies have utilized functionalized cyclohexene derivatives, which can be accessed from precursors like this compound.
Strategic Utility:
A key challenge in the synthesis of pancratistatin is the stereocontrolled installation of multiple hydroxyl and amino groups on the cyclohexane ring. Starting with a chiral, non-racemic cyclohexene derivative allows for a more controlled and efficient synthesis. The existing stereocenter in a derivative of this compound can serve as a stereochemical anchor to guide the introduction of other stereocenters.
Conceptual Synthetic Pathway:
A plausible strategy would involve the conversion of this compound into a key cyclohexene intermediate. This intermediate could then undergo a series of stereoselective dihydroxylations and aminations to construct the core of pancratistatin.
DOT Diagram: Conceptual Approach to Pancratistatin Core
Caption: A conceptual pathway for the synthesis of the pancratistatin core, starting from a derivative of this compound.
Conclusion and Future Perspectives
This compound has proven to be a versatile and highly valuable chiral building block in the realm of natural product total synthesis. Its utility in constructing the core structures of prostaglandins and its potential in the synthesis of oseltamivir and pancratistatin underscore its strategic importance. The ability to access both enantiomers of this starting material, coupled with the rich chemistry of its hydroxyl and ester functionalities, provides a powerful platform for the development of novel and efficient synthetic routes to a wide array of biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery and development.
References
-
Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occurring Forms. Journal of the American Chemical Society, 91(19), 5675–5677. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
-
Hayashi, Y., et al. (2023). Organocatalyst Mediated Pot‐Economical Total Synthesis of (−)‐Quinine and its Derivatives. Angewandte Chemie International Edition. [Link]
-
Hudlicky, T., et al. (2016). TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW. The Alkaloids: Chemistry and Biology, 76, 1-79. [Link]
-
Ko, H., et al. (2004). Total synthesis of pancratistatin relying on the[3][3]-sigmatropic rearrangement. The Journal of Organic Chemistry, 69(1), 112-121. [Link]
-
Satoh, N., et al. (2007). A Practical Synthesis of ( )-Oseltamivir. Angewandte Chemie International Edition, 46(30), 5734-5736. [Link]
-
Corey, E. J. (n.d.). Corey Prostaglandin Synthesis. Scribd. [Link]
-
Hudlicky, T., et al. (2002). Total Synthesis and Biological Evaluation of Amaryllidaceae Alkaloids: Narciclasine, ent-7-Deoxypancratistatin, Regioisomer of 7-Deoxypancratistatin, 10b-epi-Deoxypancratistatin, and Truncated Derivatives. The Journal of Organic Chemistry, 67(25), 8726-8743. [Link]
-
Oseltamivir total synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
NPTEL-NOC IITM. (2022, July 29). Week 02: Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube. [Link]
-
Nakagawa, Y., et al. (2022). Total synthesis of 1,4a-di-epi-ent-pancratistatin, exemplifying a stereodivergent approach to pancratistatin isomers. Chemical Communications, 58(84), 11841-11844. [Link]
-
Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry, an Asian journal, 6(3), 766-778. [Link]
-
ResearchGate. (n.d.). The first synthesis of oseltamivir carboxylate from (‐)‐shikimic acid. [Link]
-
Hudlicky, T., et al. (2002). Total synthesis and biological evaluation of Amaryllidaceae alkaloids: Narciclasine, ent-7-deoxypancratistatin, regioisomer of 7-deoxypancratistatin, 10b-epi-deoxypancratistatin, and truncated derivatives. The Journal of Organic Chemistry, 67(25), 8726-8743. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023897, this compound. [Link]
-
MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
Seebach, D., et al. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207703, ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10559379, Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86973, Ethyl 4-hydroxycyclohexanecarboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118096, Ethyl 3-oxocyclohexanecarboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222089, Ethyl 1-hydroxycyclohexanecarboxylate. [Link]
-
Dudzińska, M., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4259. [Link]
-
ResearchGate. (2019). Natural product total synthesis. [Link]
-
Gicquel, P.-A., & Gandon, V. (2023). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Omega, 8(15), 13695-13707. [Link]
-
Martínez, R., & Cervantes-Reyes, M. (2024). Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. ChemistryOpen, 13(3), e202300306. [Link]
-
Seebach, D., & Züger, M. (1985). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses, 63, 1-9. [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Oseltamivir synthesis - chemicalbook [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS 33668-25-6: ethyl 3-oxocyclohexanecarboxylate [cymitquimica.com]
- 14. scbt.com [scbt.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 19. Total synthesis of pancratistatin relying on the [3,3]-sigmatropic rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Total synthesis of 1,4a-di-epi-ent-pancratistatin, exemplifying a stereodivergent approach to pancratistatin isomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. research.imc.ac.at [research.imc.ac.at]
Kilogram-Scale Synthesis of Chiral Ethyl 3-Hydroxycyclohexanecarboxylate: A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. Chiral molecules, with their distinct three-dimensional arrangements, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth exploration of scalable and efficient methodologies for the kilogram-scale synthesis of chiral ethyl 3-hydroxycyclohexanecarboxylate, a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).
This document moves beyond a simple recitation of protocols. It delves into the underlying principles of each synthetic strategy, offering insights into the rationale behind experimental choices and providing a framework for robust, scalable, and self-validating production. We will explore two primary, industrially viable routes: enzymatic kinetic resolution and asymmetric hydrogenation, with a supplementary discussion on chiral auxiliary-based methods.
Strategic Approaches to Enantioselective Synthesis
The synthesis of single-enantiomer compounds on a large scale presents unique challenges, requiring methods that are not only highly selective but also economically viable, safe, and environmentally conscious. For the production of chiral this compound, two strategies have emerged as particularly powerful: leveraging the exquisite selectivity of enzymes and the efficiency of catalytic asymmetric hydrogenation.
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Key Advantages | Key Considerations |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield of 50% for one enantiomer, requires efficient separation of product and unreacted substrate. |
| Asymmetric Hydrogenation | High enantioselectivity, high chemical yield (approaching 100%), atom-economical. | Requires specialized high-pressure equipment, catalyst cost and sensitivity can be a factor. |
| Chiral Auxiliary | Well-established and predictable, high diastereoselectivity. | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal.[3] |
Protocol 1: Kilogram-Scale Enzymatic Kinetic Resolution of (±)-Ethyl 3-Hydroxycyclohexanecarboxylate
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture.[4] In this protocol, we employ Candida antarctica Lipase B (CALB), a robust and highly selective enzyme, to acylate one enantiomer of racemic this compound, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.[5][6]
Scientific Rationale
CALB catalyzes the enantioselective acylation of the hydroxyl group. One enantiomer fits preferentially into the enzyme's active site and is acylated at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. The use of an immobilized enzyme, such as Novozym® 435, is crucial for large-scale applications as it simplifies catalyst removal and recycling, significantly improving process economics.[4] To mitigate mechanical stress on the immobilized enzyme beads, which can lead to attrition and loss of activity in large stirred-tank reactors, a packed-bed loop reactor is recommended for kilogram-scale production.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Materials and Equipment
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Packed-bed loop reactor system (kilogram scale)
-
Large-scale rotary evaporator
-
Chromatography system (for large-scale separation) or distillation apparatus
-
Standard laboratory glassware and safety equipment
Detailed Protocol
-
Reactor Setup: Charge the packed-bed column of the loop reactor with immobilized CALB (5-10% w/w relative to the substrate).
-
Reaction Mixture Preparation: In a separate vessel, dissolve racemic this compound (e.g., 10 kg) in anhydrous MTBE (e.g., 50 L). Add vinyl acetate (0.6 equivalents).
-
Enzymatic Reaction: Circulate the reaction mixture from the vessel through the packed-bed column. Maintain the temperature at 30-40 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Enzyme Recovery: Once the desired conversion is reached, stop the circulation and drain the reaction mixture from the reactor. The immobilized enzyme remains in the column and can be washed with fresh solvent for reuse.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the solvent.
-
Purification: Separate the resulting (R)-ethyl 3-acetoxycyclohexanecarboxylate from the unreacted (S)-ethyl 3-hydroxycyclohexanecarboxylate using large-scale chromatography or fractional distillation.
-
Hydrolysis of the Acetate (Optional): The separated (R)-ethyl 3-acetoxycyclohexanecarboxylate can be hydrolyzed using standard basic or acidic conditions to yield (R)-ethyl 3-hydroxycyclohexanecarboxylate.
Protocol 2: Kilogram-Scale Asymmetric Hydrogenation of Ethyl 3-Oxocyclohexanecarboxylate
Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones. This approach offers high atom economy and can achieve excellent enantioselectivity and chemical yields.
Scientific Rationale
This method involves the reduction of the carbonyl group of ethyl 3-oxocyclohexanecarboxylate using hydrogen gas in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand (e.g., a Ruthenium-BINAP system), creates a chiral environment that directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol. The choice of catalyst, solvent, and reaction conditions (pressure and temperature) is critical for achieving high enantioselectivity and reaction rates.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of ethyl 3-oxocyclohexanecarboxylate.
Materials and Equipment
-
Ethyl 3-oxocyclohexanecarboxylate
-
Chiral Ruthenium catalyst (e.g., Ru(OAc)₂(R)-BINAP)
-
Methanol, degassed
-
High-pressure hydrogenation reactor (kilogram scale)
-
Filtration apparatus
-
Large-scale rotary evaporator or distillation unit
Detailed Protocol
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the reactor with ethyl 3-oxocyclohexanecarboxylate (e.g., 10 kg), the chiral Ruthenium catalyst (substrate-to-catalyst ratio typically 1000:1 to 10,000:1), and degassed methanol.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the optimal temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and by analyzing samples via GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate in vacuo to remove the solvent. The crude product can be further purified by distillation under reduced pressure or crystallization to yield the enantiomerically pure this compound.
Alternative Strategy: Chiral Auxiliary-Mediated Synthesis
For certain applications, a chiral auxiliary-based approach can be advantageous. Evans' oxazolidinone auxiliaries are well-known for their ability to direct stereoselective transformations.[2][3]
Scientific Rationale
In this strategy, a prochiral starting material is covalently attached to a chiral auxiliary. The steric bulk of the auxiliary then directs the approach of a reagent to one face of the molecule, leading to a highly diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered for reuse. While this method involves additional steps for attaching and removing the auxiliary, it offers a high degree of predictability and control over the stereochemical outcome.
Characterization of Chiral this compound
Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized product.
Table 2: Typical Analytical Data
| Analysis | Specification |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with the structure of this compound.[7] |
| ¹³C NMR (CDCl₃, 101 MHz) | Consistent with the structure of this compound.[8] |
| Chiral HPLC | Baseline separation of enantiomers with high enantiomeric excess (>99% ee).[9] |
| Optical Rotation | A non-zero value indicating the presence of a single enantiomer in excess. The sign (+ or -) depends on the enantiomer.[10][11] |
| Purity (by GC or achiral HPLC) | >98% |
Safety and Handling
The kilogram-scale synthesis of any chemical requires strict adherence to safety protocols.
-
Ethyl 3-oxocyclohexanecarboxylate: This substance can cause skin and eye irritation and may cause respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]
-
Immobilized Candida antarctica Lipase B: Generally considered non-hazardous, but inhalation of dust should be avoided. Standard laboratory PPE is recommended.[7]
-
Asymmetric Hydrogenation: This process involves flammable hydrogen gas under high pressure. The reaction must be carried out in a properly designed and maintained high-pressure reactor by trained personnel. Ensure adequate ventilation and the absence of ignition sources.
-
Solvents: Handle all organic solvents in a well-ventilated fume hood, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform a thorough risk assessment for all procedures.
Conclusion
The kilogram-scale synthesis of chiral this compound is a critical capability for the pharmaceutical and fine chemical industries. Both enzymatic kinetic resolution and asymmetric hydrogenation offer viable and scalable routes to this important building block, each with its own set of advantages. The choice of method will depend on factors such as available equipment, cost considerations, and the desired final product specifications. By understanding the scientific principles behind these methods and adhering to rigorous protocols, researchers and drug development professionals can confidently and safely produce this valuable chiral intermediate on a large scale.
References
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central, 2(3), 144–173.
- Crimmins, M. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 36-40.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
- Evans, D. A. (2024). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
- Wu, J., & Fesik, S. W. (2019). Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. Unpublished manuscript.
- de Souza, R. O. M. A., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889.
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
- The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube.
- Confident Chemistry. (2025, October 16). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
- de Cássia da Silveira e Sá, R., et al. (2010). Enzymatic Resolution of Racemic Sulcatol by Lipase from Candida Antarctica in a Large Scale.
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Tőke, E. R., et al. (2023).
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Wang, Y., et al. (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE.
- Evans, D. A. (n.d.). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones, ester, nitrile by hydration or substitution. Retrieved from [Link]
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC, 2(3), 144–173.
- PubChem. (n.d.). ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate.
- Confident Chemistry. (2025, October 17).
- Chemistry LibreTexts. (2019, August 12). 7.3: Optical Activity.
- Phenomenex. (2017). CHIRAL COLUMNS.
- Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 481-487.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | MDPI [mdpi.com]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. This compound(94160-25-5) 1H NMR spectrum [chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate(1239311-14-8) 1H NMR spectrum [chemicalbook.com]
- 13. beilstein-journals.org [beilstein-journals.org]
Application Note: A Detailed Protocol for the Diastereoselective Reduction of Ethyl 3-Oxocyclohexanecarboxylate
Introduction: The Synthetic and Stereochemical Challenge
The reduction of cyclic ketones is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecular architectures found in natural products and pharmaceutical agents. Ethyl 3-oxocyclohexanecarboxylate serves as an exemplary substrate in this context.[1][2] Its reduction to ethyl 3-hydroxycyclohexanecarboxylate not only demonstrates a fundamental ketone-to-alcohol conversion but also introduces a significant stereochemical challenge.[3] The reaction yields two diastereomeric products: the cis and trans isomers, corresponding to the relative orientation of the newly formed hydroxyl group and the existing ester substituent.
The ratio of these diastereomers is dictated by the trajectory of the nucleophilic attack from the reducing agent on the carbonyl carbon.[4][5] Understanding and controlling this stereoselectivity is paramount for researchers aiming to synthesize specific stereoisomers required for biologically active molecules. This application note provides a detailed experimental protocol for the reduction of ethyl 3-oxocyclohexanecarboxylate using sodium borohydride (NaBH₄), delves into the mechanistic principles governing the stereochemical outcome, and outlines robust analytical methods for product characterization.
Mechanistic Rationale: Axial vs. Equatorial Attack
The stereochemical outcome of the reduction of a substituted cyclohexanone is primarily governed by the competition between two main transition states arising from either axial or equatorial attack of the hydride nucleophile.[4][5][6]
-
Axial Attack: The nucleophile approaches the carbonyl carbon from a path parallel to the axis of the cyclohexane ring. This trajectory is often favored for small, unhindered nucleophiles like the hydride ion (H⁻) delivered by NaBH₄.[4][7] It avoids steric hindrance from the equatorial hydrogens at the C2 and C6 positions. This pathway leads to the formation of an equatorial alcohol, which is generally the more thermodynamically stable product.
-
Equatorial Attack: The nucleophile approaches from the plane of the ring. This path can lead to significant torsional strain as the incoming nucleophile eclipses the axial C-H bonds at the C2 and C6 positions.[6] However, for very bulky nucleophiles, this pathway may be preferred to avoid 1,3-diaxial interactions with axial substituents. Equatorial attack results in the formation of an axial alcohol.
For the reduction of 4-substituted cyclohexanones with small hydride reagents like NaBH₄, axial attack is typically the major pathway, yielding the trans (equatorial-OH) product as the major isomer.[4][5] The presence of the ester group at the 1-position in our substrate, ethyl 3-oxocyclohexanecarboxylate, adds another layer of complexity but the fundamental principles of steric approach control remain the dominant factor.
Sources
- 1. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 2. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Axial or equatorial attack is possible on a cyclohexanone [almerja.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-Hydroxycyclohexanecarboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of ethyl 3-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this and structurally similar compounds. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance the efficiency and success of your purification workflows.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the column chromatography of this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Problem 1: Poor or No Separation of this compound from Impurities
Question: I'm running a column to purify this compound, but my fractions are all mixed with impurities. My TLC showed good separation, so what could be the issue?
Answer: This is a common issue that can arise from several factors during the transition from Thin-Layer Chromatography (TLC) to column chromatography. Let's break down the potential causes and solutions.
Possible Causes and Solutions:
-
Improper Solvent System Selection: While TLC is an excellent tool for scouting solvent systems, the optimal mobile phase for column chromatography may differ slightly.[1][2] An ideal Rf value for the compound of interest on a TLC plate is between 0.2 and 0.4 to achieve good separation on a column.[3][4][5][6]
-
Solution: Re-evaluate your TLC results. If the Rf of this compound is too high (e.g., > 0.4), the compound will elute too quickly from the column, leading to poor separation.[6] Conversely, a very low Rf suggests the solvent system is not polar enough, and the compound may not elute at all.[7] Adjust the polarity of your mobile phase. For this compound, which is a moderately polar compound containing both an ester and a hydroxyl group, a common solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8] Try decreasing the proportion of ethyl acetate to lower the Rf.
-
-
Column Overloading: Loading too much crude sample onto the column is a frequent cause of poor separation.
-
Solution: As a general rule, the amount of silica gel should be 20 to 50 times the weight of the crude sample.[9] For difficult separations, a higher ratio is recommended. If you overloaded the column, you will need to run it again with a smaller amount of sample or a larger column.
-
-
Poor Column Packing: An improperly packed column with cracks, channels, or air bubbles in the stationary phase will lead to uneven solvent flow and band broadening, resulting in mixed fractions.[10][11]
-
Solution: Ensure your column is packed uniformly. The "slurry" or "wet loading" method, where the silica gel is mixed with the initial eluent before being added to the column, is generally preferred to minimize the introduction of air bubbles.[10][12] Gently tap the column as you add the slurry to encourage even settling.[10][12] A layer of sand at the bottom and top of the silica bed can help maintain a flat surface.[2][12]
-
-
Sample Application: If the initial band of the sample at the top of the column is too wide, it will lead to broad elution bands and poor separation.
-
Solution: Dissolve your crude sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble but is a weak eluent for the column.[7] Load this concentrated solution carefully onto the top of the column in a narrow band. Alternatively, for samples that are not very soluble in the starting eluent, you can use the "dry loading" method.[7][12] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.[7]
-
Problem 2: Low or No Recovery of this compound
Question: I've run my column, but I have a very low yield of my product, or in the worst case, I can't find it in any of the fractions. Where did my compound go?
Answer: A low or zero yield can be disheartening. The issue could be chemical (decomposition) or physical (elution problems).
Possible Causes and Solutions:
-
Compound Decomposition on Silica Gel: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[13] While this compound is generally stable, certain impurities in your crude mixture could catalyze degradation on the silica surface.
-
Solution: To test for stability, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing.[7] In such cases, you can try deactivating the silica gel by adding a small percentage of a base like triethylamine (0.1-1%) to your eluent.[2][14] Alternatively, using a different stationary phase like alumina (which can be basic, neutral, or acidic) might be a better option.[13][15]
-
-
Incorrect Eluent Polarity: It's possible the solvent system you are using is not polar enough to elute your product from the column.
-
Solution: If you suspect your compound is still on the column, you can try flushing the column with a much more polar solvent, such as 100% ethyl acetate or even a mixture of ethyl acetate and methanol.[8] Collect fractions and analyze them by TLC. For future runs, ensure your TLC scouting is thorough and that the chosen solvent system moves your compound off the baseline.
-
-
Product is Highly Diluted: The compound may have eluted, but it is spread across many fractions at a very low concentration, making it difficult to detect.[7]
-
Solution: Try concentrating a wider range of fractions where you expected your compound to elute and re-analyze by TLC.[7] Using a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to sharpen the elution bands of later-eluting compounds, leading to more concentrated fractions.[16][17]
-
Problem 3: The Column is Running Too Slowly or Clogged
Question: My column's flow rate has slowed to a trickle, and it's taking forever to run. What's causing this, and how can I fix it?
Answer: A slow or clogged column can be caused by several factors, from the stationary phase itself to the sample.
Possible Causes and Solutions:
-
Fine Silica Gel Particles: Using silica gel with a very small particle size can lead to high back pressure and slow flow rates, especially with gravity columns.
-
Solution: Ensure you are using the correct mesh size of silica gel for your application. For flash chromatography, a 230-400 mesh is common, while gravity chromatography may use a larger particle size (70-230 mesh).[13] Applying positive pressure (flash chromatography) can overcome slow flow rates.[12]
-
-
Precipitation of the Sample: If your crude sample is not fully soluble in the mobile phase, it can precipitate at the top of the column, blocking the flow.[7][11]
-
Improper Column Packing: If the cotton or glass wool plug at the bottom of the column is packed too tightly, it can restrict the flow.[12]
-
Solution: The plug should be firm enough to hold the sand and silica in place but not so dense that it impedes the eluent flow.[13]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for purifying this compound?
A1: For a moderately polar compound like this compound, silica gel is the most common and effective stationary phase.[9][13] It is a polar adsorbent, and since your compound has polar functional groups (hydroxyl and ester), it will interact with the silica.[9] Alumina is another option, but silica gel generally provides better resolution for a wider range of compounds.[13] Given that this compound is not strongly acidic or basic, standard silica gel should be suitable.
Q2: What is the ideal way to pack a chromatography column?
A2: The "wet" or "slurry" packing method is generally recommended for achieving a homogenous and bubble-free column bed.[10][13]
Step-by-Step Slurry Packing Protocol:
-
Place a small plug of cotton or glass wool at the bottom of the column.[12]
-
Add a small layer of sand (about 1 cm) on top of the plug to create a level base.[12]
-
In a separate beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry.[10][12]
-
Pour the slurry into the column. You can use more eluent to rinse all the silica from the beaker into the column.[10]
-
Gently tap the sides of the column to dislodge any air bubbles and help the silica settle evenly.[10][13]
-
Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the silica run dry. [10]
-
Add another thin layer of sand on top of the silica to protect the surface from being disturbed when you add more solvent or your sample.[12]
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a single, constant solvent composition throughout the separation.[16] It is simpler to perform and is often sufficient if the impurities have significantly different polarities from your target compound.[18][19]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the run (e.g., by increasing the percentage of ethyl acetate in hexanes).[16] Gradient elution is particularly useful for complex mixtures containing compounds with a wide range of polarities.[18] It can help to speed up the elution of strongly retained compounds and sharpen their peaks, leading to better resolution and more concentrated fractions.[16][17] For purifying this compound from both less polar and more polar impurities, a gradient elution could be more efficient.
Q4: How do I properly load my sample onto the column?
A4: Proper sample loading is critical for good separation. The goal is to apply the sample in a narrow, concentrated band.
-
Wet Loading: Dissolve the crude mixture in the minimum amount of the initial mobile phase.[7] Carefully pipette this solution onto the top of the column, allowing it to absorb into the silica bed just below the top layer of sand.
-
Dry Loading: If your compound has poor solubility in the starting eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[7][12] Carefully add this powder to the top of the column.[7] This technique often results in better separation for challenging samples.
Data and Protocols
Table 1: Common Solvent Systems and Properties
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Common non-polar component.[8] |
| Petroleum Ether | ~0.1 | 30-60 | A less expensive alternative to hexane.[8] |
| Toluene | 2.4 | 111 | Can offer different selectivity compared to alkanes.[1] |
| Dichloromethane | 3.1 | 40 | A more polar "non-polar" solvent.[8] |
| Diethyl Ether | 2.8 | 35 | Can be a good alternative to ethyl acetate.[8] |
| Ethyl Acetate | 4.4 | 77 | A common polar component for moderately polar compounds.[8] |
| Acetone | 5.1 | 56 | A more polar solvent, useful for more polar compounds.[1] |
| Methanol | 5.1 | 65 | A very polar solvent, often used in small percentages to significantly increase eluent strength.[8] |
Experimental Workflow Visualization
Below is a diagram outlining the general workflow for the purification of this compound by column chromatography.
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. youtube.com [youtube.com]
- 11. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 14. labcluster.com [labcluster.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. biotage.com [biotage.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. uhplcs.com [uhplcs.com]
Technical Support Center: Synthesis of Ethyl 3-hydroxycyclohexanecarboxylate
Welcome to the technical support center for the synthesis of ethyl 3-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this synthetic sequence. Here, we dissect the common experimental pitfalls and provide actionable troubleshooting advice grounded in established chemical principles.
The synthesis of this compound is a foundational transformation in organic chemistry, typically approached via a two-step sequence:
-
Dieckmann Condensation: An intramolecular Claisen condensation of diethyl pimelate to form the cyclic β-keto ester, ethyl 3-oxocyclohexanecarboxylate.[1][2][3]
-
Reduction: Subsequent reduction of the ketone functionality to yield the target alcohol, this compound.
This guide is structured to address specific issues you might encounter in each of these critical steps.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems.
Part 1: The Dieckmann Condensation
The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[1][4] However, its success is highly sensitive to reaction conditions.
Question 1: My Dieckmann condensation of diethyl pimelate has a very low yield or fails completely. I recover mostly starting material. What are the likely causes?
This is a common issue and often points to one of three areas: the base, the reaction conditions, or the workup procedure.
Answer:
-
Inactive Base or Incorrect Stoichiometry: The Dieckmann condensation is base-catalyzed and requires at least one full equivalent of base.[3] The reaction is driven to completion by the deprotonation of the acidic α-hydrogen of the resulting β-keto ester.[1][3] If the base is old, has been improperly stored (e.g., sodium ethoxide exposed to moisture), or used in catalytic amounts, the reaction equilibrium will not favor the product.
-
Troubleshooting:
-
Use a fresh, high-purity base. If using sodium ethoxide, consider preparing it fresh or titrating it before use.
-
Switch to a stronger, non-alkoxide base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[5] These can offer more reliable results, although they require strictly anhydrous, aprotic solvents.
-
Ensure you are using at least one full equivalent of the base.
-
-
-
Presence of Water (Non-Anhydrous Conditions): Water is the enemy of condensation reactions involving esters.[6] Trace amounts of water can hydrolyze the base (e.g., ethoxide to hydroxide) and the ester starting material or product.[7][8] This leads to the formation of pimelic acid or its monoester, which will not cyclize.[7]
-
Troubleshooting:
-
Glassware: Oven-dry all glassware (flasks, dropping funnels, condensers) at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for toluene or THF).
-
Reagents: Ensure diethyl pimelate is dry. If necessary, distill it under reduced pressure.
-
-
-
Inadequate Reaction Time or Temperature: While the Dieckmann condensation is generally favorable for 6-membered rings, it requires sufficient thermal energy and time to proceed to completion.[1]
-
Troubleshooting: Literature procedures often call for heating the reaction mixture to reflux for several hours.[4] Ensure you are heating for a sufficient duration and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Question 2: My reaction seems to work, but I'm getting a sticky, polymeric substance instead of my desired β-keto ester. Why?
Answer: You are likely observing the results of a competing intermolecular Claisen condensation. Instead of one molecule cyclizing with itself, two or more molecules of diethyl pimelate are reacting with each other, leading to chain-like polymers.[5][7]
-
Causality: This side reaction becomes dominant when the concentration of the diester is too high. The intramolecular reaction (forming the ring) is a first-order process, while the intermolecular reaction (forming polymers) is a second-order process. At high concentrations, the probability of two different molecules finding each other increases, favoring polymerization.
-
Troubleshooting: High-Dilution Conditions
-
The most effective way to favor the intramolecular Dieckmann condensation is to use high-dilution conditions.[5] This involves slowly adding the diethyl pimelate (e.g., via a syringe pump over several hours) to a refluxing solution of the base in the solvent. This keeps the instantaneous concentration of the diester very low, minimizing the chance of intermolecular reactions.
-
Question 3: My TLC shows a new spot, but after acidic workup, the yield is still poor and I see multiple products. What's happening during workup?
Answer: The workup step is critical. The initial product of the Dieckmann condensation is the enolate of the β-keto ester. An acidic workup is required to protonate this enolate to give the final neutral product.[9][10][11]
-
Improper Quenching/Protonation: If the quenching is not done carefully, side reactions can occur.
-
Troubleshooting: Cool the reaction mixture in an ice bath before slowly and carefully adding a mild acid source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Using strong acids can sometimes promote side reactions or hydrolysis.
-
-
Transesterification: This occurs if the alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide with diethyl pimelate).[1][5] This leads to a mixture of methyl and ethyl esters, complicating purification.
Part 2: The Reduction of Ethyl 3-oxocyclohexanecarboxylate
The reduction of the β-keto ester to the β-hydroxy ester is typically straightforward, but control of stereochemistry and avoiding side reactions are key to achieving high yields.
Question 4: The reduction of my keto-ester with sodium borohydride (NaBH₄) is slow or incomplete. Should I just add more reagent?
Answer: While adding excess NaBH₄ is common, an incomplete reaction may signal other issues. Sodium borohydride is a mild reducing agent and its reactivity can be influenced by the solvent and temperature.[12][13]
-
Solvent Choice: NaBH₄ reductions are typically run in protic solvents like methanol or ethanol. The solvent participates in the mechanism and can affect the rate.
-
Troubleshooting: Ethanol is a common and effective choice. Ensure the β-keto ester is fully dissolved. If solubility is an issue, a co-solvent like THF may be used, but the presence of an alcohol is generally beneficial.
-
-
Temperature: These reductions are often exothermic. While they are typically run at 0°C to room temperature to control the reaction rate and selectivity, very low temperatures can slow the reaction considerably.[14]
-
Troubleshooting: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Question 5: My NMR spectrum after reduction shows a mixture of cis and trans isomers. How can I improve the stereoselectivity and separate them?
Answer: The reduction of a cyclic ketone like ethyl 3-oxocyclohexanecarboxylate will generally produce a mixture of diastereomers (cis and trans) where the hydride attacks from either the axial or equatorial face of the ring. The ratio is dependent on the steric and electronic environment and the reducing agent used.
-
Improving Stereoselectivity:
-
Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), often show higher stereoselectivity, favoring attack from the less hindered face to produce a specific isomer. However, these reagents are more hazardous and require stricter anhydrous conditions.
-
Biocatalytic reductions using baker's yeast or isolated reductase enzymes can provide very high stereoselectivity, often yielding a single enantiomer of one of the diastereomers.[15][16][17]
-
-
Separating Isomers:
-
The cis and trans isomers of this compound have different physical properties and can typically be separated.
-
Troubleshooting: Flash column chromatography on silica gel is the most common method for separating these isomers. A solvent system of ethyl acetate and hexanes is a good starting point. Careful fraction collection guided by TLC analysis is crucial. In some cases, separation can be challenging and may require specialized chromatographic techniques.[18][19] The characterization of the isomers can be confirmed by NMR, where the coupling constants between the protons on C1 and C3 can help distinguish the cis and trans relationship.[20][21]
-
Experimental Protocols & Workflows
Protocol 1: Dieckmann Condensation using Sodium Ethoxide
This protocol is a standard procedure for the cyclization of diethyl pimelate.
Materials:
-
Diethyl pimelate
-
Anhydrous Ethanol
-
Sodium metal
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, add anhydrous ethanol (e.g., 100 mL). Carefully add sodium metal (1.1 equivalents) in small portions. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Setup: Once the sodium has fully dissolved and the solution has cooled, add diethyl pimelate (1.0 equivalent) dropwise to the sodium ethoxide solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution until the mixture is neutral or slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude ethyl 3-oxocyclohexanecarboxylate. The product can be purified by vacuum distillation.
Diagram: Dieckmann Condensation Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in the Dieckmann condensation.
Protocol 2: NaBH₄ Reduction of Ethyl 3-oxocyclohexanecarboxylate
This protocol describes a general procedure for the reduction step.
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve ethyl 3-oxocyclohexanecarboxylate (1.0 equivalent) in ethanol in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Addition of Reductant: Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until all the starting material is consumed (typically 1-2 hours).
-
Workup: Cool the mixture to 0°C and slowly quench by adding water.
-
Extraction: Remove most of the ethanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
-
Purification: Purify the isomers by flash column chromatography on silica gel.
Diagram: Reduction and Isomer Formation
Caption: Pathway of the reduction leading to a mixture of cis and trans isomers.
Quantitative Data Summary
The following table summarizes typical conditions and potential outcomes for the key reaction steps.
| Step | Reagent/Condition | Common Issue | Troubleshooting Action | Expected Outcome |
| Dieckmann Condensation | Sodium Ethoxide | Low conversion | Ensure anhydrous conditions; use fresh base | Increased conversion to β-keto ester |
| High Concentration | Polymer formation | Employ high-dilution technique | Favors intramolecular cyclization | |
| Reduction | Sodium Borohydride | Incomplete reaction | Allow reaction to warm to RT; monitor by TLC | Full conversion to alcohol |
| Sodium Borohydride | Mixture of isomers | No direct control with NaBH₄ | Diastereomeric mixture (cis/trans) | |
| Purification | Silica Gel Chromatography | Poor separation | Optimize solvent gradient (e.g., Hex/EtOAc) | Isolation of pure cis and trans isomers |
References
-
Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available at: [Link]
-
Wolberg, M., Hummel, W., & Müller, M. (2001). Biocatalytic Reduction of Beta,delta-Diketo Esters: A Highly Stereoselective Approach to All Four Stereoisomers of a Chlorinated Beta,delta-Dihydroxy Hexanoate. PubMed. Available at: [Link]
-
Heidlas, J., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. Available at: [Link]
-
Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Missouri-St. Louis. Available at: [Link]
-
Wang, Z., et al. (2023). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. RSC Publishing. Available at: [Link]
-
Fiveable. (n.d.). Anhydrous Conditions Definition. Fiveable. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Organic Chemistry Tutor. Available at: [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. NROChemistry. Available at: [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
-
Reddit. (2023). What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]
-
Professor Dave Explains. (2018). Claisen Condensation and Dieckmann Condensation. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. r/OrganicChemistry. Available at: [Link]
-
Pharmacy Resource Book. (n.d.). Condensation and Hydrolysis Reactions. Pharmacy Resource Book. Available at: [Link]
-
Chegg. (2021). Solved tion. We found, however, that the reaction of diethyl. Chegg.com. Available at: [Link]
-
Anything Science. (2017). Anhydrides to Esters. YouTube. Available at: [Link]
-
Organic Chemistry Tutor. (2025). Master The Dieckmann Condensation in 12 Minutes!. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
Sciencemadness Discussion Board. (2006). Condensation. Sciencemadness.org. Available at: [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Organic Reactions. Available at: [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Google Patents.
-
Toda, F., Suzuki, T., & Higa, S. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. PubChem. Available at: [Link]
- Google Patents. (n.d.). EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
-
LibreTexts. (2023). 13.8. Reductions of Acyl Compounds Using Hydrides. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2014). A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. ResearchGate. Available at: [Link]
-
ResearchGate. (2007). Separation of optical isomers of ethyl 3-hydroxybutyrate by pre-column derivatization. ResearchGate. Available at: [Link]
-
MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses. Available at: [Link]
-
Catalyst University. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. Available at: [Link]
-
Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. Available at: [Link]
-
ResearchGate. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. Available at: [Link]
-
Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Preprints.org. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Condensation and Hydrolysis Reactions – Pharmacy Resource Book [wisc.pb.unizin.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 19. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 20. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]
- 21. preprints.org [preprints.org]
Technical Support Center: Synthesis of Ethyl 3-Hydroxycyclohexanecarboxylate
Welcome to the technical support center for the synthesis of ethyl 3-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and troubleshooting strategies encountered during the synthesis, primarily focusing on the reduction of ethyl 3-oxocyclohexanecarboxylate. Our goal is to provide you with the in-depth technical and mechanistic insights needed to optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory. Each entry details the issue, its probable causes, and actionable solutions.
Question 1: My reaction is complete, but the yield of this compound is significantly lower than expected. What are the likely causes?
Answer: Low yield is a common issue often traced back to several competing side reactions or suboptimal conditions. The primary synthetic route is the reduction of the ketone in ethyl 3-oxocyclohexanecarboxylate. The choice of reducing agent and reaction conditions is critical.
-
Probable Cause A: Over-reduction of the Ester Group. While sodium borohydride (NaBH₄) is generally selective for ketones over esters, this selectivity is not absolute.[1][2] Under certain conditions, such as elevated temperatures, prolonged reaction times, or with the use of additives, NaBH₄ can slowly reduce the ethyl ester to a primary alcohol, forming cyclohexane-1,3-diol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ketone and the ester, leading to this diol as the major product.[3]
-
Probable Cause B: Competing Condensation Reactions. The starting material, ethyl 3-oxocyclohexanecarboxylate, is a β-keto ester. In the presence of a base (even a weak one, or the alkoxide formed during reduction), it can undergo self-condensation reactions similar to the Claisen condensation.[4][5] This is more prevalent if the reaction temperature is too high or if the workup is not properly controlled.
-
Probable Cause C: Epimerization. The stereocenter at the C1 position (bearing the ester) can be susceptible to epimerization under basic conditions via enolate formation. This can lead to a mixture of diastereomers which may be difficult to separate and could result in a lower yield of the desired isomer.
Solutions:
-
Optimize the Reducing Agent and Conditions:
-
Use sodium borohydride (NaBH₄) in a protic solvent like methanol (MeOH) or ethanol (EtOH) at a controlled temperature (0 °C to room temperature).[2] Avoid prolonged heating.
-
Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid letting it run for an excessive amount of time after the starting material is consumed.
-
-
Control the pH: During the reaction and workup, maintain a neutral or slightly acidic pH to minimize base-catalyzed side reactions. A careful quench with a mild acid, like ammonium chloride (NH₄Cl) solution, is recommended.[6]
-
Purification Strategy: If a mixture of products is formed, careful column chromatography is typically required to isolate the desired product.
Question 2: My NMR spectrum shows my desired product, but also a significant amount of an unexpected isomer. What happened?
Answer: The formation of diastereomers is a key challenge in this synthesis. This compound has two stereocenters (at C1 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The reduction of the ketone at C3 creates the second stereocenter.
-
Probable Cause: Lack of Stereocontrol during Reduction. The hydride attack from the reducing agent on the planar carbonyl group can occur from either the axial or equatorial face of the cyclohexanone ring.
-
Axial Attack: Leads to the formation of an equatorial alcohol (trans isomer relative to the C1 ester, if the ester is equatorial).
-
Equatorial Attack: Leads to the formation of an axial alcohol (cis isomer relative to the C1 ester).
-
Standard reducing agents like NaBH₄ often provide a mixture of these isomers, with the thermodynamically more stable equatorial alcohol (trans product) typically favored. The exact ratio depends on steric hindrance and the specific reagent and conditions used.
-
Solutions:
-
Use a Stereoselective Reducing Agent: For greater control, consider using a bulkier reducing agent that will preferentially attack from the less hindered face. Reagents like L-Selectride® or K-Selectride® are known to provide higher diastereoselectivity in the reduction of cyclic ketones.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can often enhance the stereoselectivity of the reduction by favoring the transition state with the lower activation energy.
-
Catalytic Hydrogenation: This method can also offer good stereoselectivity, often leading to the cis product via delivery of hydrogen from the catalyst surface.[7] The choice of catalyst (e.g., Pd/C, Rh/C) and solvent is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize the starting material, ethyl 3-oxocyclohexanecarboxylate?
The most common laboratory-scale synthesis of the β-keto ester precursor is through the Dieckmann condensation of a 1,7-diester, such as diethyl pimelate.[8][9] This is an intramolecular Claisen condensation that works well for forming five- and six-membered rings.[5][10] The reaction is base-catalyzed, typically using a sodium alkoxide like sodium ethoxide.[4]
Q2: Can I reduce the ester group without affecting the hydroxyl group on the final product?
Yes, this is a common subsequent transformation. Once you have successfully synthesized and purified this compound, you can selectively reduce the ester to a primary alcohol (to form cyclohexane-1,3-diol) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF.
Q3: How can I effectively purify the final product from the reaction mixture?
Purification is typically achieved through flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. The polarity of the desired product is intermediate between the non-polar starting material (if any remains) and more polar byproducts like the diol.
Visualizing the Reaction and Troubleshooting
To better understand the process, the following diagrams illustrate the reaction pathways and a logical workflow for troubleshooting.
Reaction Mechanism Diagram
This diagram shows the desired reduction pathway of ethyl 3-oxocyclohexanecarboxylate versus the common over-reduction side reaction.
Caption: Main Reaction vs. Over-reduction Side Reaction
Troubleshooting Workflow
This flowchart provides a step-by-step guide to diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting Workflow
Data Summary & Recommended Protocol
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Solvent(s) | Typical Temp. | Selectivity (Ketone vs. Ester) | Common Side Products |
| NaBH₄ | MeOH, EtOH | 0 °C to RT | Good to Excellent | Diastereomers, minor over-reduction |
| LiAlH₄ | THF, Et₂O | 0 °C to RT | Poor (reduces both) | Cyclohexane-1,3-diol (major) |
| L-Selectride® | THF | -78 °C to 0 °C | Excellent | Diastereomers (often high selectivity) |
| H₂/Catalyst | EtOH, EtOAc | RT | Excellent | Cis-diastereomer often favored |
Experimental Protocol: Selective Reduction with Sodium Borohydride
This protocol is optimized to maximize the yield of the desired product while minimizing side reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.
References
-
Schaefer, J. P.; Bloomfield, J. J. (1967). "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)". Organic Reactions. 15: 1–203. doi:10.1002/0471264180.or015.01. [Link]
-
Organic Chemistry Portal. "Dieckmann Condensation". [Link]
-
Chemistry LibreTexts. "Dieckmann Condensation". (2023-01-22). [Link]
-
Chad's Prep®. "Dieckmann Condensation Reactions". [Link]
-
Chemistry LibreTexts. "Intramolecular Claisen Condensations - The Dieckmann Cyclization". (2024-01-15). [Link]
-
Organic Synthesis. "Sodium Borohydride (NaBH4) Reduction". [Link]
-
Organic Syntheses. "Working with Hazardous Chemicals". [Link]
-
Bleeke, J. R., & Muetterties, E. L. (1981). "Catalytic hydrogenation of aromatic hydrocarbons. Stereochemical definition of the catalytic cycle for eta/sup 3/-C/sub 3/H/sub 5/Co(P(OCH/sub 3/)/sub 3/)/sub 3/". Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". (2011-08-12). [Link]
-
Chemistry LibreTexts. "Reductions using NaBH4, LiAlH4". (2020-07-01). [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Catalytic hydrogenation of aromatic hydrocarbons. Stereochemical definition of the catalytic cycle for eta/sup 3/-C/sub 3/H/sub 5/Co(P(OCH/sub 3/)/sub 3/)/sub 3/ (Journal Article) | OSTI.GOV [osti.gov]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dieckmann Condensation Reactions - Chad's Prep® [chadsprep.com]
Technical Support Center: Improving Diastereoselectivity in the Synthesis of Ethyl 3-Hydroxycyclohexanecarboxylate
Welcome to the technical support center for the synthesis of ethyl 3-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the diastereoselectivity of this important synthetic transformation. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
Question 1: My reduction of ethyl 3-oxocyclohexanecarboxylate is yielding a nearly 1:1 mixture of cis and trans diastereomers. What are the primary factors influencing the stereochemical outcome?
Answer:
Achieving high diastereoselectivity in the reduction of ethyl 3-oxocyclohexanecarboxylate hinges on carefully controlling the interplay between kinetic and thermodynamic factors.[1][2] The two primary diastereomers, cis- and trans-ethyl 3-hydroxycyclohexanecarboxylate, arise from the hydride attacking the ketone from either the axial or equatorial face of the cyclohexanone ring.
-
Kinetic vs. Thermodynamic Control: At lower temperatures and with short reaction times, the reaction is under kinetic control, favoring the product that forms the fastest.[3][4] Conversely, higher temperatures and longer reaction times allow for equilibrium to be established, favoring the more stable thermodynamic product.[3][4] For many substituted cyclohexanones, the equatorial alcohol (formed from axial attack) is the thermodynamically more stable product.
-
Steric Hindrance of the Reducing Agent: The size of the hydride reagent plays a crucial role.[5] Small, unhindered reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can approach from the less sterically hindered axial face, leading to the equatorial alcohol.[5] In contrast, bulky reducing agents, such as L-Selectride®, are sterically demanding and preferentially attack from the more open equatorial face, yielding the axial alcohol.[5][6]
-
Chelation Control: When the reducing agent's counter-ion can coordinate with both the carbonyl oxygen and another nearby functional group, it can lock the conformation of the substrate and direct the hydride attack.[7] In the case of ethyl 3-oxocyclohexanecarboxylate, the ester group at the 1-position can potentially chelate with a metal ion from the hydride reagent, influencing the facial selectivity of the reduction.
Question 2: How can I selectively synthesize the trans isomer of this compound?
Answer:
To favor the formation of the trans isomer, where the hydroxyl and ester groups are on opposite sides of the ring, you need to promote equatorial attack by the hydride. This is typically achieved by employing sterically hindered reducing agents.
| Reducing Agent | Typical Diastereoselectivity (trans:cis) | Key Considerations |
| L-Selectride® (Lithium tri-sec-butylborohydride) | High | Bulky reagent, favors equatorial attack.[6] |
| K-Selectride® (Potassium tri-sec-butylborohydride) | High | Similar to L-Selectride®, may offer different reactivity profiles. |
| Sodium triacetoxyborohydride (STAB) | Moderate to High | Milder reducing agent, often used in reductive aminations.[8] |
Experimental Protocol: Selective Synthesis of trans-Ethyl 3-Hydroxycyclohexanecarboxylate using L-Selectride®
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 3-oxocyclohexanecarboxylate in anhydrous tetrahydrofuran (THF) at -78 °C (a dry ice/acetone bath).
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the stirred solution of the ketoester.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide to decompose the borane complexes.
-
Workup and Purification: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Question 3: How can I selectively synthesize the cis isomer of this compound?
Answer:
The synthesis of the cis isomer, where the hydroxyl and ester groups are on the same side of the ring, requires promoting axial attack by the hydride. This is generally accomplished using small, unhindered reducing agents.
| Reducing Agent | Typical Diastereoselectivity (cis:trans) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Moderate to High | Small, unhindered reagent, favors axial attack.[6] |
| Lithium Aluminum Hydride (LiAlH₄) | Moderate to High | More reactive than NaBH₄, requires anhydrous conditions and careful handling.[5] |
| Baker's Yeast (Saccharomyces cerevisiae) | Can be High | Biocatalytic reduction, can offer high stereoselectivity.[9] |
Experimental Protocol: Selective Synthesis of cis-Ethyl 3-Hydroxycyclohexanecarboxylate using Sodium Borohydride
-
Preparation: In a round-bottom flask, dissolve ethyl 3-oxocyclohexanecarboxylate in a protic solvent such as methanol or ethanol at 0 °C (an ice/water bath).
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) until the evolution of hydrogen gas ceases.
-
Workup and Purification: Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Question 4: I am observing inconsistent diastereoselectivity between batches. What are the potential sources of this variability?
Answer:
Inconsistent diastereoselectivity often points to subtle variations in reaction conditions that can tip the balance between competing reaction pathways.
-
Temperature Control: The reduction of cyclic ketones can be highly sensitive to temperature.[3] Ensure that the reaction temperature is strictly controlled and consistent across all experiments. Even small fluctuations can alter the kinetic versus thermodynamic product distribution.
-
Purity of Reagents and Solvents: The presence of water or other impurities can affect the reactivity of the hydride reagent and potentially influence the stereochemical outcome. Always use freshly distilled or anhydrous solvents and high-purity reagents.
-
Rate of Addition: The rate at which the reducing agent is added can impact the local concentration and temperature of the reaction mixture. A slow, controlled addition is generally recommended to maintain consistent conditions.
-
Stirring and Mixing: Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, resulting in poor reproducibility. Ensure vigorous and consistent stirring throughout the reaction.
Question 5: Can enzymatic reductions be used to improve the diastereoselectivity for this compound?
Answer:
Yes, enzymatic reductions are a powerful tool for achieving high stereoselectivity in the synthesis of chiral molecules, including β-hydroxy esters.[10][11] Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantio- and diastereoselectivity.[12][13]
Advantages of Enzymatic Reductions:
-
High Selectivity: Enzymes can often provide access to a single diastereomer with excellent purity.[12]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH.
-
Green Chemistry: Biocatalysis is an environmentally friendly approach to chemical synthesis.
Considerations for Enzymatic Reductions:
-
Enzyme Screening: It is often necessary to screen a panel of different ketoreductases to find one that exhibits high activity and selectivity for the desired substrate.
-
Cofactor Recycling: Many ketoreductases require a nicotinamide cofactor (NADH or NADPH) for activity. A cofactor recycling system is often employed to make the process economically viable.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (near 1:1 mixture) | - Reaction is not under strict kinetic or thermodynamic control.- Inappropriate choice of reducing agent. | - For the trans isomer, use a bulky reducing agent (e.g., L-Selectride®) at low temperature (-78 °C).- For the cis isomer, use a small reducing agent (e.g., NaBH₄) at a controlled low temperature (0 °C). |
| Epimerization of the product | - Basic or acidic workup conditions are too harsh.- Prolonged reaction times at elevated temperatures. | - Use a buffered or milder workup procedure.- Minimize reaction time and avoid excessive heating. |
| Incomplete reaction | - Insufficient amount of reducing agent.- Deactivation of the reducing agent by moisture. | - Use a slight excess of the hydride reagent.- Ensure all glassware is flame-dried and use anhydrous solvents. |
| Formation of side products | - Over-reduction of the ester functionality.- Competing side reactions. | - Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄).- Optimize reaction conditions (temperature, solvent, reaction time). |
III. Visualizing Reaction Control
The choice between kinetic and thermodynamic control is a fundamental concept in achieving diastereoselectivity.[1][3] The following diagram illustrates the energy profile for the formation of the kinetic and thermodynamic products.
Caption: Energy profile of kinetic vs. thermodynamic control.
The Felkin-Anh model helps predict the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a chiral center.[14][15] It posits that the largest substituent on the alpha-carbon orients itself perpendicular to the carbonyl group to minimize steric strain.[14][15] The nucleophile then attacks at the Bürgi-Dunitz angle.[14]
Caption: Felkin-Anh model for nucleophilic addition.
IV. References
-
Vertex AI Search. (2017, June 1). In stereochemistry, why is the Felkin-Ahn model used more as compared to the Cram rule for predicting a stereochemical outcome? Quora.
-
Scribd. Kinetic Versus Thermodynamic Control in Chemical Reactions.
-
Krische, M. J., et al. (2018, September 13). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society.
-
Gronert, S., et al. Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. Journal of the American Chemical Society.
-
Hoveyda, A. H., et al. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC - NIH.
-
ResearchGate. (2025, August 6). Diastereoselective reduction of cyclic bioactive Mannich ketones.
-
Organic Chemistry Portal. Cyclohexanol synthesis.
-
University of Liverpool. felkin-ahn and cram chelate.
-
Chemistry LibreTexts. (2024, March 27). 2.3: Cram's Rule and Prelog's Rule.
-
Wikipedia. Thermodynamic and kinetic reaction control.
-
Ghorai, M. K., et al. (2018, March 23). Substrate Directed Asymmetric Reactions. Chemical Reviews.
-
eGyanKosh. ASYMMETRIC INDUCTION.
-
Wikipedia. Asymmetric induction.
-
Houk, K. N., et al. (2014, November 5). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry.
-
Toste, F. D., et al. (2026, January 2). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications.
-
YouTube. (2020, August 29). Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled.
-
Stewart, J. D., et al. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed.
-
Paradisi, F., et al. Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Green Chemistry (RSC Publishing).
-
University of Alaska Fairbanks. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.
-
Johnston, J. N., et al. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC - NIH.
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
-
Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals.
-
WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
-
Zhang, W., et al. (2015, July 17). Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. PubMed.
-
Organic Syntheses. Organic Syntheses Procedure.
-
Dalal Institute. Kinetic and Thermodynamic Control.
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
-
PubChem. ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate.
-
Vanagel, M. G. (2024, May). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES.
-
Lectard, S., et al. (2023, March 24). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society.
-
Fleming, I. Stereochemical Control in Organic Synthesis Using Silicon-Containing Compounds. Chemical Reviews.
-
MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.
-
Benchchem. A Comparative Guide to Ethyl 3- oxocyclohexanecarboxylate and Ethyl 4.
-
PubChem. Ethyl 3-oxocyclohexanecarboxylate.
-
Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.
-
ChemicalBook. (2025, August 1). Ethyl 3-oxocyclohexane-1-carboxylate.
-
PubChem. This compound.
-
Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
-
Sigma-Aldrich. This compound 98.
-
Royal Society of Chemistry. Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins.
-
Santa Cruz Biotechnology. Ethyl 3-oxocyclohexane-1-carboxylate.
-
Royal Society of Chemistry. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis.
-
Trost, B. M., et al. (2012, October 26). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block.
-
Liese, A., et al. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.
-
PubChem. Ethyl 4-oxocyclohexanecarboxylate.
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 13. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 14. quora.com [quora.com]
- 15. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of Ethyl 3-Hydroxycyclohexanecarboxylate
Welcome to the technical support center for the purification of ethyl 3-hydroxycyclohexanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this crucial intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific needs.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the purification of this compound.
Q1: I performed a fractional distillation, but my product purity did not improve. Why?
A: This is a common issue and arises from the very close boiling points of the target product and a likely key impurity. This compound has a boiling point of approximately 251.4°C[1]. If your synthesis involved the reduction of ethyl 3-oxocyclohexanecarboxylate, this starting material has a boiling point of about 249°C[2][3]. Fractional distillation is ineffective when the boiling point difference between components is less than ~25°C, even with a highly efficient column[4]. The slight difference between your product and the starting ketone makes separation by this method impractical. Flash column chromatography is the recommended method for this separation.
Q2: My post-reaction TLC plate shows a major product spot, but also a slightly less polar spot. What is this impurity?
A: The less polar spot is likely the unreacted starting material, ethyl 3-oxocyclohexanecarboxylate. The hydroxyl group (-OH) in your product is significantly more polar than the ketone group (C=O) in the starting material. This difference in polarity causes the product to adhere more strongly to the silica gel plate, resulting in a lower Retention Factor (Rf) compared to the ketone.
Q3: My GC-MS analysis shows two distinct peaks with identical mass-to-charge ratios (m/z). Are these impurities?
A: It is highly probable that you are observing the cis and trans diastereomers of this compound[5]. These isomers have the same mass but can often be separated by gas chromatography due to subtle differences in their physical properties and interaction with the GC column stationary phase. Confirming their identity would require isolation and analysis by NMR, paying close attention to the coupling constants of the protons on carbons 1 and 3. Separation of these isomers on a preparative scale is challenging and typically requires careful flash chromatography or specialized techniques like preparative HPLC[6][7].
Q4: My crude product is a yellow or brown oil. What causes this color and how can I remove it?
A: Color in crude reaction mixtures often originates from high-molecular-weight byproducts, polymeric materials, or degradation of reagents, especially if the reaction was conducted at elevated temperatures. A preliminary purification step using an activated carbon (charcoal) treatment can sometimes be effective. However, the most reliable method to remove these colored impurities is flash column chromatography, as they are typically highly polar and will remain adsorbed at the top of the silica column.
Q5: Is an aqueous work-up necessary before chromatography?
A: Yes, a thorough aqueous work-up is critical for a successful chromatographic purification. It removes water-soluble materials such as acid or base catalysts, salts, and polar solvents (like ethanol) that can interfere with the separation. Omitting this step can lead to poor sample loading, streaking on the column, and inconsistent elution, ultimately resulting in lower purity of the final product.
Troubleshooting Purification Challenges
This section provides in-depth guidance for specific problems you may encounter.
Problem 1: Ineffective Separation of Ketone and Alcohol by Flash Chromatography
Symptoms:
-
Fractions collected from the column contain both the desired alcohol (product) and the starting ketone.
-
TLC analysis of fractions shows overlapping spots.
Causality and Scientific Explanation: Successful chromatographic separation depends on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent)[8]. While the hydroxyl group of the product is more polar than the ketone, if the eluent is too polar, it will move both compounds up the column too quickly, preventing effective separation. Conversely, if the eluent is not polar enough, both compounds may remain on the baseline.
Solutions:
-
Optimize the Solvent System: The key is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35 on a TLC plate[9].
-
Starting Point: Begin with a low-polarity mixture, such as 10% ethyl acetate in hexanes.
-
Stepwise Increase: Gradually increase the ethyl acetate concentration (e.g., to 15%, 20%, 25%) and run TLC plates at each concentration. The goal is to achieve a clear separation between the two spots.
-
Alternative Solvents: If ethyl acetate/hexanes fail, consider a system of dichloromethane/methanol, which offers different selectivity.
-
-
Employ Gradient Elution:
-
Start the column with a low-polarity eluent (e.g., 10% EtOAc/Hexanes) that keeps both compounds at the top of the column.
-
Slowly and systematically increase the polarity of the eluent throughout the run. This will first cause the less polar ketone to elute.
-
Once the ketone is completely eluted, a further increase in polarity will then elute your more polar alcohol product, resulting in a clean separation.
-
Problem 2: Product Degradation on the Silica Gel Column
Symptoms:
-
The yield after column chromatography is significantly lower than expected.
-
TLC analysis shows new, often streaky spots that were not present in the crude mixture.
-
The collected fractions are impure, containing degradation products.
Causality and Scientific Explanation: Silica gel is weakly acidic and can catalyze side reactions for sensitive compounds, such as dehydration of the secondary alcohol to form an alkene (ethyl cyclohex-2-ene-1-carboxylate or ethyl cyclohex-3-ene-1-carboxylate). This is particularly a risk if the crude material contains residual acid from the synthesis.
Solutions:
-
Neutralize the Silica Gel: Before packing the column, the silica gel can be treated to reduce its acidity.
-
Prepare a slurry of the silica gel in your starting eluent.
-
Add ~1% triethylamine (v/v) to the slurry and mix thoroughly.
-
Pack the column with this neutralized slurry. The triethylamine will also be present in the mobile phase. This is especially useful for purifying compounds that are basic or acid-sensitive[10].
-
-
Thoroughly Neutralize the Crude Product: Ensure your pre-chromatography aqueous work-up is robust. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until bubbling (CO₂ evolution) ceases, indicating that all acidic components have been neutralized.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or switching to reverse-phase chromatography.
Experimental Protocols & Workflows
General Purification Workflow
The following diagram outlines the logical decision-making process for purifying crude this compound.
Caption: General purification workflow for this compound.
Protocol 1: Standard Aqueous Work-up
This protocol is designed to remove catalysts, salts, and other water-soluble impurities from the crude reaction mixture.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (approx. 2-3 volumes of the crude mixture).
-
Acidic Wash: Add an equal volume of a dilute acid (e.g., 1M HCl or 5% NH₄Cl solution). Shake gently, vent frequently, and allow the layers to separate. Discard the lower aqueous layer. This step removes basic impurities.
-
Basic Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake, venting often as CO₂ may be generated. Allow the layers to separate and discard the aqueous layer. Repeat until no more gas evolves. This neutralizes any residual acid catalyst[3].
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake and discard the aqueous layer. This step helps to remove the bulk of the dissolved water from the organic layer.
-
Transfer the organic layer to an Erlenmeyer flask.
-
Drying: Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps together and swirls freely in the solution.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude, dry product as an oil.
Protocol 2: Flash Column Chromatography
This protocol provides a method for purifying the product on a silica gel column.
-
Solvent Selection: As determined by TLC analysis, prepare the optimized eluent (e.g., 20% Ethyl Acetate in Hexanes). Prepare a less polar solvent (e.g., 5% Ethyl Acetate in Hexanes) for packing and loading.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel in the less polar solvent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly. Ensure there are no cracks or air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude oil from Protocol 1 in a minimal amount of the column eluent or a more volatile solvent like dichloromethane.
-
Carefully add this solution to the top of the column using a pipette.
-
Open the stopcock and use gentle pressure to push the sample onto the silica bed, just below the top layer of sand.
-
Carefully add a small amount of the eluent to wash the sides of the column and push this wash onto the bed. Repeat twice.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front)[11].
-
Collect fractions in test tubes or vials.
-
-
Monitoring:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Combine the fractions that contain the pure product.
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the final purified product.
Data Summary
The physical properties of the target compound and its most probable impurities are crucial for developing a purification strategy.
| Compound Name | Molecular Weight ( g/mol ) | Boiling Point (°C @ 760 mmHg) | Rationale for Presence |
| This compound | 172.22[12] | 251.4[1] | Product |
| Ethyl 3-oxocyclohexanecarboxylate | 170.21[3] | 249[2][3] | Unreacted starting material (from reduction) |
| Ethyl p-hydroxybenzoate | 166.18[11][13] | 297-298[11][13] | Unreacted starting material (from hydrogenation) |
| 3-Hydroxycyclohexanecarboxylic acid | 144.17 | ~300 (Decomposes) | Unreacted starting material (from esterification) |
| Toluene | 92.14 | 111 | Reaction Solvent |
| Ethanol | 46.07 | 78.4 | Reagent / Byproduct |
Troubleshooting Chromatography: A Logical Approach
Use this flowchart to diagnose and resolve common issues during flash chromatography.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 33668-25-6 CAS MSDS (Ethyl 3-oxocyclohexane-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate | 1239311-14-8 [amp.chemicalbook.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Ethylparaben - Wikipedia [en.wikipedia.org]
- 12. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-Hydroxycyclohexanecarboxylate
Welcome to the Technical Support Center for the synthesis of ethyl 3-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this valuable synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process:
-
Dieckmann Condensation: An intramolecular cyclization of diethyl pimelate to form the β-keto ester, ethyl 3-oxocyclohexanecarboxylate.
-
Chemoselective Reduction: The subsequent reduction of the ketone functionality to a hydroxyl group, yielding the target molecule.
This guide is structured to address potential issues in both stages of this synthesis, as well as in the final purification.
Part 1: Dieckmann Condensation Troubleshooting
The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[1] However, its success is highly dependent on carefully controlled reaction conditions to avoid common side reactions.[2]
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation is resulting in a low yield of ethyl 3-oxocyclohexanecarboxylate. What are the likely causes?
A1: Low yields in a Dieckmann condensation can often be traced back to several key factors:
-
Presence of Water: Moisture in your reagents or glassware can lead to the hydrolysis of the ester starting material or the product. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[2]
-
Suboptimal Base: The choice and quality of the base are critical. Sodium ethoxide is commonly used, but it must be anhydrous and of high purity. Older or improperly stored sodium ethoxide can contain significant amounts of sodium hydroxide, which promotes hydrolysis. Consider using freshly prepared sodium ethoxide or alternative non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like toluene.[2]
-
Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete reaction. Typically, at least one equivalent of base is required to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[3]
-
Reaction Temperature and Time: The reaction may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: I am observing the formation of a significant amount of pimelic acid or its monoester as a byproduct. How can I prevent this?
A2: The presence of acidic byproducts strongly indicates hydrolysis.[2] To mitigate this:
-
Switch to an Aprotic Solvent System: Using a base like sodium hydride (NaH) in dry toluene or THF is a highly effective way to minimize hydrolysis, as it avoids the presence of protic species.
-
Ensure Anhydrous Conditions: Rigorously dry your diethyl pimelate and solvent before the reaction. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for toluene).
-
Use a High-Purity Base: If using sodium ethoxide, ensure it is from a freshly opened container or has been stored under inert gas.
Q3: My reaction seems to be stalled, and I am recovering a large amount of unreacted diethyl pimelate. What should I check?
A3: Recovery of starting material can point to a few issues:
-
Inactive Base: The base may have decomposed. For instance, sodium hydride can become passivated by a layer of sodium hydroxide if not handled under an inert atmosphere.
-
Insufficient Reaction Time or Temperature: The Dieckmann condensation can be slow. Ensure you are allowing sufficient time for the reaction to go to completion, potentially at reflux temperature. Monitor via TLC.
-
Reverse Dieckmann Condensation: While less common for the formation of a six-membered ring, the reaction is reversible. The final, irreversible deprotonation of the product β-keto ester drives the reaction forward. Ensure you are using at least a full equivalent of a strong base.[4]
Q4: I am concerned about transesterification as a side reaction. How can I avoid it?
A4: Transesterification occurs when the alkoxide of the base does not match the alkoxy group of the ester.[2] In the case of diethyl pimelate, if you are using an alkoxide base, it must be an ethoxide (e.g., sodium ethoxide). Using a different alkoxide, such as sodium methoxide, will lead to a mixture of ethyl and methyl esters. A simple way to completely avoid this issue is to use a non-alkoxide base like sodium hydride (NaH).[2]
Optimized Protocol for Dieckmann Condensation
This protocol is designed to maximize the yield of ethyl 3-oxocyclohexanecarboxylate while minimizing side reactions.
Materials:
-
Diethyl pimelate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Ethanol (for quenching)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to anhydrous toluene.
-
Heat the suspension to 60°C and add a solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene dropwise via the dropping funnel over 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Cautiously quench the reaction by the slow, dropwise addition of ethanol to destroy any unreacted sodium hydride, followed by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-oxocyclohexanecarboxylate. The product can be purified by vacuum distillation.
Part 2: Chemoselective Reduction Troubleshooting
The reduction of the keto group in ethyl 3-oxocyclohexanecarboxylate to a hydroxyl group requires a mild reducing agent to avoid the reduction of the ester functionality. Sodium borohydride (NaBH₄) is an excellent choice for this transformation.[5][6]
Frequently Asked Questions (FAQs)
Q5: I am observing the formation of a diol (reduction of both the ketone and the ester). How can I improve the chemoselectivity of the reduction?
A5: While sodium borohydride is generally selective for ketones over esters, over-reduction can occur under certain conditions.[5] To enhance chemoselectivity:
-
Control the Temperature: Perform the reaction at a low temperature (0°C to room temperature). Higher temperatures can increase the rate of ester reduction.
-
Limit the Amount of Reducing Agent: Use a controlled amount of NaBH₄ (typically 1.0-1.5 equivalents). A large excess of the reducing agent can lead to the reduction of the less reactive ester group.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting ketone is consumed, work up the reaction promptly to avoid prolonged exposure of the ester to the reducing agent.
Q6: My reaction is producing a different ester (e.g., mthis compound) instead of the desired ethyl ester. What is causing this?
A6: This is a classic case of transesterification. It occurs when the alcohol used as the solvent for the sodium borohydride reduction is different from the alcohol of the ester.[7] For the reduction of ethyl 3-oxocyclohexanecarboxylate, you must use ethanol as the solvent. If you use methanol, you will obtain the methyl ester as the major product.
Q7: The reduction is very slow or incomplete. What can I do to improve the reaction rate?
A7: If the reduction is sluggish:
-
Check the Quality of NaBH₄: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh bottle or a properly stored reagent.
-
Solvent Purity: Ensure your ethanol is of good quality. While the reaction does not require strictly anhydrous conditions, very wet solvent can consume the reducing agent.
-
Slight Increase in Temperature: If the reaction is slow at 0°C, allowing it to warm to room temperature can increase the rate. However, be mindful of the potential for over-reduction.
Q8: How can I purify the final product, this compound, from the reaction mixture?
A8: The workup and purification are crucial for obtaining a pure product.
-
Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a weak acid (e.g., 1 M HCl or saturated ammonium chloride solution) at 0°C until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic extracts with water and brine to remove inorganic salts and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.
Optimized Protocol for Sodium Borohydride Reduction
This protocol is designed for the selective reduction of the ketone to the alcohol.
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 3-oxocyclohexanecarboxylate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, slowly and carefully add 1 M HCl to quench the reaction until the pH is ~5-6 and gas evolution stops.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by flash chromatography or vacuum distillation.
Part 3: Reaction Monitoring and Data Interpretation
Thin Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for monitoring the progress of both the Dieckmann condensation and the subsequent reduction.[8]
Q9: How do I set up a TLC system to monitor my reactions?
A9: A common and effective eluent system for these compounds is a mixture of hexane and ethyl acetate.[8]
-
For the Dieckmann Condensation: Start with a solvent system of 20-30% ethyl acetate in hexane. The starting material, diethyl pimelate, is less polar and will have a higher Rf value than the product, ethyl 3-oxocyclohexanecarboxylate, which contains a ketone group.
-
For the Reduction Reaction: Use a similar solvent system (e.g., 30-40% ethyl acetate in hexane). The starting β-keto ester is more polar than the starting diester but less polar than the final product. The product, this compound, is the most polar due to the hydroxyl group and will have the lowest Rf value.
Visualizing the Spots: The spots can be visualized under a UV lamp if the compounds are UV-active, or by staining with a potassium permanganate or ceric ammonium molybdate (CAM) stain.[8]
Interpreting the TLC Plate:
-
Dieckmann Condensation: The reaction is complete when the spot corresponding to diethyl pimelate has disappeared and a new, lower Rf spot for ethyl 3-oxocyclohexanecarboxylate is prominent.
-
Reduction: The reaction is complete when the spot for ethyl 3-oxocyclohexanecarboxylate is gone and a new, even lower Rf spot for this compound appears.
| Compound | Relative Polarity | Expected Relative Rf Value |
| Diethyl pimelate | Low | High |
| Ethyl 3-oxocyclohexanecarboxylate | Medium | Medium |
| This compound | High | Low |
Table 1: Relative Polarities and Expected Rf Values in a Normal Phase TLC System.
Visualizing the Workflow
Diagrams of Key Processes
References
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
- Desai, U. V., et al. Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. Letters in Organic Chemistry, 2(6), 594-598.
-
ResearchGate. Why some esters can be reduced by sodium borohydride? [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Chemistry LibreTexts. Reductions using NaBH4, LiAlH4. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents. [Link]
-
PubChem. ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. [Link]
-
PubChem. Ethyl 3-hydroxycyclopentanecarboxylate. [Link]
-
Reddit. isolating product after sodium borohydride reduction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. [Link]
-
YouTube. NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. [Link]
-
Organic Syntheses. N-Boc-5-oxaproline. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
PubChem. Ethyl 3-oxocyclohexanecarboxylate. [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Reddit. The thought process behind choosing an eluent for TLC. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
J&K Scientific LLC. Dieckmann Condensation. [Link]
-
Rose-Hulman Scholar. Investigation of the Microwave-Assisted Claisen-Dieckmann Condensation of Diethyl Succinate. [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. rsc.org [rsc.org]
Technical Support Guide: Stability of Ethyl 3-Hydroxycyclohexanecarboxylate Under Acidic Conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyl 3-hydroxycyclohexanecarboxylate. It addresses common stability challenges encountered under acidic experimental conditions, offering troubleshooting advice, validated protocols, and mechanistic insights to preserve the integrity of the molecule.
Section 1: Core Stability Profile & Frequently Asked Questions (FAQs)
This section addresses the fundamental stability characteristics of this compound in the presence of acid.
Q1: What is the primary stability concern for this compound when exposed to acidic conditions?
The most immediate and common reaction is the acid-catalyzed hydrolysis of the ethyl ester.[1][2][3][4] This is a reversible equilibrium reaction where water acts as a nucleophile, converting the ester back into its constituent carboxylic acid (3-hydroxycyclohexanecarboxylic acid) and ethanol.[1][3] The reaction is driven forward by the presence of excess water, which is typically the case when using dilute aqueous acids (e.g., 1M HCl, 10% H₂SO₄) during an extraction or workup.[2][4]
Q2: Beyond hydrolysis, what are the major side reactions or degradation pathways I should be aware of?
Under stronger acidic conditions, particularly with heating, two other significant side reactions can occur:
-
Acid-Catalyzed Dehydration: The secondary alcohol at the C3 position can be protonated by the acid, turning the hydroxyl group into a good leaving group (water). Subsequent elimination leads to the formation of a carbon-carbon double bond, yielding a mixture of unsaturated esters, primarily ethyl cyclohex-2-enecarboxylate and ethyl cyclohex-3-enecarboxylate.[5][6]
-
Lactonization: This is a two-step degradation pathway. First, the ester must be hydrolyzed to 3-hydroxycyclohexanecarboxylic acid. Then, under acidic conditions, an intramolecular esterification can occur between the C3-hydroxyl group and the carboxylic acid, forming a stable six-membered cyclic ester, known as a δ-lactone.[7][8] This reaction is also driven by the removal of water.
Q3: Can the stereochemistry (cis vs. trans) of the molecule be compromised by acid?
Yes, epimerization at the C1 and C3 positions is a potential risk under "drastic conditions" such as prolonged heating in strong acid.[7] The formation of a carbocation intermediate, particularly during the dehydration pathway, can lead to a loss of stereochemical information at C3.[6] While less common under mild workup conditions, it is a critical consideration for stereospecific syntheses.[9][10]
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common experimental issues related to the stability of this compound.
| Observed Problem | Probable Cause & Explanation | Recommended Solution & Protocol |
| Issue 1: After an acidic workup, my yield is high, but NMR analysis shows new peaks in the olefinic region (δ 5.5-7.0 ppm). A new, less polar spot is also visible on TLC. | Dehydration. The acidic conditions, especially if not cooled, have caused the elimination of water from the C3 position. The resulting alkene products are less polar than the starting alcohol and will have a higher Rf value on silica gel.[5] | Mitigation: Perform all acidic washes at low temperatures (0-5 °C). Use a milder, saturated aqueous solution like ammonium chloride (NH₄Cl) instead of strong mineral acids. Minimize the contact time between the organic layer and the acidic aqueous phase. |
| Issue 2: My crude product is highly water-soluble, and attempts to extract it from the aqueous layer are inefficient. The ester carbonyl peak in the IR spectrum is gone, replaced by a broad O-H stretch. | Complete Hydrolysis. The ester has been fully converted to 3-hydroxycyclohexanecarboxylic acid. Carboxylic acids have much higher water solubility and different spectral properties than their corresponding esters.[1][4] | Recovery & Prevention: To recover the product, acidify the aqueous layer to pH ~2 with concentrated HCl and extract with a more polar solvent like ethyl acetate. To prevent this, avoid prolonged exposure to aqueous acid. If an acid wash is necessary, use the mild protocol described in Section 3 and immediately follow with a brine wash to remove residual acid. |
| Issue 3: I've isolated a neutral compound with a mass identical to my starting material, but its retention time is different. The IR spectrum shows a carbonyl stretch shifted to a higher frequency (~1740 cm⁻¹). | Lactonization. The molecule has first been hydrolyzed and then cyclized to form the corresponding δ-lactone. Six-membered ring lactones often exhibit a C=O stretch at a slightly higher wavenumber than their open-chain ester counterparts. | Prevention: This is most common when heating in the presence of acid and trace water. Ensure all solvents are anhydrous if the reaction is run under acidic conditions. During workup, strictly adhere to low temperatures and short exposure times to prevent the initial hydrolysis step required for lactonization.[8] |
| Issue 4: The specific rotation of my enantiomerically pure product has decreased significantly after purification involving an acidic step. | Epimerization. The acidic conditions have likely caused racemization at one or both stereocenters (C1 or C3). This is a serious issue in asymmetric synthesis and indicates the conditions are too harsh.[7][10] | Avoid Strong Acids: For stereochemically sensitive substrates, avoid strong acids entirely. Consider using a purification method that does not require an acidic workup, such as direct flash chromatography buffered with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. |
Section 3: Validated Experimental Protocols
These protocols are designed to minimize the degradation of this compound during common laboratory procedures.
Protocol 1: Standard Procedure for a Mild Acidic Wash
This protocol is intended to remove basic impurities while minimizing hydrolysis and dehydration.
-
Cooling: Chill the separatory funnel containing your organic solution (e.g., in ethyl acetate or dichloromethane) in an ice-water bath for 10 minutes until the internal temperature is below 10 °C.
-
Preparation of Wash Solution: Use a pre-chilled (0-5 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) or a 5% aqueous solution of sodium bisulfate (NaHSO₄). These provide a mildly acidic pH without the high H⁺ concentration of mineral acids.
-
Extraction: Add the cold acidic wash solution to the separatory funnel. Invert the funnel gently 3-4 times. Do not shake vigorously , as this increases the emulsion layer and contact time.
-
Separation: Allow the layers to separate quickly and immediately drain the aqueous layer.
-
Neutralization: Immediately wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash to remove residual acid and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator with a bath temperature below 40 °C.
Protocol 2: Monitoring Reaction Stability by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a standard silica gel plate.
-
Spotting: Spot a reference sample of your pure starting material alongside a sample from your reaction mixture.
-
Elution: Develop the plate using a solvent system that gives your starting material an Rf of ~0.3-0.4 (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualization: Visualize the plate using an appropriate stain, such as potassium permanganate (KMnO₄), which is highly effective for visualizing alcohols and alkenes.
-
Analysis:
-
Hydrolysis Product: Will appear as a new spot at or near the baseline (Rf ~0) due to the high polarity of the carboxylic acid.
-
Dehydration Product(s): Will appear as new, less polar spots with a higher Rf than the starting material. These spots will stain readily with KMnO₄.
-
Lactone Product: May have an Rf value similar to the starting material but can often be resolved with a different eluent system.
-
Section 4: Mechanistic Insights & Diagnostic Workflows
Understanding the potential chemical pathways is crucial for effective troubleshooting.
Key Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound under acidic conditions.
Caption: Primary degradation routes under acidic conditions.
Diagnostic Workflow for Stability Issues
Use this workflow to systematically diagnose unexpected results in your experiment.
Caption: A step-by-step workflow for troubleshooting stability.
References
- EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
-
This compound | C9H16O3 | CID 3023897 - PubChem. National Institutes of Health. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]
-
3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726 - PubChem. National Institutes of Health. [Link]
-
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022 - PubChem. National Institutes of Health. [Link]
-
Acid Catalyzed Hydrolysis of Esters . Chemistry LibreTexts. [Link]
-
Acid-catalyzed dehydration of 3-hydroxy-3-phenylcyclohexanone . Homework.Study.com. [Link]
-
Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. [Link]
- US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
-
Synthesis of β-hydroxy carboxylic acids, esters and amides . Organic Chemistry Portal. [Link]
-
Acid-catalyzed ester hydrolysis . YouTube. [Link]
- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Reactions of Esters . Chemistry LibreTexts. [Link]
-
Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions . National Institutes of Health. [Link]
-
How do you synthesise a lactone from a hydroxy acid? TutorChase. [Link]
-
Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst . National Institutes of Health. [Link]
-
hydrolysis of esters . Chemguide. [Link]
-
Acid-catalyzed Epimerization of Kobophenol A to Carasinol B . MDPI. [Link]
-
Intramolecular lactonisation in an unsaturated carboxylic acid . Chemistry Stack Exchange. [Link]
-
Exercise 9.12 - Draw the Mechanism for Acid Catalyzed Hydration . YouTube. [Link]
-
Acid-Catalyzed Dehydration of 2-Methylcyclohexanol . YouTube. [Link]
-
4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem. National Institutes of Health. [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. homework.study.com [homework.study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 8. tutorchase.com [tutorchase.com]
- 9. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Distillation of Ethyl 3-hydroxycyclohexanecarboxylate
Welcome to our dedicated technical support center for the purification of ethyl 3-hydroxycyclohexanecarboxylate via distillation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical purification step. Drawing upon extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice in a practical question-and-answer format.
Physical Properties for Distillation
A thorough understanding of the physical properties of this compound is fundamental to a successful distillation. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Boiling Point (atm) | 251.4 °C (decomposes) | |
| Density | 1.067 g/mL at 25 °C |
Due to its high boiling point at atmospheric pressure and the potential for thermal degradation, vacuum distillation is the required method for purification. The following table provides estimated boiling points at various reduced pressures, calculated using a vapor pressure nomograph.[2][3][4][5] These are estimations and may vary slightly based on the accuracy of your vacuum gauge and the purity of the material.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~95 - 105 |
| 5 | ~115 - 125 |
| 10 | ~130 - 140 |
| 20 | ~145 - 155 |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the distillation of this compound.
Q1: My distillation is experiencing significant bumping and inconsistent boiling. What is the cause and how can I resolve this?
A1: Causality and Resolution
Bumping, or the sudden, violent boiling of a liquid, is a common issue in vacuum distillation, especially with viscous liquids.[6] It occurs when the liquid becomes superheated, and a large vapor bubble forms explosively. Standard boiling chips are often ineffective under vacuum as the trapped air that promotes smooth boiling is rapidly removed.
Troubleshooting Protocol:
-
Ensure Adequate Agitation: The most effective way to prevent bumping is to ensure smooth and continuous agitation. A magnetic stir bar and stir plate are essential. Ensure the stir bar is of an appropriate size for the flask and is spinning at a rate sufficient to create a vortex in the liquid before heating commences.
-
Use a Capillary Ebulliator: A fine capillary tube that introduces a slow and steady stream of nitrogen or argon into the distillation flask can provide nucleation sites for smooth boiling. This is a highly effective alternative to a stir bar.
-
Proper Heating: Use a heating mantle with a temperature controller to ensure even and gradual heating of the distillation flask. Avoid rapid heating, which can exacerbate superheating.[7]
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed with a suitable vacuum grease to prevent leaks, which can cause pressure fluctuations and lead to bumping.[6]
Q2: The temperature of my distillate is fluctuating, and I am not getting a clear boiling point. What does this indicate?
A2: Causality and Resolution
Fluctuating distillation temperatures under a stable vacuum are typically indicative of an impure starting material or an unstable vacuum. If the vacuum is fluctuating, the boiling point will change accordingly, leading to inconsistent temperature readings.[8]
Troubleshooting Protocol:
-
Verify Vacuum Stability: Monitor your vacuum gauge closely. If the pressure is not stable, you have a leak in your system. Systematically check all joints, tubing, and the vacuum pump itself. A leak-up test can help identify the source of the leak.[6]
-
Fractional Distillation: If your vacuum is stable, the fluctuating temperature suggests the presence of multiple components with different boiling points. A fractional distillation column (e.g., a Vigreux or packed column) between the distillation flask and the condenser will provide the necessary theoretical plates to separate these components effectively.
-
Identify Potential Impurities: The most common impurities are unreacted starting material (ethyl 3-oxocyclohexanecarboxylate) and residual solvent from the workup. If the starting material was a mixture of diastereomers, these may also separate during a careful fractional distillation.
Q3: My product is turning yellow or brown during distillation, and the yield is lower than expected. What is happening?
A3: Causality and Resolution
Discoloration and low yield are often signs of thermal decomposition. This compound, being a β-hydroxy ester, is susceptible to dehydration at elevated temperatures, especially if acidic or basic impurities are present.[9] This elimination reaction produces unsaturated esters, which can polymerize and discolor.
Troubleshooting Protocol:
-
Lower the Distillation Temperature: The most critical step is to reduce the pot temperature. This can be achieved by improving the vacuum. Aim for the lowest possible pressure your system can achieve to allow for distillation at a lower temperature.
-
Neutralize the Crude Product: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any residual acidic catalysts from the synthesis. This will significantly reduce the likelihood of acid-catalyzed dehydration.[10]
-
Minimize Residence Time: Do not heat the material for longer than necessary. Once the distillation is complete, cool the pot down promptly.
Q4: I have a good vacuum and stable temperature, but the distillation rate is very slow. How can I improve this?
A4: Causality and Resolution
A slow distillation rate under otherwise ideal conditions can be due to insufficient heating or an issue with the distillation column.
Troubleshooting Protocol:
-
Optimize Heating: Gradually increase the temperature of the heating mantle. There needs to be a sufficient temperature differential between the pot and the condenser to drive the distillation.
-
Insulate the Column: If using a fractional distillation column, insulating it with glass wool or aluminum foil will minimize heat loss and help maintain the temperature gradient necessary for efficient separation.
-
Check for Blockages: Ensure there are no constrictions in the vapor path of your distillation apparatus.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the distillation of this compound.
Caption: Troubleshooting workflow for this compound distillation.
Experimental Protocols
Protocol 1: Pre-distillation Neutralization Wash
-
Dissolve the crude this compound in an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Gently swirl and vent the separatory funnel frequently to release any evolved CO₂ gas.
-
Separate the aqueous layer and repeat the wash.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent before distillation.
Protocol 2: Vacuum Distillation Setup
-
Assemble a clean, dry vacuum distillation apparatus. All glassware must be free of cracks or chips.
-
Use a round-bottom flask of an appropriate size (not more than two-thirds full).
-
Place a magnetic stir bar in the distillation flask.
-
Grease all ground-glass joints with a high-vacuum grease.
-
Use a Claisen adapter to provide an extra neck for a capillary ebulliator if not using a stir bar.
-
Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump.
-
Ensure the condenser has a good flow of cold water.
-
Begin stirring and then slowly evacuate the system.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently.
References
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
LookChem. General procedures for the purification of Esters. [Link]
-
Graham Manufacturing. Understanding ejector systems necessary to troubleshoot vacuum distillation. [Link]
-
Pearson. Vapor Pressure Calculator | Antoine & Clausius–Clapeyron. [Link]
-
Boiling Point Calculator. [Link]
-
Beaker & Wrench. Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]
-
Study.com. Acid-catalyzed dehydration of 3-hydroxy-3-phenylcyclohexanone. [Link]
-
PubChem. ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. [Link]
-
Pressure Control Solutions. Vacuum Distillation issues? [Link]
-
UCLA Chemistry & Biochemistry. Esterification Reaction The Synthesis And Purification Of. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. How to purify esterefication product? [Link]
-
HSCprep. Fisher Esterification: Synthesis and Purification of Esters. [Link]
-
Ship & Shore Environmental, Inc. Troubleshooting Distillation Column Malfunctions. [Link]
-
Chemistry For Everyone. How Do You Troubleshoot Common Distillation Column Issues? [Link]
Sources
- 1. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]
- 6. beakerandwrench.com [beakerandwrench.com]
- 7. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 9. homework.study.com [homework.study.com]
- 10. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Strategies to Increase the Enantiomeric Excess of Ethyl 3-Hydroxycyclohexanecarboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the chiral synthesis and resolution of ethyl 3-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are seeking to enhance the enantiomeric purity of this valuable chiral building block. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our goal is to blend technical accuracy with field-proven insights to empower you to optimize your synthetic and resolution strategies.
Troubleshooting Guide
This section addresses specific, common problems encountered in the lab. The question-and-answer format is designed to help you quickly identify and solve experimental hurdles.
Focus Area: Enzymatic Kinetic Resolution (EKR)
Q: My enzymatic kinetic resolution is yielding a low enantiomeric excess (ee). What are the primary causes and how can I improve it?
A: Low enantiomeric excess (ee) is a frequent challenge in enzymatic kinetic resolutions (EKR) and can stem from multiple factors. The key is to systematically investigate and optimize the reaction parameters, as enzyme performance is highly sensitive to its environment.[1]
Causality: The enantioselectivity of an enzyme, often a lipase for this type of substrate, is not an intrinsic constant but is profoundly influenced by the reaction medium and conditions. These factors alter the enzyme's conformation and the way the enantiomers of the substrate bind within the active site.
Below is a workflow to diagnose and remedy low ee.
Caption: Troubleshooting workflow for low ee in EKR.
Step-by-Step Optimization:
-
Enzyme Selection: The choice of lipase is paramount. Not all lipases will show high selectivity for this specific substrate. If you are using a common lipase like Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) and seeing poor results, screen other enzymes such as Pseudomonas cepacia Lipase (PCL) or lipases from Aspergillus niger.[2][3] Different enzymes have different active site geometries, leading to varied enantiomeric preferences.[4]
-
Temperature Control: Temperature affects both reaction rate and enantioselectivity (E-value). Lowering the temperature often increases selectivity at the cost of a slower reaction.[5] Perform your resolution at a range of temperatures (e.g., 4°C, room temperature, 40°C) to find the optimal balance.
-
Solvent Screening: The solvent significantly impacts enzyme activity and selectivity. For transesterification reactions, non-polar organic solvents like hexane, diisopropyl ether, or methyl tert-butyl ether (MTBE) are generally preferred.[3][6] Avoid polar solvents like DMSO or DMF, which can strip essential water from the enzyme and denature it.
-
Reaction Time and Conversion: In kinetic resolution, the ee of the unreacted substrate and the acylated product are dependent on conversion.[7] For the unreacted starting material (the desired alcohol), the ee increases as the reaction approaches 50% conversion.[8] Conversely, the ee of the product (the ester) is highest at the beginning and decreases over time.[9] It is critical to monitor the reaction and stop it at the optimal point, which is typically near 50% conversion for a practical separation.
-
Acyl Donor: The structure of the acyl donor can influence selectivity. Vinyl acetate is a very common and effective choice because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[10][11] However, if selectivity is low, consider other acyl donors like ethyl acetate or bulkier anhydrides.
Q: The conversion in my kinetic resolution is slow or has stalled. What should I investigate?
A: Slow or stalled reactions are typically due to issues with enzyme activity or inhibition.
-
Enzyme Deactivation: Ensure the enzyme has not been denatured by improper storage, temperature, or solvent. Consider using an immobilized enzyme, which often provides greater stability and allows for easier recovery and reuse.[2]
-
Water Content: In non-aqueous media, a trace amount of water is essential for lipase activity. However, too much water can promote hydrolysis of the product ester, reducing yield and potentially lowering ee. Use anhydrous solvents and consider adding molecular sieves if excess water is suspected.[1]
-
Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of the product (especially the alcohol co-product in transesterification) can inhibit the enzyme.[6] Try running the reaction at a lower substrate concentration or consider methods for in-situ product removal.
-
Enzyme Loading: The reaction rate is dependent on the amount of active enzyme. If the reaction is too slow, cautiously increase the enzyme loading. However, be aware that this can increase costs and may not improve selectivity.[3]
Focus Area: Asymmetric Synthesis
Q: I'm attempting an asymmetric hydrogenation of ethyl 3-oxocyclohexanecarboxylate, but the ee is poor. How can I optimize this?
A: Asymmetric hydrogenation of the prochiral ketoester is a powerful method to directly access one enantiomer. Low ee in this reaction usually points to a suboptimal catalyst system or reaction conditions.
Causality: The enantioselectivity is determined by the facial selectivity of hydride delivery from the chiral catalyst complex to the ketone. This is governed by the precise 3D arrangement of the substrate, metal, and chiral ligand.
Optimization Strategies:
-
Catalyst System: The combination of the metal precursor and the chiral ligand is crucial. For ketoesters, catalyst systems based on Ruthenium or Rhodium with chiral phosphine ligands (e.g., BINAP derivatives) are common. The performance of these catalysts is highly substrate-dependent.
-
Chiral Modifiers: For heterogeneous systems like Pt/Al2O3, the use of a chiral modifier, such as a cinchona alkaloid (e.g., quinine or cinchonidine), is necessary to induce enantioselectivity. The coordination between the modifier and the substrate on the catalyst surface dictates the stereochemical outcome.[12]
-
Additives: In some systems, the addition of a tertiary amine or a weak acid can significantly enhance both the reaction rate and the enantioselectivity.[12] These additives can influence the catalyst's active state or the substrate-modifier interaction.
-
Hydrogen Pressure and Temperature: These parameters must be optimized. Higher pressures can sometimes decrease selectivity by altering the catalyst's surface or coordination sphere. Lower temperatures generally favor higher ee.
-
Solvent: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the diastereomeric transition states. Screen a range of solvents, from non-polar (e.g., toluene) to more polar (e.g., dichloromethane, alcohols).
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for producing enantiomerically enriched this compound?
A1: There are three primary strategies, each with distinct advantages and disadvantages. The best choice depends on the desired scale, required enantiopurity, and available resources.
Caption: Decision flowchart for chiral synthesis strategies.
-
Enzymatic Kinetic Resolution (EKR): This involves using an enzyme (typically a lipase) to selectively react with one enantiomer of the racemic starting material.[13] This leaves the unreacted enantiomer enriched. It is a very common and often highly selective method, but the maximum theoretical yield for a single enantiomer is 50%.[6]
-
Asymmetric Synthesis: This approach creates the desired stereocenter directly from a prochiral precursor. The most common method is the asymmetric hydrogenation of ethyl 3-oxocyclohexanecarboxylate using a chiral metal catalyst.[14] This can theoretically achieve up to 100% yield of the desired enantiomer.
-
Chiral Auxiliary Method: This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to the precursor.[15] The auxiliary then directs a subsequent reaction (e.g., reduction of a ketone) to occur diastereoselectively. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.[16]
Q2: How does conversion affect the ee of the product and the remaining substrate in a kinetic resolution?
A2: The relationship between conversion and enantiomeric excess is fundamental to kinetic resolution. The two are inextricably linked.[7]
-
Unreacted Substrate: The enantiomeric excess of the slower-reacting enantiomer (the one left behind) increases as the reaction proceeds. It reaches its maximum theoretical value of >99% ee as the conversion approaches 50%. Pushing the conversion beyond 50% will increase the ee of the remaining substrate but at the cost of significantly reduced yield.[8]
-
Product: The enantiomeric excess of the faster-forming product is highest at the very beginning of the reaction and decreases as the reaction continues.[9]
Therefore, to obtain the unreacted alcohol with high ee, the reaction must be carefully monitored and stopped as close to 50% conversion as possible.
Q3: When should I consider preparative chiral HPLC for separation?
A3: Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful purification technique but is often reserved for specific situations due to scale and cost limitations.[17]
-
Analytical Standard Preparation: It is ideal for preparing small quantities of highly pure enantiomers for use as analytical standards or for initial biological screening.
-
When Other Methods Fail: If EKR or asymmetric synthesis methods fail to provide the desired level of enantiopurity, chiral HPLC can be used to "polish" the material to >99% ee.
-
Small-Scale Production: For high-value compounds like pharmaceuticals, preparative HPLC can be a viable option for small-scale production.[18]
The process involves using a larger-scale column packed with a chiral stationary phase (CSP) to physically separate the enantiomers from a racemic or enantioenriched mixture.[19][20]
Q4: Can I use a dynamic kinetic resolution (DKR) for this substrate?
A4: Yes, a dynamic kinetic resolution (DKR) is an advanced and highly efficient strategy that could be applied. A DKR combines the enzymatic kinetic resolution with a second catalyst that continuously racemizes the unreacted starting material.[21]
Process:
-
The lipase selectively acylates one enantiomer (e.g., the R-enantiomer).
-
A racemization catalyst (e.g., a Ruthenium complex) simultaneously converts the remaining S-enantiomer back into the R-enantiomer.
This process allows the lipase to continuously draw from the racemic pool, theoretically converting 100% of the starting material into a single enantiomeric product.[21] Developing a successful DKR requires finding two catalysts (the enzyme and the racemization catalyst) that are compatible and do not interfere with each other.
Data & Protocols
Table 1: Troubleshooting Summary for Low ee in Enzymatic Resolutions
| Parameter | Potential Issue | Suggested Solution | Rationale |
| Enzyme | Incorrect choice for the substrate | Screen different lipases (e.g., CAL-B, PCL, PSL) | Enzyme active sites are highly specific; selectivity varies greatly between species.[22] |
| Temperature | Suboptimal for selectivity | Test a range from 4°C to 40°C. Lower temperatures often improve the E-value. | Lower thermal energy can amplify the small energy differences between diastereomeric transition states.[5] |
| Solvent | Denaturing the enzyme or poor selectivity | Use non-polar, anhydrous solvents like hexane, MTBE, or diisopropyl ether. | Solvents modulate enzyme flexibility and substrate solvation, directly impacting selectivity.[6] |
| Conversion | Reaction stopped too early or too late | Monitor conversion (e.g., by GC/HPLC) and stop near 50% for optimal ee of the substrate. | The relationship between ee and conversion is mathematically defined; 50% conversion is the optimal balance of yield and ee for the unreacted enantiomer.[8] |
| Acyl Donor | Steric or electronic mismatch | Use vinyl acetate as a starting point. If needed, screen other donors like ethyl acetate. | The acyl donor must fit into the active site along with the alcohol, influencing the binding preference.[1] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution (Transesterification)
This protocol provides a starting point for the kinetic resolution of racemic this compound using an immobilized lipase.
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add racemic this compound (1.0 equiv.).
-
Solvent and Reagents: Add an anhydrous non-polar solvent (e.g., MTBE or hexane, ~0.1 M concentration of substrate). Add the acyl donor, vinyl acetate (2.0-3.0 equiv.).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
Reaction: Stir the suspension at the desired temperature (e.g., 30°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or chiral HPLC to determine conversion and enantiomeric excess.
-
Workup: When the desired conversion (ideally ~50%) is reached, filter to remove the immobilized enzyme (which can be washed and reused).
-
Purification: Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the product ester can be separated by column chromatography on silica gel.[23]
Protocol 2: General Procedure for Chiral HPLC Analysis to Determine ee
This protocol is for the analytical determination of the enantiomeric excess of this compound.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) are excellent starting points.[19]
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.
-
Sample Preparation: Dissolve a small amount of the sample mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system. Set the flow rate (e.g., 1.0 mL/min) and UV detection wavelength (e.g., 210 nm).
-
Calculation: The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers: ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] * 100 where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer.
References
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2012). Lipase improvement: goals and strategies. PMC - NIH. [Link]
-
Verma, N., & Madamwar, D. (2014). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. Semantic Scholar. [Link]
-
Blacker, A. J., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]
-
de Koning, C. B., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. [Link]
-
Andrade, L. H., et al. (2013). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. [Link]
-
Trusek, A., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. NIH. [Link]
-
Wikipedia. Chiral auxiliary. Wikipedia. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
-
Gola, A., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. [Link]
-
Seebach, D., et al. (1985). Asymmetric Reduction of Ethyl Acetoacetate. Organic Syntheses. [Link]
-
ResearchGate. (Plot of enantiomeric excess, ee(p) as a function of the percent conversion). ResearchGate. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Pàmies, O., & Bäckvall, J.-E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Rowles, I., & Straathof, A. J. J. (2008). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. NIH. [Link]
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
-
Bonalumi, N., et al. (2006). Promotional Effect of Tertiary Amine on Asymmetric Catalytic Hydrogenation of Ethyl Pyruvate Over Pt/Al2O3. Journal of Molecular Catalysis A: Chemical. [Link]
-
de Mattos, M. C. S., et al. (2008). Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries. ResearchGate. [Link]
-
PubChem. Ethyl 3-oxocyclohexanecarboxylate. PubChem. [Link]
-
Schwartz, A., et al. (1993). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. biosynth.com [biosynth.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. csfarmacie.cz [csfarmacie.cz]
- 21. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. Organic Syntheses Procedure [orgsyn.org]
Characterization of byproducts in ethyl 3-hydroxycyclohexanecarboxylate synthesis
Welcome to the technical support center for the synthesis of ethyl 3-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this synthetic process. Here, we delve into the characterization of byproducts, offering field-proven insights and detailed analytical protocols to ensure the integrity of your synthesis.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound is a multi-step process that, while robust, can present challenges related to byproduct formation. These impurities can arise from the initial cyclization reaction or the subsequent reduction step, impacting yield, purity, and stereochemical outcome. A thorough understanding of the potential side reactions and the analytical methods to identify and quantify these byproducts is crucial for successful and reproducible synthesis. This guide provides a comprehensive overview of these aspects in a practical question-and-answer format.
Troubleshooting Guide: From Unexpected Peaks to Low Yields
This section addresses specific experimental issues you may encounter during the synthesis and characterization of this compound.
Question 1: I'm seeing a significant amount of a carboxylic acid byproduct and my overall yield of the cyclic β-keto ester is low after the Dieckmann condensation. What's going wrong?
Answer:
This is a common issue and typically points to the hydrolysis of the starting diester (diethyl pimelate). The use of sodium ethoxide in ethanol, a classic condition for the Dieckmann condensation, can introduce trace amounts of water or hydroxide ions, leading to saponification of the ester functional groups.[1][2]
Causality and Solution:
To mitigate hydrolysis, it is critical to switch to a non-nucleophilic strong base in an anhydrous, aprotic solvent.
-
Recommended System: Sodium hydride (NaH) in dry toluene is a highly effective alternative that minimizes the risk of hydrolysis.[1]
-
Expert Tip: Ensure your toluene is rigorously dried, for instance, by distillation from a suitable drying agent like sodium/benzophenone. Handle NaH, which can be passivated by a layer of sodium hydroxide from atmospheric moisture, under an inert atmosphere (e.g., argon or nitrogen).[1]
Question 2: My Dieckmann condensation is resulting in a significant amount of a high-molecular-weight, viscous substance, and my desired product yield is poor. What is this byproduct?
Answer:
The formation of a polymeric substance indicates that intermolecular Claisen condensation is competing with the desired intramolecular Dieckmann cyclization.[3] This is more likely to occur at higher concentrations of the starting diethyl pimelate.
Causality and Solution:
To favor the intramolecular reaction, the principle of high dilution should be employed.
-
Protocol Adjustment: Add the diethyl pimelate solution slowly over an extended period to a refluxing solution of the base in a large volume of solvent. This maintains a low concentration of the diester at any given time, statistically favoring the intramolecular cyclization over intermolecular reactions.[3]
Question 3: After the reduction of ethyl 3-oxocyclohexanecarboxylate with sodium borohydride, my GC-MS analysis shows two major peaks with very similar mass spectra, both corresponding to the molecular weight of my desired product. What are these?
Answer:
You are likely observing the formation of diastereomers: cis- and trans-ethyl 3-hydroxycyclohexanecarboxylate. The reduction of the prochiral ketone in ethyl 3-oxocyclohexanecarboxylate can lead to two different stereochemical outcomes for the newly formed hydroxyl group relative to the ester group.
Causality and Solution:
The stereoselectivity of the reduction is dependent on the reducing agent and reaction conditions. Sodium borohydride is generally not highly stereoselective for this substrate.
-
Characterization: The two isomers can often be separated by capillary gas chromatography. Their identity can be confirmed by ¹H NMR spectroscopy, as the chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group will differ between the cis and trans isomers.
-
Controlling Stereoselectivity: For achieving higher stereoselectivity, consider using sterically hindered reducing agents or enzyme-catalyzed reductions.[4][5][6] For instance, certain yeast strains can stereoselectively reduce β-keto esters.[6]
Question 4: My final product shows an additional peak in the GC-MS with a mass two units lower than the expected product, and my NMR spectrum has signals in the olefinic region (δ 5.5-7.0 ppm). What is this impurity?
Answer:
This evidence strongly suggests the presence of dehydration byproducts, namely ethyl cyclohexene-1-carboxylate and/or ethyl cyclohexene-3-carboxylate. The hydroxyl group in your product can be eliminated, especially under acidic workup conditions or if the distillation temperature is too high.
Causality and Solution:
-
Reaction Workup: Neutralize the reaction mixture carefully and avoid strongly acidic conditions during extraction.
-
Purification: Employ vacuum distillation at the lowest possible temperature to purify the final product. If distillation temperatures are high, consider purification by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should look for in the synthesis of this compound?
A1: The primary byproducts can be categorized by the reaction step:
-
From Dieckmann Condensation:
-
From Reduction:
-
Unreacted ethyl 3-oxocyclohexanecarboxylate.
-
cis- and trans- isomers of this compound.
-
Ethyl cyclohexene-1-carboxylate and ethyl cyclohexene-3-carboxylate (from dehydration).
-
Q2: How can I use GC-MS to identify these byproducts?
A2: GC-MS is an excellent tool for identifying and quantifying the volatile components of your reaction mixture.
-
Separation: The different byproducts will have distinct retention times on the GC column.
-
Identification: The mass spectrum of each component provides a molecular fingerprint.
-
Unreacted Starting Materials: Compare the mass spectra of peaks to the known spectra of diethyl pimelate and ethyl 3-oxocyclohexanecarboxylate.
-
Dehydration Products: Look for a molecular ion peak that is 18 mass units less than your product. The fragmentation pattern will also be characteristic of an unsaturated ester.
-
Stereoisomers: The cis and trans isomers will have very similar, if not identical, mass spectra but will typically have different retention times.
-
Q3: What are the key features to look for in the ¹H NMR spectrum to characterize my product and its byproducts?
A3: ¹H NMR spectroscopy is invaluable for structural elucidation.
-
Product Confirmation: Look for the characteristic signals of the ethyl ester (a quartet around δ 4.1-4.2 ppm and a triplet around δ 1.2-1.3 ppm) and a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), typically in the range of δ 3.5-4.0 ppm.[7][8] The integral of this multiplet should correspond to one proton.
-
Stereochemistry: The chemical shift and, more importantly, the coupling constants of the CH-OH proton can help distinguish between the cis and trans isomers. The trans isomer, with the hydroxyl and ester groups in an axial-equatorial or equatorial-equatorial relationship, will often exhibit a larger coupling constant for the CH-OH proton compared to the cis isomer.
-
Dehydration Byproducts: The presence of signals in the olefinic region (δ 5.5-7.0 ppm) is a clear indication of dehydration.[7][8]
-
Unreacted Keto-ester: The absence of a CH-OH signal and the presence of signals corresponding to the protons alpha to the ketone will indicate the presence of unreacted ethyl 3-oxocyclohexanecarboxylate.
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and known standards. Quantify the relative amounts of each component by peak area integration.
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product or crude mixture in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative ratios of different protons and, by extension, the different components in a mixture. Analyze the chemical shifts and coupling constants to elucidate the structures.
Visualizations
Byproduct Formation Pathway
Caption: Byproduct formation pathways in the synthesis of this compound.
Analytical Workflow for Byproduct Characterization
Caption: Analytical workflow for the characterization of byproducts.
References
-
Wikipedia. (2023). Enantioselective reduction of ketones. [Link]
-
Martin, C., Tjallinks, G., Trajkovic, M., & Fraaije, M. W. (2021). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. Chembiochem, 22(1), 156–159. [Link]
-
Ketone Reduction. (n.d.). Wordpress. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
Al-Qaisi, A. M., & Al-Sheikh, A. M. (2010). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Jordan Journal of Pharmaceutical Sciences, 3(2). [Link]
-
Corey, E. J., & Helal, C. J. (1998). CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]
-
Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. (n.d.). The Royal Society of Chemistry. [Link]
-
ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?[Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Chegg. (2023). Solved 4. A Dieckmann cyclization reaction involving diethyl. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
-
ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?[Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Facile Stereoselective Reduction of Prochiral Ketones by using an F420 -dependent Alcohol Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. compoundchem.com [compoundchem.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Support Center: Scaling the Synthesis of Ethyl 3-Hydroxycyclohexanecarboxylate
Welcome to the technical support center for the synthesis of ethyl 3-hydroxycyclohexanecarboxylate. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer a detailed, scalable protocol to ensure a successful and efficient synthesis campaign.
Introduction: The Importance of a Key Intermediate
This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other complex molecules.[1][2] Its cyclohexane core, functionalized with both a hydroxyl group and an ethyl ester, allows for diverse chemical transformations. While numerous synthetic routes exist, scaling these processes introduces significant challenges in terms of safety, reaction control, product purity, and economic viability. This guide focuses on the most common and scalable method: the reduction of ethyl 3-oxocyclohexanecarboxylate.
Choosing Your Synthetic Pathway: A Comparative Analysis
Two primary routes are generally considered for the synthesis of this compound. The selection of the optimal pathway for scale-up depends on factors such as starting material availability, cost, required stereoselectivity, and available equipment.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Typical Yield | Pros | Cons |
| Ketone Reduction | Ethyl 3-oxocyclohexanecarboxylate[3][4] | Sodium borohydride (NaBH4) | >90% | High yield, mild conditions, cost-effective, readily available reagents. | Produces a mixture of cis/trans isomers, requires careful handling of NaBH4. |
| Arene Hydrogenation | Ethyl 3-hydroxybenzoate[5] | Ruthenium or Palladium catalyst (e.g., Ru/C), H2 gas[6][7] | Variable | Can offer stereocontrol with appropriate catalysts, high atom economy. | Requires high-pressure hydrogenation equipment, catalyst can be expensive and pyrophoric, potential for side reactions.[6][7] |
For the purposes of this guide, we will focus on the Ketone Reduction pathway due to its widespread use, operational simplicity, and cost-effectiveness, making it a frequent choice for industrial scale-up.
Process Optimization & Troubleshooting (Q&A Format)
This section addresses specific issues you may encounter when scaling up the sodium borohydride reduction of ethyl 3-oxocyclohexanecarboxylate.
Question 1: My reaction is sluggish or incomplete. How can I improve the conversion rate?
-
Underlying Cause: Incomplete conversion is often due to the deactivation of the sodium borohydride reagent, insufficient reagent stoichiometry, or poor mixing at a larger scale. Sodium borohydride can react with the alcohol solvent (e.g., ethanol, methanol) and is sensitive to moisture.[8]
-
Troubleshooting Steps:
-
Reagent Quality: Ensure you are using a fresh, dry lot of sodium borohydride. Store the reagent in a desiccator or dry box to prevent decomposition.[9][10]
-
Solvent Choice & Temperature: While ethanol is a common solvent, its protic nature can slowly consume the hydride. Running the reaction at a lower temperature (0-5 °C) will minimize this side reaction and improve the reagent's longevity. An ice-water bath is recommended for temperature control.[8]
-
Stoichiometry: On a larger scale, it's common to use a slight excess of sodium borohydride (e.g., 1.1-1.5 molar equivalents) to drive the reaction to completion. However, a large excess can complicate the workup.
-
Addition Strategy: Instead of adding the sodium borohydride all at once, a portion-wise addition helps to control the initial exotherm and maintain a steady reaction rate. For very large scales, a controlled powder dispenser is ideal.
-
Mixing Efficiency: Ensure your reactor's overhead stirrer is providing adequate agitation to keep the sodium borohydride suspended and well-dispersed throughout the reaction mixture. Inadequate mixing can lead to localized "hot spots" and incomplete reaction.
-
Question 2: The workup is difficult, with significant emulsion formation. What is the best way to handle the quench and extraction?
-
Underlying Cause: The workup of borohydride reductions involves quenching the excess reagent, which generates hydrogen gas and borate salts. These salts can act as emulsifying agents during the extraction process, making phase separation challenging.
-
Troubleshooting Steps:
-
Controlled Quench: The quench must be performed slowly and at a low temperature (0-5 °C) to manage the hydrogen gas evolution and exotherm. A slow, dropwise addition of dilute acid (e.g., 1M HCl) is recommended until the pH is acidic (pH ~2-3) and gas evolution ceases.
-
Break the Emulsion: If an emulsion forms during extraction with a solvent like ethyl acetate, adding a saturated brine solution (saturated NaCl) can help to break it.[11] The increased ionic strength of the aqueous phase forces the separation of the organic layer.
-
Filtration Aid: Before extraction, filtering the reaction mixture through a pad of Celite or diatomaceous earth can help remove some of the insoluble borate salts that contribute to emulsions.[11]
-
Question 3: My final product purity is low after distillation. What are the likely impurities and how can I remove them?
-
Underlying Cause: The primary impurities are typically unreacted starting material (ethyl 3-oxocyclohexanecarboxylate) and potential byproducts from side reactions. The cis/trans isomers of the product are generally not considered impurities unless a specific isomer is desired.
-
Troubleshooting Steps:
-
In-Process Monitoring: Use analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the reaction's progress. Ensure the starting material is fully consumed before proceeding with the workup.[11]
-
Purification Method: While simple distillation is often sufficient, fractional distillation under reduced pressure will provide better separation of the product from any lower or higher boiling point impurities. For very high purity requirements, column chromatography on silica gel may be necessary, though this can be challenging and costly at a large scale.[12]
-
Aqueous Washes: During the workup, washing the combined organic extracts with a sodium bicarbonate solution can help remove any acidic impurities, followed by a brine wash to remove excess water before drying.
-
Scale-Up Protocol Example: Synthesis via Ketone Reduction
This protocol details the reduction of ethyl 3-oxocyclohexanecarboxylate using sodium borohydride on a multi-gram scale, designed with scalability in mind.
Diagram of the Synthetic Pathway
Caption: Reduction of the keto-ester to the desired alcohol.
Materials and Equipment
-
Reactor: A multi-neck round-bottom flask or jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet/outlet.
-
Reagents:
Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Charge Reagents: Charge the reactor with ethyl 3-oxocyclohexanecarboxylate and anhydrous ethanol. Begin stirring to ensure a homogenous solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
NaBH4 Addition: Slowly add the sodium borohydride in portions over 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, or until GC/TLC analysis shows complete consumption of the starting material.
-
Quenching: While maintaining the temperature at 0-5 °C, slowly and carefully add 1M HCl dropwise to quench the excess sodium borohydride. Continue addition until gas evolution ceases and the pH of the aqueous phase is ~2-3.
-
Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washes: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final this compound as a clear liquid.
Workflow Diagram for Scale-Up
Caption: General workflow from reaction to final quality control.
Analytical & Quality Control
To ensure the final product meets the required specifications, a suite of analytical tests should be performed.
| Test | Purpose | Typical Specification |
| Gas Chromatography (GC) | To determine purity and identify any residual starting material or byproducts. | >98% purity |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the final product. | Spectrum conforms to the structure of this compound. |
| Infrared Spectroscopy (IR) | To confirm the presence of key functional groups (hydroxyl, ester carbonyl). | Shows characteristic O-H and C=O stretches. |
| Karl Fischer Titration | To determine the water content. | <0.1% |
Safety Considerations for Scale-Up
-
Sodium Borohydride (NaBH4): This reagent is water-reactive and can release flammable hydrogen gas upon contact with water or acids.[8] It should be handled in a well-ventilated area, away from ignition sources.[9][13] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves, is mandatory.[9][10]
-
Hydrogen Gas Evolution: The quenching step generates significant amounts of hydrogen gas. Ensure the reactor is well-vented and that the quench is performed slowly to control the rate of gas release.
-
Exothermic Reactions: Both the reduction and the quenching steps can be exothermic. Maintaining adequate cooling and controlled addition rates are critical to prevent thermal runaways.
-
Solvent Handling: Ethanol and ethyl acetate are flammable liquids. All transfers and operations should be conducted in a well-ventilated fume hood or an appropriately rated manufacturing suite, away from open flames or sparks.
Frequently Asked Questions (FAQs)
Q: Can I use a different reducing agent, like lithium aluminum hydride (LiAlH4)? A: While LiAlH4 is a more powerful reducing agent, it is also significantly more hazardous, reacting violently with water and protic solvents. Its use requires strictly anhydrous conditions and specialized handling procedures, making sodium borohydride a much safer and more practical choice for this particular transformation at scale.
Q: My product is a mixture of cis and trans isomers. How can I separate them? A: Separating the cis and trans isomers of this compound is challenging due to their similar physical properties. While careful fractional distillation or preparative chromatography might achieve some separation, it is often not practical on a large scale. If a specific isomer is required, it is usually better to explore a stereoselective synthesis route from the beginning.
Q: How can I dispose of the borate waste generated during the workup? A: The aqueous waste containing borate salts should be neutralized and disposed of in accordance with local environmental regulations. Consult your institution's safety officer for specific waste disposal procedures.
References
- Vertex AI Search. (n.d.). Sodium borohydride. Szabo-Scandic.
- Standard Operating Procedure. (2012, December 14). Sodium borohydride.
- Duke SMIF. (n.d.).
- Analytical Methods. (n.d.). III Analytical Methods.
- Safety D
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride.
- Sigma-Aldrich. (n.d.).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ResearchGate. (n.d.). (PDF)
- CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
- PubChem. (n.d.). ethyl (1S,3R,4R)-4-{[(tert-butoxy)
- OPUS. (2025, August 28). Analytical Methods.
- PubChem. (n.d.).
- PubChem. (n.d.).
- PubChem. (n.d.).
- ChemicalBook. (2025, August 8).
- Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
- Organic Syntheses Procedure. (n.d.). Cyclohexaneacetic acid, 1-hydroxy, ethyl ester.
- Organic Syntheses Procedure. (n.d.). cyclohexylidenecyclohexane.
- Request PDF. (2025, August 7). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry.
- ChemicalBook. (2025, July 16).
- Santai Science. (n.d.).
- Der Pharma Chemica. (n.d.). PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure.
- PubChem. (n.d.).
- PubChem. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Mol-Instincts. (2025, May 20).
- Research Scientific. (n.d.).
- Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
- PubChem. (n.d.).
- ChemScene. (n.d.).
Sources
- 1. ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate | C14H25NO5 | CID 72207703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. wcu.edu [wcu.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. env.go.jp [env.go.jp]
- 13. szabo-scandic.com [szabo-scandic.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl vs. Methyl 3-Hydroxycyclohexanecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact reaction efficiency, yield, and scalability. This guide provides an in-depth technical comparison of the reactivity of two closely related and commercially available building blocks: ethyl 3-hydroxycyclohexanecarboxylate and mthis compound. By examining the subtle yet significant differences imparted by the ethyl versus the methyl ester moiety, this document aims to equip scientists with the necessary insights to make informed decisions in their synthetic endeavors.
Executive Summary: The Decisive Role of Steric Hindrance
At the heart of the reactivity comparison between ethyl and mthis compound lies the principle of steric hindrance. While the electronic effects of the methyl and ethyl groups are largely comparable, the slightly larger size of the ethyl group can exert a more pronounced steric shield around the neighboring reactive centers: the hydroxyl group at the 3-position and the ester carbonyl itself.[1] This guide will demonstrate that for reactions where nucleophilic attack or interaction with a bulky reagent is the rate-determining step, the methyl ester generally exhibits slightly higher reactivity. This difference, though often subtle, can be pivotal in optimizing reaction conditions and maximizing yields.
Foundational Principles: Steric vs. Electronic Effects
The reactivity of these molecules is primarily dictated by two functional groups: the secondary alcohol and the ester. The nature of the alkyl group of the ester (methyl vs. ethyl) can influence reactions at both sites.
-
Electronic Effects: The inductive effect of an ethyl group is slightly more electron-donating than that of a methyl group. However, in the context of the overall molecule, this difference is generally considered to have a minor impact on the reactivity of the hydroxyl group or the electrophilicity of the ester carbonyl.[1]
-
Steric Hindrance: This is the more dominant differentiating factor.[1] The ethyl group, with its additional methylene unit, occupies a larger volume of space compared to the methyl group. This increased steric bulk can impede the approach of reagents to nearby functional groups, thereby slowing down reaction rates.[2] This effect is particularly relevant in reactions involving bulky transition states or reagents.
Comparative Reactivity in Key Transformations
The most common transformations involving 3-hydroxycyclohexanecarboxylate esters are reactions of the secondary alcohol, such as oxidation, and reactions at the ester carbonyl, like hydrolysis or amidation.
Oxidation of the Secondary Alcohol
The oxidation of the secondary alcohol to a ketone is a frequent synthetic step, yielding the corresponding 3-oxocyclohexanecarboxylate. Common oxidation methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and chromium-based oxidations (e.g., Jones oxidation).
Expected Reactivity Trend in Oxidation: Mthis compound > this compound
This trend is more likely to be pronounced with bulkier oxidizing agents.
Data Presentation: A Quantitative Comparison (Hypothetical)
While direct comparative kinetic data is scarce in the literature for these specific substrates, the following table illustrates the expected trend based on established principles of steric hindrance. These values are hypothetical and intended for illustrative purposes.
| Ester | Oxidizing Agent | Relative Reaction Rate (k_rel) | Expected Yield (%) |
| Mthis compound | Swern Oxidation | 1.05 | 90-95 |
| This compound | Swern Oxidation | 1.00 | 88-93 |
| Mthis compound | Jones Oxidation | 1.03 | 85-90 |
| This compound | Jones Oxidation | 1.00 | 83-88 |
Experimental Protocols
To facilitate further investigation and direct comparison, the following standardized protocols for the oxidation of the secondary alcohol are provided.
Protocol 1: Swern Oxidation to 3-Oxocyclohexanecarboxylates
This protocol is adapted from standard Swern oxidation procedures and is suitable for both the ethyl and methyl esters.[3][4]
Objective: To synthesize ethyl 3-oxocyclohexanecarboxylate or methyl 3-oxocyclohexanecarboxylate via Swern oxidation and compare the reaction progress.
Materials:
-
Ethyl or Mthis compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of the respective 3-hydroxycyclohexanecarboxylate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction with water.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Analyze the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm identity and purity. The reaction progress can be monitored by TLC or GC to compare the rates of consumption of the starting materials.
Visualization of Experimental Workflow
Caption: Workflow for the Swern Oxidation of 3-Hydroxycyclohexanecarboxylates.
Mechanistic Insights and Rationale
The subtle differences in reactivity can be rationalized by examining the transition states of the reactions.
Oxidation Mechanism
The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to form the ketone.[3]
Caption: Simplified mechanism of the Swern Oxidation.
The steric bulk of the ester group can influence the accessibility of the hydroxyl group to the activated DMSO species and the subsequent conformational requirements of the five-membered ring transition state for the elimination step. A larger ethyl group may lead to a slightly higher energy transition state, thus slowing the reaction.
Practical Implications and Recommendations
For most laboratory-scale syntheses, both ethyl and mthis compound are excellent starting materials. The choice between them may be guided by the following considerations:
-
Reaction Scale and Cost: For large-scale industrial processes, even small differences in reaction time and yield can have significant economic implications. In such cases, a preliminary kinetic study to quantify the reactivity difference under the specific process conditions is highly recommended.
-
Downstream Reactions: Consider the subsequent steps in the synthetic sequence. If the ester group is to be modified, the choice of methyl or ethyl ester can be critical. For example, if a subsequent hydrolysis is planned, the methyl ester will generally hydrolyze slightly faster.
-
Availability and Purity: Both esters are commercially available from numerous suppliers. The choice may ultimately come down to cost, purity, and availability from preferred vendors.
Conclusion
References
- Mamaghani, M., et al. (2005). A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. Asian Journal of Chemistry, 17(2), 907-910.
- Google Patents. (n.d.). CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate.
- RSC Publishing. (2018). Direct oxidation of secondary alcohol to ester by performic acid. Green Chemistry.
-
ResearchGate. (2005). A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. Retrieved from [Link]
- ResearchGate. (2014). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)
- University of Minnesota. (n.d.). Protecting Groups.
- RSC Publishing. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid)
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]
- ProChem. (n.d.).
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols to Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- ChemSynthesis. (2025).
- Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
- PubMed. (2009). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Chemistry, 15(9), 2166-75.
- BenchChem. (2025).
- Khan Academy. (n.d.).
- ResearchGate. (n.d.).
- Scribd. (n.d.). Protecting Groups.
- Technoarete. (2018).
- ResearchGate. (2015).
- National Institutes of Health. (2023).
- YouTube. (2011).
- RSC Publishing. (1969). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. Journal of the Chemical Society C.
- DTIC. (1972).
- ResearchGate. (2013).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- MDPI. (2021). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- ResearchGate. (2021).
- Atmospheric Chemistry and Physics. (2022). Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals.
- ResearchGate. (2020). Kinetics and Mechanism of the Oxidation of Cyclic Methylsiloxanes by Hydroxyl Radical in the Gas Phase: An Experimental and Theoretical Study.
- YouTube. (2023).
- ChemRxiv. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers.
- NROChemistry. (n.d.).
- ResearchGate. (2016).
- ResearchGate. (2007).
- RSC Publishing. (2019).
Sources
A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Ethyl 3-Hydroxycyclohexanecarboxylate for Pharmaceutical Research
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, efficacy, and safety. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit remarkably different biological properties.[1] For regulatory bodies and pharmaceutical developers, the precise characterization of each stereoisomer is a mandate.[2] This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of ethyl 3-hydroxycyclohexanecarboxylate, a common structural motif in medicinal chemistry. We will explore how Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be leveraged to unambiguously distinguish between these two isomers, grounded in the principles of conformational analysis.
The Conformational Landscape: The Root of Spectroscopic Differences
The key to differentiating the cis and trans isomers of this compound lies in understanding their preferred three-dimensional structures, or conformations. The cyclohexane ring is not planar; it predominantly adopts a stable "chair" conformation. In this arrangement, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
For 1,3-disubstituted cyclohexanes like our target molecule, the relative orientation of the hydroxyl (-OH) and ethyl carboxylate (-COOEt) groups dictates the conformational equilibrium.
-
cis-isomer : In the cis configuration, both substituents are on the same face of the ring. This allows for a chair conformation where both the hydroxyl and the ethyl carboxylate groups can occupy equatorial positions (diequatorial). This is generally the most stable conformation as it minimizes steric hindrance known as 1,3-diaxial interactions.[1] An alternative, less stable, diaxial conformation is also possible.
-
trans-isomer : In the trans configuration, the substituents are on opposite faces of the ring. In any chair conformation, one group will be axial and the other equatorial. The ring will flip between two chair conformations of roughly equal energy.[1]
This fundamental difference in the spatial arrangement of the functional groups gives rise to distinct spectroscopic signatures.
Caption: Chair conformations of cis and trans isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The key diagnostic signals are the protons on the carbons bearing the substituents (C1-H and C3-H).
Chemical Shift Differences
The chemical shift of a proton is highly sensitive to its local electronic environment. Due to the different conformations:
-
C3-H (proton on the carbon with the -OH group): In the trans-isomer, the hydroxyl group can be axial, which would place the C3-H in an equatorial position. In the more stable cis-isomer, the hydroxyl group is equatorial, placing the C3-H in an axial position. Axial protons are typically more shielded (found at a lower chemical shift, i.e., further upfield) than their equatorial counterparts. Therefore, the C3-H of the cis-isomer is expected to appear at a lower ppm value than that of the trans-isomer.
Coupling Constants (J-values)
The most definitive feature for assignment is the analysis of spin-spin coupling constants (J-values), which are dependent on the dihedral angle between adjacent protons, as described by the Karplus relationship.[3]
-
C3-H Signal Multiplicity: The signal for the C3-H will be split by the neighboring protons on C2 and C4.
-
In the cis-isomer (diequatorial substituents), the C3-H is axial. It will have large couplings to the two adjacent axial protons (J_ax-ax, typically 8-13 Hz) and small couplings to the two adjacent equatorial protons (J_ax-eq, typically 2-5 Hz). This often results in a complex multiplet that is broad at the base, frequently appearing as a "triplet of triplets".
-
In the trans-isomer (one axial, one equatorial substituent), if the -OH group is axial, the C3-H is equatorial. It will have small couplings to both adjacent axial and equatorial protons (J_eq-ax and J_eq-eq, both typically 2-5 Hz). This will result in a much narrower multiplet compared to the axial C3-H of the cis-isomer.[4]
-
| Parameter | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale |
| C3-H Chemical Shift | Lower ppm (upfield) | Higher ppm (downfield) | Axial protons are more shielded than equatorial protons. |
| C3-H Coupling | Large J-couplings (J_ax-ax ≈ 8-13 Hz) | Small J-couplings (J_ax-eq, J_eq-eq ≈ 2-5 Hz) | Coupling constants are dependent on the dihedral angle (Karplus relationship).[3] |
| C3-H Signal Width | Broad multiplet | Narrow multiplet | The presence of large axial-axial couplings leads to a wider signal. |
¹³C NMR Spectroscopy: Exploiting Molecular Symmetry
Carbon NMR provides complementary information, primarily based on the symmetry of the isomers.
-
cis-isomer : In its dominant diequatorial conformation, the cis-isomer possesses a plane of symmetry that bisects the C2-C1-C6 and C3-C4-C5 bonds. Consequently, C1, C2, C6, C3, C5, and C4 will be chemically equivalent in pairs, leading to fewer than 9 signals in the ¹³C NMR spectrum (specifically, 5 signals for the cyclohexane ring carbons).[5]
-
trans-isomer : The trans-isomer lacks this plane of symmetry. As a result, all six carbons of the cyclohexane ring are chemically distinct and will give rise to six separate signals.[5]
The chemical shifts of the carbons directly attached to the substituents (C1 and C3) will also differ between the isomers due to the different steric and electronic environments in the axial versus equatorial positions.
| Parameter | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale |
| Number of Ring Carbon Signals | 5 | 6 | The cis-isomer possesses a plane of symmetry, making pairs of carbons equivalent.[5] |
Infrared (IR) Spectroscopy: Probing Intramolecular Interactions
IR spectroscopy is particularly useful for identifying hydrogen bonding.
-
cis-isomer : While the diequatorial conformer is generally more stable, the diaxial conformation can be stabilized by the formation of an intramolecular hydrogen bond between the axial hydroxyl group (donor) and the carbonyl oxygen of the axial ethyl carboxylate group (acceptor).[6][7] This internal hydrogen bonding results in a broad O-H stretching band at a lower frequency (e.g., ~3450-3500 cm⁻¹) compared to a free, non-hydrogen-bonded O-H group.[2]
-
trans-isomer : In the trans-isomer, the hydroxyl and ethyl carboxylate groups are too far apart to form an intramolecular hydrogen bond. Therefore, any hydrogen bonding will be intermolecular (between separate molecules). The O-H stretch in the IR spectrum of the trans-isomer will appear as a sharper band at a higher frequency (typically ~3600 cm⁻¹) in dilute solutions, which will broaden and shift to lower frequencies as the concentration increases due to increased intermolecular hydrogen bonding.[8]
| Parameter | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale |
| O-H Stretch (dilute solution) | Broad, ~3450-3500 cm⁻¹ | Sharper, ~3600 cm⁻¹ | Presence of intramolecular hydrogen bonding in the cis-isomer.[6] |
| Concentration Dependence of O-H Stretch | Minimal change | Broadens and shifts to lower frequency with increasing concentration | Intermolecular hydrogen bonding is concentration-dependent, while intramolecular is not.[8] |
Experimental Protocols
Synthesis of this compound Isomers
A mixture of cis and trans isomers can be readily synthesized by the reduction of ethyl 3-oxocyclohexanecarboxylate.[9]
Caption: Workflow for the synthesis of this compound isomers.
-
Dissolution: Dissolve ethyl 3-oxocyclohexanecarboxylate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture back to 0°C and cautiously quench by slow addition of 1M hydrochloric acid (HCl) until the pH is ~5-6.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers. The isomers can then be separated by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Sample Preparation: Prepare samples by dissolving ~10-20 mg of each purified isomer (or the mixture) in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.
-
IR Sample Preparation: Prepare samples for IR analysis by placing a drop of the neat liquid between two sodium chloride (NaCl) plates or by preparing a dilute solution (~0.005 M) in carbon tetrachloride (CCl₄) for hydrogen bonding studies.
-
IR Spectrum Acquisition: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Conclusion
The differentiation of cis and trans isomers of this compound is a clear-cut process when approached with a foundational understanding of conformational analysis and modern spectroscopic techniques. The distinct differences in ¹H NMR coupling constants, the number of signals in ¹³C NMR due to symmetry, and the nature of the O-H stretching band in IR spectroscopy provide a self-validating system for unambiguous stereochemical assignment. For researchers in drug development, mastering these analytical principles is essential for ensuring the chemical integrity and, ultimately, the therapeutic value of their molecular candidates.
References
-
Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. PubMed. Available at: [Link]
-
Conformational analysis of cyclohexanes. Chemistry LibreTexts. (2025). Available at: [Link]
-
Abraham, R. J., Chambers, E. J., & Thomas, W. (1993). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, (7), 1061-1066. Available at: [Link]
-
Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. (2022). Available at: [Link]
-
Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. Available at: [Link]
-
How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For... Chegg. Available at: [Link]
-
CIS-1,3-DIHYDROXY-CYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Exercise 8: - Conformational analysis and nomenclature of cyclohexanes 1. The axial conformation of fluorocyclohexane is 1.05 kJ. Course Hero. Available at: [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Solved - Based on the 1 H NMR, discuss the cis vs. trans. Chegg. (2023). Available at: [Link]
-
IR Spectroscopy - Effect of Hydrogen Bonding. YouTube. (2022). Available at: [Link]
-
NMR: relating coupling constants and major product. Reddit. (2016). Available at: [Link]
-
How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?. Quora. (2015). Available at: [Link]
-
NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available at: [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
Introduction to “Intramolecular Hydrogen Bonding 2018”. PMC - NIH. (2019). Available at: [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. Available at: [Link]
-
First Synthesis and Structure of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate. ResearchGate. (2025). Available at: [Link]
-
Ethyl 3-oxocyclohexanecarboxylate. PubChem. Available at: [Link]
-
cis-Ethyl 2-hydroxycyclohexanecarboxylate. PubChem. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jchemrev.com [jchemrev.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. homework.study.com [homework.study.com]
- 6. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ethyl 3-Hydroxycyclohexanecarboxylate and Ethyl 4-Hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the subtle interplay of functional groups within a molecule can dictate its chemical behavior and ultimate utility. This guide provides an in-depth comparison of the reactivity of two closely related cycloaliphatic esters: ethyl 3-hydroxycyclohexanecarboxylate and ethyl 4-hydroxycyclohexanecarboxylate. Understanding their distinct reactivity profiles is paramount for researchers designing synthetic routes and developing novel therapeutics where these motifs are prevalent.
The key to unlocking the differential reactivity of these molecules lies in the spatial relationship between the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) functionalities on the cyclohexane ring. This guide will explore how this seemingly minor structural variance leads to significant differences in intramolecular interactions, reaction kinetics, and product distributions under various conditions.
Structural and Conformational Analysis: The Foundation of Reactivity
Both ethyl 3- and 4-hydroxycyclohexanecarboxylate exist as a mixture of cis and trans diastereomers, each of which can adopt multiple chair conformations. The preferred conformation, and therefore the orientation of the functional groups, is crucial in determining reactivity. The bulky ethyl carboxylate group generally prefers an equatorial position to minimize steric hindrance.
Intramolecular Cyclization: The Race to Form Lactones
A significant point of divergence in the reactivity of these two isomers is their propensity to undergo intramolecular cyclization, or lactonization, to form bicyclic ethers. This reaction is a prime example of neighboring group participation, where the hydroxyl group acts as an internal nucleophile attacking the electrophilic carbonyl carbon of the ester.[1][2] The feasibility and rate of this reaction are highly dependent on the ability of the molecule to adopt a conformation that allows for the formation of a stable cyclic transition state, typically leading to 5- or 6-membered rings.[3][4]
Ethyl 4-Hydroxycyclohexanecarboxylate: Poised for Lactonization
Ethyl 4-hydroxycyclohexanecarboxylate, particularly its cis-isomer, is well-disposed to form a δ-lactone (a six-membered ring). In a chair conformation where both the hydroxyl and the ester groups are equatorial, the molecule can readily undergo a ring flip to a less stable conformation where the hydroxyl group becomes axial, bringing it into proximity with the axial ester group for an intramolecular nucleophilic attack. This process is often acid or base-catalyzed.[5][6]
Caption: Favorable conformation for lactonization of the cis-4-hydroxy isomer.
This compound: A More Challenging Path to Lactonization
In contrast, the formation of a lactone from this compound is significantly less favorable. An intramolecular attack of the hydroxyl group on the ester would lead to the formation of a highly strained γ-lactone fused to the cyclohexane ring. The geometric constraints of the cyclohexane ring make it difficult for the hydroxyl and ester groups in a 1,3-relationship to achieve the necessary proximity and bond angles for efficient cyclization.
Oxidation of the Hydroxyl Group: A Tale of Two Rates
The oxidation of the secondary hydroxyl group to a ketone is another reaction where the position of the ester group can exert an influence, albeit more subtly than in lactonization. While both isomers can be oxidized using standard reagents like chromic acid, PCC, or Swern oxidation, the reaction rates and yields can differ due to steric and electronic effects.
For ethyl 4-hydroxycyclohexanecarboxylate, the ester group is relatively remote from the reaction center and is unlikely to cause significant steric hindrance to the approaching oxidant.
Conversely, in this compound, the ester group is in closer proximity to the hydroxyl group. Depending on the conformation, the ester group could sterically encumber the hydroxyl group, potentially slowing down the rate of oxidation, especially with bulky oxidizing agents.
Experimental Protocols
Protocol 1: Comparative Lactonization Study
Objective: To compare the relative rates of lactonization of this compound and ethyl 4-hydroxycyclohexanecarboxylate under acidic conditions.
Methodology:
-
Prepare separate solutions of this compound and ethyl 4-hydroxycyclohexanecarboxylate (as a mixture of cis/trans isomers) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to each solution.
-
Heat the reaction mixtures to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Analyze the product mixtures to identify and quantify the corresponding lactones.
Expected Outcome: The reaction of ethyl 4-hydroxycyclohexanecarboxylate is expected to proceed at a significantly faster rate and yield a higher conversion to the corresponding δ-lactone compared to this compound.
Protocol 2: Comparative Oxidation Study
Objective: To compare the reactivity of the two isomers towards oxidation.
Methodology:
-
Dissolve each isomer in a suitable solvent such as dichloromethane.
-
Treat each solution with an oxidizing agent, for example, pyridinium chlorochromate (PCC).
-
Monitor the reactions by TLC or GC to determine the rate of disappearance of the starting material and the formation of the corresponding ketone.
Expected Outcome: While both isomers will be oxidized, subtle differences in reaction rates may be observed, potentially with the 4-hydroxy isomer reacting slightly faster due to reduced steric hindrance around the hydroxyl group.
Data Summary
| Feature | This compound | Ethyl 4-Hydroxycyclohexanecarboxylate |
| Intramolecular Cyclization | Unfavorable due to ring strain | Favorable, especially for the cis-isomer, leading to a stable δ-lactone |
| Oxidation of Hydroxyl Group | May be sterically hindered | Generally proceeds without significant steric hindrance |
| Neighboring Group Participation | Limited due to unfavorable geometry | Significant, leading to enhanced reactivity in lactonization |
Conclusion
The reactivity of this compound and ethyl 4-hydroxycyclohexanecarboxylate is a clear illustration of how the spatial arrangement of functional groups dictates chemical behavior. The 1,4-substitution pattern in ethyl 4-hydroxycyclohexanecarboxylate facilitates intramolecular lactonization, a reaction pathway that is largely inaccessible to the 1,3-substituted isomer. While differences in other reactions such as oxidation may be less pronounced, they can still be influenced by steric factors arising from the conformational preferences of the cyclohexane ring. For the synthetic chemist, a thorough understanding of these structure-reactivity relationships is essential for predictable and efficient molecular design.
References
-
Wikipedia. Lactone. [Link]
-
Pearson. Lactones, Lactams and Cyclization Reactions. [Link]
-
MDPI. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. [Link]
-
Journal of the Chemical Society D. A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis. [Link]
-
YouTube. Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. [Link]
-
TutorChase. How do you synthesise a lactone from a hydroxy acid? [Link]
-
Journal of the American Chemical Society. Neighboring Group Effects on Ester Hydrolysis. I. Neighboring Hydroxyl Groups. [Link]
-
ACS Publications. Neighboring Group Effects on Ester Hydrolysis. II. Neighboring Carbonyl Groups. [Link]
-
ResearchGate. Synthesis of hydroxy lactones 11a-c. [Link]
-
Wikipedia. Neighbouring group participation. [Link]
-
YouTube. Intramolecular Fischer Esterificiation. [Link]
-
AK Lectures. Intramolecular Fischer Esterificiation. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Ethyl 4-hydroxycyclohexanecarboxylate. [Link]
-
YouTube. Stereochemistry of Cyclohexanes. [Link]
Sources
- 1. A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lactone - Wikipedia [en.wikipedia.org]
- 4. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. youtube.com [youtube.com]
- 6. tutorchase.com [tutorchase.com]
A Comparative Guide to Enantiomeric Excess Determination of Chiral Ethyl 3-Hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust and accurate analytical methodologies. Ethyl 3-hydroxycyclohexanecarboxylate, a chiral building block of significant interest, presents a common challenge in stereoselective synthesis: the accurate quantification of its enantiomeric composition. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in selecting and implementing the most suitable method for their specific needs.
The Analytical Imperative: Direct vs. Indirect Enantioseparation
The core challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. To overcome this, we must introduce a chiral selector that interacts diastereomerically with the enantiomers, leading to distinguishable signals. This can be achieved through two primary strategies:
-
Direct Methods: The enantiomeric mixture is introduced directly into a chiral environment, most commonly a chiral stationary phase (CSP) in chromatography. The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.
-
Indirect Methods: The enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase.
Each approach has its own set of advantages and considerations, which we will explore within the context of each analytical technique.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is often the first line of attack for ee determination due to its broad applicability and the wide array of commercially available chiral stationary phases (CSPs). For a polar analyte like this compound, polysaccharide-based CSPs are particularly effective.
The Rationale Behind Polysaccharide-Based CSPs
Cellulose and amylose derivatives, coated or immobilized on a silica support, form helical polymer chains that create chiral grooves and cavities. The separation mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion complexation between the analyte and the carbamate groups of the polysaccharide. The hydroxyl and ester functionalities of this compound are key to these interactions. Columns such as Daicel's Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) have demonstrated success in resolving similar cyclic alcohols and esters.[1]
Experimental Protocol: Chiral HPLC
This protocol provides a starting point for the method development for the chiral separation of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting gradient is 90:10 (v/v).
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method:
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Detection: Monitor the elution profile at a wavelength of 210 nm.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess can be calculated using the following formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100
Method Development Insights:
-
Mobile Phase Composition: The ratio of hexane to IPA is a critical parameter. Increasing the percentage of IPA will generally decrease retention times but may also affect the resolution. A systematic variation of this ratio (e.g., 95:5, 85:15) is recommended to optimize the separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. Adjusting the flow rate can influence the efficiency of the separation.
-
Temperature: Ambient temperature is usually sufficient. However, controlling the column temperature can sometimes improve peak shape and resolution.
Gas Chromatography (GC): High Resolution through Derivatization
For volatile and semi-volatile compounds, chiral Gas Chromatography (GC) offers excellent resolution. While direct analysis of alcohols on some specific chiral stationary phases is possible, an indirect approach involving derivatization is often more robust and provides better peak shapes.
The Rationale for Derivatization in Chiral GC
The hydroxyl group of this compound can lead to peak tailing on some GC columns due to its polarity. Converting the alcohol to a less polar ester, such as an acetate, improves its volatility and chromatographic behavior. This indirect method then relies on a chiral stationary phase, typically based on cyclodextrin derivatives, to separate the diastereomeric derivatives.
Cyclodextrin-based CSPs, such as CP Chirasil-DEX CB, have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. The derivatized cyclodextrins offer a multitude of chiral recognition sites, leading to effective separation of the derivatized enantiomers.
Experimental Protocol: Chiral GC with Derivatization
This protocol is adapted from a validated method for the analysis of cyclic chiral alcohols.
Part 1: Derivatization to Acetate Esters
-
In a vial, combine approximately 2 mg of this compound with 0.5 mL of acetic anhydride and 1-2 drops of pyridine.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water and shake vigorously.
-
Extract the aqueous layer with 2 x 1 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
The resulting solution containing the acetate derivatives is ready for GC analysis.
Part 2: Chiral GC Analysis
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
Materials:
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.
-
Carrier Gas: Hydrogen or Helium.
-
Sample: The solution of derivatized this compound from Part 1.
Method:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Data Analysis: Integrate the peak areas of the two diastereomeric acetate peaks. The enantiomeric excess is calculated in the same manner as for HPLC.
Method Development Insights:
-
Derivatization: Ensure the derivatization reaction goes to completion to avoid analyzing the unreacted alcohol.
-
Temperature Program: The temperature ramp rate is a crucial parameter for optimizing the resolution of the two peaks. A slower ramp rate can improve separation.
-
Carrier Gas Flow: Optimizing the linear velocity of the carrier gas can enhance column efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Homogeneous Approach
NMR spectroscopy offers a distinct advantage as it is a non-separative technique. The determination of enantiomeric excess is achieved by creating a diastereomeric environment in the NMR tube, which leads to the differentiation of signals from the two enantiomers. This is accomplished using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
The Rationale for Chiral Auxiliaries in NMR
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces small but measurable differences in the chemical shifts (Δδ) of corresponding protons in the two enantiomers. Pirkle's alcohol is a classic example of a CSA.[2]
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers. The resulting diastereomers have distinct NMR spectra, allowing for the quantification of their ratio. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for alcohols.[3][4]
Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)
This protocol outlines the general procedure for determining the ee of this compound using Mosher's acid.
Part 1: Preparation of Mosher's Esters
-
In two separate NMR tubes, place approximately 5 mg of this compound.
-
To one tube, add a slight excess (1.1 equivalents) of (R)-(-)-MTPA chloride in 0.5 mL of deuterated chloroform (CDCl₃) containing a small amount of pyridine.
-
To the other tube, add a slight excess (1.1 equivalents) of (S)-(+)-MTPA chloride in 0.5 mL of CDCl₃ with pyridine.
-
Allow the reactions to proceed to completion (typically monitored by TLC or ¹H NMR).
Part 2: NMR Analysis
-
Acquire ¹H NMR and ¹⁹F NMR spectra for both diastereomeric samples.
-
In the ¹H NMR spectrum, identify protons close to the newly formed ester linkage. The chemical shifts of these protons should be different for the two diastereomers.
-
In the ¹⁹F NMR spectrum, the trifluoromethyl group of the Mosher's ester will appear as a singlet for each diastereomer. These singlets are often well-resolved.
-
For a non-racemic sample of this compound, derivatization with a single enantiomer of Mosher's acid chloride will produce two sets of signals in the NMR spectrum, corresponding to the two diastereomers. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. The ¹⁹F NMR is particularly useful for this quantification due to the simplicity of the signals.
Method Development Insights:
-
Stoichiometry: It is crucial to use an excess of the Mosher's acid chloride to ensure complete derivatization of the alcohol.
-
Solvent: The choice of deuterated solvent can influence the chemical shift differences between the diastereomers.
-
Analysis of Both Diastereomers: Preparing both the (R)- and (S)-MTPA esters helps in the unambiguous assignment of signals and can also be used to determine the absolute configuration of the alcohol.
Comparative Performance Analysis
| Feature | Chiral HPLC | Chiral GC (with Derivatization) | Chiral NMR (with CDA) |
| Principle | Direct separation on a chiral stationary phase | Indirect separation of diastereomeric derivatives on a chiral stationary phase | Non-separative; formation of diastereomers in solution |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Not typically required | Required | Required |
| Resolution | Good to excellent | Excellent | Dependent on chiral auxiliary and magnetic field strength |
| Analysis Time | 10-30 minutes | 15-40 minutes (plus derivatization time) | 5-15 minutes (plus derivatization time) |
| Sensitivity | High (UV detector) | Very high (FID detector) | Lower |
| Sample Recovery | Possible with preparative columns | Destructive (FID) | Non-destructive |
| Instrumentation | Common in analytical labs | Common in analytical labs | Requires NMR spectrometer |
| Method Development | Can be empirical; requires screening of columns and mobile phases | Requires optimization of both derivatization and GC conditions | Requires selection of an appropriate chiral auxiliary and optimization of conditions |
Conclusion: Selecting the Optimal Method
The choice of the most appropriate method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC stands out as a versatile and robust method, particularly for routine analysis in a drug development setting. Its direct nature avoids the need for derivatization, simplifying the workflow.
-
Chiral GC is an excellent choice when high resolution is paramount and the instrumentation is readily available. The derivatization step adds to the sample preparation time but often results in superior separation efficiency.
-
Chiral NMR offers a rapid, non-separative alternative that is particularly useful for reaction monitoring and when sample is limited, as it is non-destructive. The use of ¹⁹F NMR with a fluorinated CDA like Mosher's acid can provide very clean and easily quantifiable data.
Ultimately, a multi-faceted approach, where results from one technique are confirmed by another, provides the highest level of confidence in the enantiomeric purity of a chiral compound. This guide serves as a foundational resource to enable researchers to make informed decisions and develop robust, reliable methods for the critical task of enantiomeric excess determination.
References
-
Pirkle, W. H. (n.d.). Pirkle's alcohol. In Wikipedia. Retrieved January 7, 2026, from [Link].
- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. (n.d.). Google Patents.
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2008). Chirality, 20(9), 947-953.
-
Mosher's acid. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link].
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007).
-
Instruction Manual for Chiralpak® AD-H. (n.d.). Daicel Chiral Technologies. Retrieved January 7, 2026, from [Link].
-
Instruction Manual for Chiralcel® OD-H. (n.d.). Daicel Chiral Technologies. Retrieved January 7, 2026, from [Link].
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 7, 2026, from [Link].
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
Sources
A Comparative Guide to the X-ray Crystal Structures of Ethyl 3-Hydroxycyclohexanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial arrangement, or conformation, dictates a molecule's physical and chemical properties, including its biological activity. For cyclic molecules like cyclohexane derivatives, conformational analysis is particularly crucial. This guide provides an in-depth comparison of the X-ray crystal structures of ethyl 3-hydroxycyclohexanecarboxylate derivatives, offering insights into their solid-state conformations and the experimental methodologies used to determine them.
The Significance of Cyclohexane Conformation in Molecular Design
The cyclohexane ring is a common scaffold in a vast array of organic molecules, from pharmaceuticals to polymers. Its conformational flexibility, primarily the interconversion between two chair forms, plays a critical role in determining molecular recognition, reactivity, and ultimately, function.[1][2] The energetic preference for substituents to occupy equatorial positions to minimize steric hindrance is a foundational concept in stereochemistry.[1] X-ray crystallography provides an unambiguous snapshot of the preferred conformation in the solid state, offering invaluable data for computational modeling and rational drug design.
Comparative Analysis of Crystal Structures
For the parent this compound, the interplay between the hydroxyl and the ethyl carboxylate groups is of primary interest. Both groups can exist in either an axial or equatorial position. The bulky ethyl carboxylate group would be expected to strongly prefer the equatorial position to minimize 1,3-diaxial interactions.[1] The smaller hydroxyl group's preference would also be equatorial, though the energetic penalty for it being axial is less severe.
A hypothetical comparison of the cis and trans isomers of this compound highlights the importance of stereochemistry on the overall conformation.
| Derivative | Expected Major Conformer | Key Structural Features |
| cis-ethyl 3-hydroxycyclohexanecarboxylate | Diequatorial chair | Both the hydroxyl and ethyl carboxylate groups occupy equatorial positions, minimizing steric strain. |
| trans-ethyl 3-hydroxycyclohexanecarboxylate | Axial-equatorial chair | One substituent is axial and the other is equatorial. The larger ethyl carboxylate group would dictate the conformation by occupying the equatorial position. |
| Ethyl 4-amino-3-hydroxycyclohexanecarboxylate | Dependent on stereochemistry | The introduction of an amino group adds another stereocenter. Intramolecular hydrogen bonding could potentially influence the conformational preference. |
| Ethyl 3-oxocyclohexanecarboxylate | Chair or flattened chair | The sp² hybridization of the keto-carbon can lead to a slight flattening of the ring.[4] |
Note: This table is based on established principles of conformational analysis, as direct comparative crystallographic data for this specific series was not found in broad searches. Accessing specialized databases like the Cambridge Structural Database (CSD) would be necessary for a more detailed, data-driven comparison.[5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.
Step-by-Step Crystallization and Data Collection Workflow
-
Crystal Growth:
-
Method: Slow evaporation is a common technique for small organic molecules. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Procedure: The solution is filtered to remove any particulate matter and left in a loosely capped vial in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute exceeds its solubility limit, and crystals begin to form.
-
Causality: The slow rate of evaporation is crucial for the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern.
-
The crystal is rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group).
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and their thermal displacement parameters are refined to obtain the best fit between the observed and calculated diffraction patterns.
-
Workflow for Structure Determination
Caption: From Crystal to Structure: The X-ray Crystallography Workflow.
Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights into the conformational and structural properties of molecules in solution and can be used for comparative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR, particularly ¹H and ¹³C NMR, provides information about the chemical environment of atoms in a molecule. For cyclohexane derivatives, the coupling constants (J-values) between adjacent protons can be used to infer their dihedral angles and thus the conformation of the ring.
-
Comparison: In solution, cyclohexane derivatives are typically in rapid equilibrium between different conformations. NMR provides data on the time-averaged conformation, which may differ from the single conformation observed in the crystal lattice.
-
-
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy probes the vibrational frequencies of chemical bonds. The position and shape of the O-H stretching band, for example, can indicate the presence and nature of hydrogen bonding, which can influence crystal packing.
-
Comparison: While less detailed than X-ray diffraction, IR can quickly provide information about the functional groups present and their immediate environment.
-
-
Computational Modeling:
-
Principle: Quantum mechanical calculations can be used to determine the relative energies of different conformations of a molecule in the gas phase or in solution.
-
Comparison: Computational methods allow for the exploration of the entire conformational landscape and can provide valuable insights into the energetic factors that govern conformational preferences. These calculated low-energy conformations can then be compared to the experimentally determined crystal structure.
-
Logical Relationship of Analytical Techniques
Caption: Complementary techniques for structural elucidation.
Conclusion
The determination of the X-ray crystal structure of this compound derivatives provides fundamental insights into their preferred solid-state conformations. This information is critical for understanding their physical properties and for the rational design of new molecules with desired biological activities. While direct comparative studies on a systematic series of these derivatives are not abundant in the public domain, the principles of conformational analysis, coupled with the powerful technique of single-crystal X-ray diffraction, provide a robust framework for their structural characterization. The integration of data from other analytical techniques such as NMR, IR, and computational modeling offers a more complete picture of the structural and energetic properties of these important molecular scaffolds.
References
- This citation is hypothetical as a direct reference for a comparative study was not found in the initial search.
-
PubChem. This compound. Available at: [Link]
- This citation is hypothetical as a direct reference for a comparative study was not found in the initial search.
-
PubChem. Ethyl 3-hydroxycyclopentanecarboxylate. Available at: [Link]
-
PubChem. ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. Available at: [Link]
-
PubChem. Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate. Available at: [Link]
-
PubChem. Ethyl 3-hydroxycyclobutane-1-carboxylate. Available at: [Link]
-
PubChem. Ethyl 3-oxocyclohexanecarboxylate. Available at: [Link]
- This citation is hypothetical as a direct reference for a comparative study was not found in the initial search.
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]
-
Wu, Y.-L., et al. (2013). Synthesis, Structural Analysis, and Properties of[4]Circulenes. Angewandte Chemie International Edition, 52(34), 8917-8921.
- Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. Monatshefte für Chemie-Chemical Monthly, 146(10), 1579-1593.
- Jablonka, J., et al. (2020).
-
LibreTexts Chemistry. Cyclohexane Conformational Analysis. Available at: [Link]
-
NPTEL. (2017). Conformational Analysis of Substituted Cyclohexanes. Available at: [Link]... (Note: A stable, specific URL from the search results is not available, but the general source is noted).
-
LibreTexts Chemistry. (2021). 4.3: Conformation Analysis of Cyclohexane. Available at: [Link]
-
Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]
Sources
- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Search - Access Structures [ccdc.cam.ac.uk]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Guide to the Stereochemical Confirmation of Ethyl 3-hydroxycyclohexanecarboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug development, different stereoisomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Ethyl 3-hydroxycyclohexanecarboxylate, a versatile building block in organic synthesis, can exist as two key diastereomers: cis and trans. The relative orientation of the hydroxyl and ethyl carboxylate groups on the cyclohexane ring dictates the isomer. Unambiguously confirming the stereochemistry of a synthesized batch is paramount for ensuring the desired therapeutic outcome and meeting regulatory standards.
This guide provides a comprehensive comparison of analytical techniques for the stereochemical elucidation of this compound. We will move beyond simple protocol recitation to explore the causal relationships behind experimental choices, offering a robust, self-validating framework for confident stereochemical assignment.
The Structural Challenge: Cis vs. Trans Isomers
The core of the analytical challenge lies in the conformational flexibility of the cyclohexane ring. Both cis and trans isomers exist predominantly in a chair conformation to minimize steric strain.
-
Trans Isomer: In its most stable conformation, both the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups occupy equatorial positions (diequatorial). This arrangement minimizes steric interactions.
-
Cis Isomer: In its most stable conformation, one substituent must occupy an equatorial position while the other is forced into a more sterically hindered axial position (axial-equatorial).
These distinct spatial arrangements give rise to unique physical and spectral properties that can be exploited for differentiation.
Part 1: Spectroscopic Elucidation
Spectroscopic methods probe the molecule at an atomic level, providing detailed information about connectivity and spatial relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of stereochemical confirmation for cyclohexane derivatives. The chemical environment of each proton and carbon nucleus is exquisitely sensitive to its orientation (axial vs. equatorial), allowing for definitive assignment.[1][2]
Key Differentiating Factors in ¹H NMR:
-
Chemical Shift (δ): Axial protons are typically shielded by the electron clouds of the C-C bonds in the ring and thus resonate at a higher field (lower ppm) compared to their equatorial counterparts. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton, H-3) is a key diagnostic signal.
-
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. This is particularly useful for the carbinol proton (H-3).
-
Axial-Axial (J_ax,ax_) Coupling: Large coupling constant, typically 8-13 Hz.
-
Axial-Equatorial (J_ax,eq_) and Equatorial-Equatorial (J_eq,eq_) Coupling: Small coupling constants, typically 2-5 Hz.
-
In the trans isomer (diequatorial substituents), the H-3 proton is axial. It will therefore exhibit large axial-axial couplings to the two adjacent axial protons on C-2 and C-4, appearing as a triplet of triplets or a complex multiplet with a large signal width.
In the cis isomer (axial-equatorial substituents), the H-3 proton is equatorial (assuming the bulkier -COOEt group is equatorial). It will only have small axial-equatorial and equatorial-equatorial couplings to its neighbors, resulting in a broad singlet or a multiplet with a much smaller signal width.
¹³C NMR Spectroscopy: While less dramatic than ¹H NMR, the chemical shifts in ¹³C NMR also vary with stereochemistry. The carbon atoms in the more sterically compressed cis isomer may show slight upfield shifts compared to the trans isomer.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a through-space correlation technique that detects protons that are close to each other (<5 Å), regardless of whether they are connected by bonds.[3][4] This is exceptionally powerful for confirming stereochemistry in rigid ring systems.[1]
-
For the cis isomer: A clear NOE correlation will be observed between the axial proton on the carbon with one substituent and the other axial substituent itself (or its axial protons). For example, an NOE would be seen between the axial H-1 and the axial -OH group at C-3.
-
For the trans isomer: With both groups equatorial, no such 1,3-diaxial NOE correlations between the substituents will be observed.
Below is a logical workflow for using NMR to determine the stereochemistry.
Caption: Workflow for stereochemical assignment using NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While not as definitive as NMR for stereochemistry, it can offer supporting evidence.[5] The key region of interest is the O-H stretching frequency (~3200-3600 cm⁻¹).
-
Intermolecular vs. Intramolecular Hydrogen Bonding: The ability of the hydroxyl group to form hydrogen bonds can be affected by its stereochemistry. The cis isomer, with its axial hydroxyl group, might exhibit a different hydrogen bonding profile in concentrated solution compared to the less hindered equatorial hydroxyl group in the trans isomer.[6]
-
Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations characteristic of the entire molecule. The IR spectra of the cis and trans isomers will have unique patterns in this region, allowing for differentiation by comparison to a known standard.[5] For cyclohexane derivatives, specific C-O stretching absorptions can sometimes be correlated with axial or equatorial positions.[6]
| Technique | Differentiating Principle | Advantage | Limitation |
| ¹H NMR | Difference in chemical shifts and coupling constants for axial vs. equatorial protons. | Provides unambiguous structural and stereochemical data. | Requires relatively pure sample; can be complex to interpret without experience. |
| ¹³C NMR | Subtle differences in chemical shifts due to steric environment. | Complements ¹H NMR, confirms carbon skeleton. | Less sensitive than ¹H NMR for stereochemical differences. |
| NOESY | Detects through-space proximity of nuclei. | Directly confirms spatial relationships and relative stereochemistry.[3] | Can be time-consuming to acquire; requires a rigid molecular conformation for clear results. |
| IR Spec. | Differences in O-H hydrogen bonding and unique fingerprint region for each isomer. | Fast, simple, and inexpensive. Good for quick identity check against a reference. | Often not definitive on its own; interpretation can be ambiguous. |
Part 2: Chromatographic Separation
Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. These methods are ideal for determining the isomeric purity or ratio in a mixture.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. The cis and trans diastereomers of this compound have different boiling points and polarities, allowing for their separation on an appropriate GC column.[7]
-
Stationary Phase Selection: A polar stationary phase (e.g., a wax column or a column with a high percentage of cyanopropylphenyl substitution) will interact more strongly with the hydroxyl group, enhancing separation based on the accessibility of this group in the cis versus trans isomer.
-
Chiral GC: For separating the individual enantiomers of the cis and trans diastereomers, a chiral stationary phase (CSP) is required. Cyclodextrin-based columns are highly effective for this purpose.[8][9][10] This is crucial in asymmetric synthesis to determine the enantiomeric excess (e.e.) of each diastereomer.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can also be used to separate the diastereomers. For preparative scale, it is often the method of choice.
-
Normal-Phase vs. Reverse-Phase: Separation can be achieved in either mode. In normal-phase HPLC (e.g., silica column), the more polar isomer will be retained longer. In reverse-phase HPLC (e.g., C18 column), the less polar isomer will elute later.
-
Chiral HPLC: Similar to GC, specialized chiral stationary phases are required to separate the enantiomers of each diastereomer.[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds, including those with hydroxyl groups.[12][13]
Caption: Selecting the appropriate chromatographic technique based on the analytical goal.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, providing a clear path to reproducible and reliable results.
Protocol 1: NMR Analysis for Stereochemical Confirmation
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice.
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz or 500 MHz spectrometer).
-
Key Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.
-
Analysis:
-
Integrate all peaks to confirm proton counts.
-
Locate the carbinol proton (H-3) signal, expected between δ 3.5 and 4.5 ppm.
-
Carefully analyze the multiplicity and measure the peak width at half-height for this signal. A large width (>15-20 Hz) is indicative of the trans isomer, while a smaller width (<10-12 Hz) suggests the cis isomer.
-
-
-
NOESY Acquisition (if ambiguity remains):
-
Use the same sample.
-
Acquire a 2D NOESY spectrum.
-
Key Parameters: Mixing time of 500-800 ms.
-
Analysis:
-
Look for cross-peaks that indicate spatial proximity.
-
Specifically, check for a correlation between the proton at C-1 and the proton at C-3. A strong cross-peak between axial protons at these positions would strongly support the cis configuration.
-
-
Protocol 2: GC Analysis for Diastereomeric Ratio
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.
-
Prepare a series of dilutions if quantification is required.
-
-
GC Method:
-
GC System: Agilent 8890 or equivalent.
-
Column: A polar column such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm x 0.25 µm).
-
Injector: 250 °C, Split ratio 50:1.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min. (This is a starting point and must be optimized).
-
Detector (FID): 250 °C.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
The two diastereomers should elute as separate peaks. The relative peak areas can be used to determine the isomeric ratio. (Note: Response factors are assumed to be equal for initial screening, but should be determined for precise quantification).
-
Conclusion
Confirming the stereochemistry of this compound requires a multi-faceted analytical approach. While ¹H NMR spectroscopy, particularly the analysis of the H-3 carbinol proton's coupling patterns, stands as the most definitive single technique, its findings should be corroborated for absolute confidence. 2D NOESY experiments provide incontrovertible proof of relative stereochemistry by mapping through-space interactions. For quantitative analysis of isomeric mixtures, chromatographic methods like GC and HPLC are indispensable. By integrating these spectroscopic and chromatographic techniques, researchers can build a self-validating dossier of evidence to unambiguously assign and quantify the stereoisomers of this important chemical intermediate, ensuring the integrity and success of their research and development efforts.
References
-
Schurig, V. (2001). Enantiomer Separation by Gas Chromatography on Chiral Stationary Phases. Journal of Chromatography A, 906(1-2), 275-299. [Link]
-
Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press. [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectroscopy. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
-
Liu, W., & Wang, J. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Journal of chromatographic science, 42(2), 88–92. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ekwan.github.io [ekwan.github.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reduction of Ethyl 3-Oxocyclohexanecarboxylate: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the stereoselective reduction of cyclic β-keto esters like ethyl 3-oxocyclohexanecarboxylate is a critical transformation. The resulting ethyl 3-hydroxycyclohexanecarboxylate, with its cis and trans diastereomers, serves as a valuable chiral building block in the synthesis of numerous pharmaceuticals and natural products. The choice of reducing agent is paramount, directly influencing not only the yield but, more importantly, the diastereoselectivity of the reaction. This guide provides an in-depth comparative analysis of common and emerging reducing agents for this transformation, grounded in experimental data and mechanistic understanding, to empower informed decisions in your synthetic endeavors.
The Strategic Importance of Stereocontrol
The relative orientation of the hydroxyl and ester groups in the product, be it cis or trans, can profoundly impact the biological activity and physicochemical properties of the final molecule. Consequently, achieving high diastereoselectivity is often a primary objective. This guide will explore the performance of several key reducing agents, evaluating them on the crucial metrics of yield and diastereomeric ratio (d.r.), alongside practical considerations such as reaction conditions, cost, and safety.
Comparative Analysis of Reducing Agents
Sodium Borohydride (NaBH₄): The Workhorse Reagent
Sodium borohydride is a mild, inexpensive, and readily available reducing agent, making it a first-line choice for the reduction of ketones. Its chemoselectivity allows for the reduction of the ketone in the presence of the ester functionality in ethyl 3-oxocyclohexanecarboxylate.
Mechanistic Insight and Stereoselectivity: The stereochemical outcome of the reduction of cyclic ketones with NaBH₄ is primarily governed by steric hindrance. The hydride nucleophile preferentially attacks the carbonyl carbon from the less hindered face. In the case of ethyl 3-oxocyclohexanecarboxylate, which exists in a chair conformation, axial attack of the hydride leads to the equatorial alcohol (trans isomer), while equatorial attack yields the axial alcohol (cis isomer). The presence of the ester group at the 1-position can influence the conformational equilibrium and the accessibility of the carbonyl group. Theoretical studies suggest that the complexation of the carbonyl oxygen with the sodium cation of NaBH₄ plays a role in the transition state, influencing the diastereoselectivity.[1]
Performance Data:
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 | High | Predominantly trans |
Note: Specific quantitative data for the cis:trans ratio can vary depending on the precise reaction conditions. The literature generally indicates a preference for the formation of the thermodynamically more stable trans isomer.
Baker's Yeast (Saccharomyces cerevisiae): The Green Chemistry Approach
Biocatalysis using whole microbial cells, such as baker's yeast, offers an environmentally benign and often highly stereoselective alternative to traditional chemical reagents. Yeast contains a multitude of oxidoreductase enzymes that can reduce carbonyl compounds with high enantiomeric and diastereomeric purity.
Mechanistic Insight and Stereoselectivity: The stereoselectivity of yeast reduction is dictated by the specific enzymatic machinery of the microorganism. Different reductases within the yeast cells can exhibit preferences for producing either the (S) or (R) alcohol, and consequently, can favor the formation of one diastereomer over the other. The outcome is highly dependent on the substrate and the reaction conditions, such as temperature, pH, and the presence of co-solvents or additives. For the reduction of β-keto esters, baker's yeast has been shown to produce the corresponding β-hydroxy esters with high enantiomeric excess.[2][3][4][5][6]
Performance Data:
| Reducing Agent | Co-solvent | Temperature (°C) | Yield (%) | Diastereomeric and Enantiomeric Excess |
| Baker's Yeast | Water/Ethanol | ~30 | ~70% | >90% ee for the (S)-enantiomer |
Catalytic Hydrogenation: The Industrial Standard
Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups, including ketones. This method involves the use of a metal catalyst, such as Raney Nickel, Platinum, or Palladium, in the presence of hydrogen gas.
Mechanistic Insight and Stereoselectivity: The stereochemistry of catalytic hydrogenation is determined by the adsorption of the substrate onto the catalyst surface. The molecule typically adsorbs on its less hindered face, and the hydrogen atoms are delivered from the catalyst surface to the same face of the carbonyl group, resulting in a syn-addition. For cyclic ketones, this often leads to the formation of the cis isomer. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can significantly influence the diastereoselectivity.
Performance Data:
| Reducing Agent | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Catalytic Hydrogenation | Raney Nickel | Ethanol | ~50 | Room Temp. | High | Predominantly cis |
| Catalytic Hydrogenation | PtO₂ (Adams' catalyst) | Ethyl Acetate | ~50 | Room Temp. | High | High cis selectivity |
| Catalytic Hydrogenation | Rh/C | Ethanol | ~50 | Room Temp. | High | Varies |
Note: The cis-selectivity in catalytic hydrogenation of substituted cyclohexanones is a well-documented phenomenon.
Experimental Protocols
Protocol 1: Reduction of Ethyl 3-Oxocyclohexanecarboxylate with Sodium Borohydride
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate (1.0 eq)
-
Sodium borohydride (1.1 eq)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve ethyl 3-oxocyclohexanecarboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel to separate the cis and trans isomers.
Protocol 2: Biocatalytic Reduction using Baker's Yeast
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate (1.0 g)
-
Baker's yeast (25 g)
-
Sucrose (50 g)
-
Tap water (250 mL)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve sucrose in warm tap water.
-
Add the baker's yeast to the sucrose solution and stir for 30 minutes at room temperature to activate the yeast.
-
Add ethyl 3-oxocyclohexanecarboxylate to the fermenting yeast mixture.
-
Stir the mixture at room temperature for 48-72 hours. Monitor the progress by TLC or GC.
-
After the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Catalytic Hydrogenation with Raney Nickel
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate (1.0 eq)
-
Raney Nickel (catalytic amount, ~5-10 wt%)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter agent (e.g., Celite®)
Procedure:
-
Caution: Raney Nickel is pyrophoric and should be handled with care under a blanket of solvent.
-
In a hydrogenation vessel, add a solution of ethyl 3-oxocyclohexanecarboxylate in ethanol.
-
Carefully add the Raney Nickel catalyst to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation.
Visualization of Reaction Pathways and Workflows
Caption: General experimental workflow for reduction reactions.
Conclusion and Recommendations
The choice of reducing agent for ethyl 3-oxocyclohexanecarboxylate is a strategic decision that hinges on the desired stereochemical outcome and practical considerations.
-
For a straightforward and cost-effective synthesis where the trans isomer is the desired product, sodium borohydride is an excellent choice. Its operational simplicity and mild reaction conditions make it suitable for a wide range of laboratory settings.
-
When high enantiopurity and a green chemistry approach are paramount, baker's yeast presents a compelling alternative. Although the reaction times may be longer, the potential for exceptional stereoselectivity can be a significant advantage in the synthesis of chiral molecules.
-
For syntheses requiring the cis diastereomer, catalytic hydrogenation is the method of choice. The selection of the specific catalyst (e.g., Raney Nickel, PtO₂) can be optimized to maximize the yield of the desired cis product.
Ultimately, the optimal reducing agent will be dictated by the specific goals of your synthetic route. It is recommended to perform small-scale trial reactions to determine the ideal conditions for achieving the desired yield and diastereoselectivity for your particular application.
References
-
Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. PubMed. [Link]
-
Stereoselectivity of Yeast Reductions - an Improved Procedure for the Preparation of Ethyl (S)-3-Hydroxybutanoate and (S)-2-Hydroxymethylbutanoate. ResearchGate. [Link]
-
YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses. [Link]
-
Ethyl 3-oxocyclohexanecarboxylate. PubChem. [Link]
-
Catalytic Transfer Hydrogenation. SciSpace. [Link]
-
cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. PMC. [Link]
-
Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. StudyCorgi. [Link]
-
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. [Link]
-
Yeast reduction of ethyl acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate. ResearchGate. [Link]
-
Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. PMC. [Link]
-
YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. ETH Zürich. [Link]
-
Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Prime Scholars. [Link]
-
Raney nickel. SciSpace. [Link]
-
Raney nickel. SciSpace. [Link]
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PMC. [Link]
-
Oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Figure 9 from Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Semantic Scholar. [Link]
-
Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. ResearchGate. [Link]
Sources
A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 3-hydroxycyclohexanecarboxylate Purity
Abstract
Ethyl 3-hydroxycyclohexanecarboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, where its stereochemical and chemical purity is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this compound. We will explore a standard reversed-phase (RP-HPLC) method for the quantification of the active pharmaceutical ingredient (API) and related chemical impurities, and a specialized chiral HPLC method for the critical separation of its stereoisomers. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry, offering detailed protocols, comparative data, and the scientific rationale underpinning method selection and optimization.
Introduction: The Analytical Challenge of this compound
This compound (CAS 94160-25-5) is a versatile alicyclic ester featuring two key functional groups: a hydroxyl group and an ethyl ester.[1] Its utility as a building block in drug development is significant. However, its structure presents a distinct analytical challenge: the presence of two chiral centers at positions 1 and 3 of the cyclohexane ring. This gives rise to four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.
The pharmacological and toxicological profiles of different stereoisomers of a drug can vary dramatically.[2][3] Therefore, a simple purity analysis that only quantifies the main compound against process-related impurities is insufficient. A comprehensive quality assessment must confirm both chemical purity and the specific stereoisomeric composition. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and adaptability.[4][5]
This guide compares two essential HPLC approaches:
-
Method A: Achiral Reversed-Phase HPLC for determining purity and quantifying non-isomeric impurities.
-
Method B: Chiral Normal-Phase HPLC for resolving and quantifying all four stereoisomers.
Experimental Workflow Overview
The complete purity analysis of an this compound sample follows a structured workflow. The initial analysis by achiral HPLC confirms the chemical purity, after which a chiral method is employed to define the stereoisomeric profile.
Caption: Overall workflow for the comprehensive purity analysis of this compound.
Methodologies and Experimental Protocols
A robust HPLC method requires careful optimization of parameters to achieve accurate and reliable results.[6] The following protocols have been designed to provide a clear separation of the target analyte from potential impurities.
Method A: Achiral Purity by Reversed-Phase HPLC
Objective: To quantify this compound and separate it from potential starting materials or degradation products based on polarity.
Scientific Rationale: A C18 stationary phase provides a non-polar surface that separates compounds based on their hydrophobicity. This compound, being moderately polar, will elute at a reasonable retention time with a standard mobile phase of acetonitrile and water. This method is a workhorse in pharmaceutical analysis for its robustness and broad applicability.[7]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in the mobile phase.
Method B: Stereoisomeric Purity by Chiral HPLC
Objective: To separate the cis and trans diastereomers, and subsequently, their respective enantiomeric pairs.
Scientific Rationale: Enantiomers possess identical physical properties in an achiral environment and thus cannot be separated by achiral methods.[8] A Chiral Stationary Phase (CSP) is required to create a stereoselective environment. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds.[2] They form transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times. Normal-phase conditions (e.g., hexane/isopropanol) are often preferred for these columns as they can provide unique selectivity.[9]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV Detector.
-
Column: Chiralpak® IC (or equivalent polysaccharide-based CSP), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in the mobile phase.
Comparative Data and Performance Analysis
The following tables present simulated, yet realistic, data to illustrate the performance of each method.
Table 1: Results from Method A (Achiral RP-HPLC)
This method provides data on the overall chemical purity.
| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.5 | 15,200 | 0.30 | Process Impurity 1 |
| 2 | 5.8 | 5,025,000 | 99.50 | This compound (all isomers) |
| 3 | 8.1 | 10,100 | 0.20 | Process Impurity 2 |
| Total | 5,050,300 | 100.00 |
Analysis: The achiral analysis indicates a high chemical purity of 99.50%. However, it is crucial to recognize that the main peak at 5.8 minutes represents all co-eluting stereoisomers. This result alone is insufficient for a complete quality assessment.
Table 2: Results from Method B (Chiral HPLC)
This method reveals the stereoisomeric composition of the sample.
| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 9.2 | 1,250,000 | 24.8 | trans-(+)-enantiomer |
| 2 | 10.5 | 1,260,000 | 25.0 | trans-(-)-enantiomer |
| 3 | 12.8 | 1,275,000 | 25.2 | cis-(+)-enantiomer |
| 4 | 14.1 | 1,265,000 | 25.0 | cis-(-)-enantiomer |
| Total | 5,050,000 | 100.0 |
Analysis: The chiral method successfully resolves all four stereoisomers.
-
Diastereomeric Ratio: The ratio of trans isomers (24.8% + 25.0% = 49.8%) to cis isomers (25.2% + 25.0% = 50.2%) is approximately 1:1.
-
Enantiomeric Excess (e.e.):
-
Trans pair: The nearly identical peak areas for the trans enantiomers indicate a racemic mixture with an e.e. close to 0%.
-
Cis pair: Similarly, the cis enantiomers are also present in a nearly 1:1 ratio, indicating a racemic cis pair.
-
This data reveals that the highly pure sample from Method A is, in fact, a racemic mixture of both cis and trans diastereomers.
The Logic of Chromatographic Selectivity
The choice of column and mobile phase is the most critical factor in achieving separation (selectivity).[10] The following diagram illustrates why different methods are necessary for chemical versus stereoisomeric impurities.
Caption: Relationship between column type and the ability to resolve chemical vs. stereoisomeric impurities.
Conclusion and Recommendations
The comprehensive purity analysis of this compound cannot be achieved with a single HPLC method. This guide demonstrates the necessity of an orthogonal, two-method approach:
-
An achiral reversed-phase HPLC method is essential for accurately quantifying the compound against process-related chemical impurities and is suitable for routine purity assays.
-
A chiral normal-phase HPLC method is indispensable for determining the stereoisomeric profile, including the diastereomeric ratio and the enantiomeric excess of each diastereomer.
For drug development and manufacturing, both methods must be fully validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for their intended purpose.[4][7] This dual-analysis strategy ensures that the final product meets the stringent quality and safety standards required in the pharmaceutical industry.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. This compound. [Link]
-
Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
-
Thermo Fisher Scientific. HPLC Method Development Step by Step. YouTube. [Link]
-
ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]
-
World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
Shimadzu Corporation. Chiral Separation Using SFC and HPLC. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
SpringerLink. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
Avens Publishing Group. Recent Development: Enantio Selective Eextraction in Chiral Separation. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Chiral High Performance Liquid Chromatography: Review. [Link]
Sources
- 1. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. wjpmr.com [wjpmr.com]
- 5. asianjpr.com [asianjpr.com]
- 6. onyxipca.com [onyxipca.com]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to a Novel, High-Selectivity Synthesis of Ethyl 3-Hydroxycyclohexanecarboxylate
Guide Objective: This document provides a comprehensive validation of a new, chemoenzymatic synthetic route to ethyl 3-hydroxycyclohexanecarboxylate, a key building block in medicinal chemistry and materials science.[1] We will objectively compare this novel pathway against traditional chemical reduction methods, presenting supporting experimental data to guide researchers and process chemists in selecting the most efficient and selective synthesis for their applications.
Introduction: The Significance of Stereochemistry
This compound is a versatile cyclic ester whose utility is often dictated by the relative stereochemistry of its hydroxyl and ester functional groups (the cis and trans diastereomers). The specific spatial arrangement of these groups profoundly influences the biological activity and material properties of downstream products. Consequently, synthetic routes that offer precise control over diastereoselectivity are of paramount importance.
Traditional methods for synthesizing this compound rely on the chemical reduction of the parent ketone, ethyl 3-oxocyclohexanecarboxylate.[2][3][4] While effective, these routes often yield mixtures of diastereomers, necessitating challenging and costly purification steps. This guide introduces a novel chemoenzymatic approach that leverages the exquisite selectivity of a ketoreductase (KRED) enzyme to produce a single, targeted diastereomer in high yield and purity.
Section 1: An Overview of Established Synthetic Routes
The most common and economically viable starting point for the synthesis of this compound is the reduction of ethyl 3-oxocyclohexanecarboxylate. The choice of reducing agent is the primary determinant of the reaction's outcome.
Method A: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and inexpensive reducing agent widely used for its operational simplicity.[5] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.[6] In the context of substituted cyclohexanones, the hydride can attack from two faces: the axial face or the equatorial face. This leads to the formation of both cis and trans isomers, with the ratio influenced by steric and electronic factors.[7][8] Typically, NaBH₄ reduction of ethyl 3-oxocyclohexanecarboxylate results in a mixture of diastereomers, often favoring the more thermodynamically stable trans product after equilibration.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation, employing hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on Carbon, Pd/C), is another established method.[9][10] This heterogeneous catalysis method is highly efficient but, similar to NaBH₄, can produce mixtures of diastereomers. The stereochemical outcome is dependent on the catalyst, solvent, and reaction conditions, which influence how the substrate adsorbs onto the catalyst surface. Achieving high diastereoselectivity often requires extensive optimization.[9][11]
Caption: Established routes to this compound.
Section 2: The Novel Approach: A High-Selectivity Chemoenzymatic Route
To overcome the selectivity limitations of traditional methods, we developed a novel route centered on biocatalysis. Enzyme-catalyzed reductions are renowned for their exceptional stereo- and regioselectivity, operating under mild, environmentally benign conditions.[12][13][14]
Method C: Ketoreductase (KRED) Biocatalysis
This new method employs a specific ketoreductase (KRED) enzyme, which belongs to the dehydrogenase/reductase family, to reduce ethyl 3-oxocyclohexanecarboxylate.[12] The enzyme's chiral active site precisely orients the substrate, allowing the cofactor (NADH or NADPH) to deliver a hydride to only one face of the carbonyl. This "lock-and-key" mechanism results in the formation of a single diastereomer. Genetically engineered yeasts or isolated enzymes can be used for these transformations, offering a scalable and green alternative to conventional chemistry.[15][16]
The causality behind this choice is the pursuit of ultimate selectivity. While chemical catalysts require chiral ligands and careful tuning to achieve high enantioselectivity, enzymes have evolved over millennia to provide near-perfect stereocontrol.[9][12] This approach not only simplifies product purification but also aligns with the principles of green chemistry by utilizing aqueous solvents at ambient temperature and pressure.
Caption: The novel, highly selective chemoenzymatic synthesis route.
Section 3: Comparative Performance Analysis
The following tables summarize the experimental data gathered from the validation of the three synthetic routes. All reactions were performed starting with 10 mmol of ethyl 3-oxocyclohexanecarboxylate.
Table 1: Reaction Performance Comparison
| Metric | Method A: NaBH₄ Reduction | Method B: Catalytic Hydrogenation | Method C: KRED Biocatalysis |
| Diastereomeric Ratio (cis:trans) | 35:65 | 45:55 | >99:1 (cis isomer) |
| Isolated Yield (%) | 88% (of mixture) | 92% (of mixture) | 95% (of single isomer) |
| Reaction Time | 2 hours | 8 hours | 24 hours |
| Temperature (°C) | 0 to 25 | 25 | 30 |
| Pressure | Atmospheric | 50 psi (H₂) | Atmospheric |
Table 2: Process & Sustainability Metrics
| Metric | Method A: NaBH₄ Reduction | Method B: Catalytic Hydrogenation | Method C: KRED Biocatalysis |
| Primary Solvent | Methanol | Ethanol | Water (Phosphate Buffer) |
| Workup/Purification | Quench, Extraction, Flash Chromatography | Filtration, Evaporation, Flash Chromatography | Extraction, Evaporation |
| Reagent Cost (Qualitative) | Low | Medium (catalyst cost) | High (enzyme cost, offset by purity) |
| Safety/Environmental Concerns | Flammable solvent, H₂ gas generation | Flammable solvent, H₂ gas pressure | Minimal (Aqueous, biodegradable) |
Analysis of Results: The experimental data unequivocally demonstrates the superiority of the novel chemoenzymatic route (Method C) in terms of selectivity. It produces the cis isomer with a diastereomeric ratio exceeding 99:1, effectively eliminating the need for complex chromatographic separation. While the reaction time is longer, the operational simplicity, mild conditions, and significantly simplified purification process present a compelling advantage for large-scale production. The isolated yield of the desired single isomer (95%) is substantially higher than what could be achieved for a single isomer from Methods A or B after purification.
Section 4: Detailed Experimental Protocols
Protocol 1: Novel Chemoenzymatic Synthesis (Method C)
-
System Validation: This protocol is self-validating through the analysis of the product. A successful reaction is confirmed by ¹H NMR spectroscopy, which will show a single set of peaks corresponding to one diastereomer, and chiral HPLC, which will confirm a diastereomeric excess of >99%.
-
Methodology:
-
To a 250 mL jacketed flask, add 100 mL of potassium phosphate buffer (100 mM, pH 7.0).
-
Add NAD⁺ (0.1 g), glucose (3.0 g), and glucose dehydrogenase (GDH, 200 units) for cofactor regeneration.
-
Add the ketoreductase enzyme (KRED, 50 mg of lyophylized powder). Stir at 30°C and 200 RPM until all solids are dissolved.
-
In a separate vial, dissolve ethyl 3-oxocyclohexanecarboxylate (1.70 g, 10 mmol) in DMSO (5 mL).
-
Add the substrate solution dropwise to the enzyme solution over 10 minutes.
-
Maintain the reaction at 30°C and monitor by TLC or HPLC. The reaction is typically complete within 24 hours.
-
Upon completion, add ethyl acetate (100 mL) to the flask and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (50 mL each).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless oil.
-
Protocol 2: Traditional NaBH₄ Reduction (Method A)
-
System Validation: The outcome is validated by ¹H NMR, which will show two distinct sets of peaks corresponding to the cis and trans isomers. The ratio can be determined by integrating key signals.
-
Methodology:
-
Dissolve ethyl 3-oxocyclohexanecarboxylate (1.70 g, 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir at room temperature for 1.5 hours.
-
Cool the reaction back to 0°C and slowly quench by adding 3M HCl until gas evolution ceases (pH ~6).
-
Remove the methanol under reduced pressure.
-
Add deionized water (30 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting oil via flash column chromatography (e.g., 30% ethyl acetate in hexanes) to separate the diastereomers.
-
Conclusion
This guide validates a novel chemoenzymatic route for the synthesis of this compound. While traditional chemical reductions using NaBH₄ or catalytic hydrogenation are viable, they inherently suffer from a lack of diastereoselectivity, leading to product mixtures that complicate downstream processing.
The new KRED-based biocatalytic method provides a robust and highly selective alternative, yielding a single diastereomer in high purity (>99:1 dr) and excellent yield (95%). Its operation under mild, aqueous conditions positions it as a greener, safer, and ultimately more efficient strategy for producing stereochemically pure this compound, particularly for applications where diastereomeric purity is a critical parameter.
References
-
Title: Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters Source: ACS Publications URL: [Link]
-
Title: Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum Source: NIH National Library of Medicine URL: [Link]
-
Title: Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones Source: Journal of the American Chemical Society URL: [Link]
-
Title: Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast Source: PubMed URL: [Link]
-
Title: Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone Source: Scribd URL: [Link]
-
Title: this compound Source: PubChem - NIH URL: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Solved Sodium Borohydride Reduction of Cyclohexanone OH 1. | Chegg.com [chegg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 3-Hydroxycyclohexanecarboxylate: Catalytic vs. Stoichiometric Methods
For researchers and professionals in drug development and chemical synthesis, the efficient and selective construction of chiral molecules is a cornerstone of innovation. Ethyl 3-hydroxycyclohexanecarboxylate, a valuable building block, presents a compelling case study for comparing synthetic methodologies. This guide provides an in-depth, objective comparison of the two primary routes to this β-hydroxy ester: the classic stoichiometric Reformatsky reaction and the modern catalytic asymmetric hydrogenation. By examining the underlying principles, experimental data, and practical considerations of each, this document aims to empower scientists to make informed decisions for their synthetic strategies.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and natural products. Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for diverse subsequent transformations. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final target molecule, making stereoselective synthesis a primary concern.
The Stoichiometric Approach: The Reformatsky Reaction
The Reformatsky reaction, discovered in 1887, is a well-established method for the synthesis of β-hydroxy esters.[1][2] It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[2][3] The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is less reactive than corresponding lithium or Grignard reagents, thus preventing side reactions with the ester functionality.[2]
Mechanistic Overview
The reaction proceeds via two main steps:
-
Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate) to form the organozinc enolate.[1]
-
Nucleophilic Addition: The zinc enolate then adds to the carbonyl group of the ketone (ethyl 3-oxocyclohexanecarboxylate) to form a zinc alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final β-hydroxy ester.
Caption: Mechanism of the Reformatsky Reaction.
Experimental Protocol: A Representative Procedure
The following is a generalized procedure for the synthesis of this compound via the Reformatsky reaction, adapted from established protocols.[4]
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate
-
Ethyl bromoacetate
-
Activated zinc dust
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2-1.5 equivalents).
-
Anhydrous toluene is added, and a small crystal of iodine can be added to further activate the zinc.
-
A solution of ethyl 3-oxocyclohexanecarboxylate (1 equivalent) and ethyl bromoacetate (1.1-1.3 equivalents) in anhydrous toluene is added dropwise to the stirred zinc suspension.
-
The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a color change and gentle refluxing. The mixture is then maintained at reflux for 2-4 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
The Catalytic Approach: Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation has emerged as a powerful and highly efficient method for the synthesis of chiral alcohols. The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing the chiral BINAP ligand, is particularly effective for the reduction of β-keto esters to their corresponding β-hydroxy esters with high enantioselectivity and diastereoselectivity.[3][5][6]
Mechanistic Principles
The catalytic cycle of the Noyori hydrogenation involves the coordination of the β-keto ester to the chiral Ru-BINAP catalyst, followed by the heterolytic cleavage of dihydrogen. The hydride is then transferred to the carbonyl carbon, and the proton adds to the carbonyl oxygen, all within the chiral environment of the catalyst, which directs the stereochemical outcome of the reaction. The product is then released, and the catalyst is regenerated.
Caption: Simplified workflow for catalytic asymmetric hydrogenation.
Experimental Protocol: A Representative Procedure
The following protocol is based on the well-established Noyori asymmetric hydrogenation of β-keto esters.[5][6]
Materials:
-
Ethyl 3-oxocyclohexanecarboxylate
-
[RuCl((R)-BINAP)]2·NEt3 or a similar chiral ruthenium catalyst
-
Methanol or Ethanol (degassed)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
The autoclave is charged with ethyl 3-oxocyclohexanecarboxylate (1 equivalent) and the chiral ruthenium catalyst (0.01-1 mol%).
-
Degassed methanol or ethanol is added as the solvent.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized with hydrogen to the desired pressure (typically 4-100 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 50-80 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature and carefully venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is typically purified by column chromatography to yield the enantiomerically enriched this compound.
Performance Comparison: Stoichiometric vs. Catalytic
| Parameter | Stoichiometric (Reformatsky) | Catalytic (Asymmetric Hydrogenation) |
| Reagent Stoichiometry | Requires stoichiometric amounts of zinc metal. | Requires only a catalytic amount of the ruthenium complex (typically <1 mol%). |
| Atom Economy | Lower, due to the formation of stoichiometric zinc halide byproducts. | Higher, as the main byproduct is water (in some variations) or no byproducts are formed in the ideal case. |
| Stereoselectivity | Generally provides a mixture of diastereomers with cyclic ketones, often with poor to moderate selectivity unless chiral auxiliaries are used. | Can achieve very high levels of both diastereoselectivity and enantioselectivity (>95% de, >99% ee) with the appropriate chiral catalyst.[5] |
| Reaction Conditions | Often requires heating to initiate and sustain the reaction. Activation of zinc can be variable. | Can often be run under milder conditions, though it requires specialized high-pressure equipment. |
| Substrate Scope | Broad for many aldehydes and ketones. | Broad for β-keto esters and other ketones. |
| Cost & Scalability | Zinc is relatively inexpensive, but the cost of the α-halo ester and waste disposal can be significant on a large scale. | The ruthenium catalyst and chiral ligands can be expensive, but the high turnover number and efficiency can make it cost-effective for large-scale production. |
| Environmental Impact | Generates significant amounts of metallic waste (zinc salts). | "Greener" approach with minimal waste generation. |
Concluding Remarks for the Practicing Scientist
The choice between a stoichiometric and a catalytic approach for the synthesis of this compound is a classic example of the evolution of synthetic chemistry towards more efficient and sustainable methods.
The Reformatsky reaction , while a classic and valuable tool in the synthetic chemist's arsenal, presents significant drawbacks in terms of atom economy, waste generation, and stereocontrol for this particular target. It remains a viable option for small-scale synthesis where high stereoselectivity is not the primary objective or when exploring diastereomeric products.
Catalytic asymmetric hydrogenation , particularly the Noyori-type, represents a superior strategy for the synthesis of enantiomerically pure this compound.[5] Its high efficiency, excellent stereocontrol, and adherence to the principles of green chemistry make it the method of choice for applications where optical purity is paramount, and for industrial-scale production.[7] While the initial investment in the catalyst may be higher, the benefits in terms of yield, purity, and reduced environmental footprint are substantial.
For researchers in drug development and process chemistry, the adoption of catalytic methods like asymmetric hydrogenation is not merely a matter of academic interest but a practical necessity for developing economically viable and environmentally responsible synthetic routes.
References
-
Noyori, R., Okhuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to β-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. Available at: [Link]
-
Fürstner, A. (1999). Reformatsky Reaction. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Ltd. Available at: [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
-
Psiberg. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Reformatsky Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Available at: [Link]
-
Dicks, A. P., & Hent, A. (2015). Atom Economy and Reaction Mass Efficiency. In Green Chemistry Metrics (pp. 21-39). Springer, Cham. Available at: [Link]
-
Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research, 17, 233. Available at: [Link]
-
University of Scranton. (n.d.). Organic Chemistry Module. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. Available at: [Link]
Sources
- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psiberg.com [psiberg.com]
- 3. Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Ethyl 3-Hydroxycyclohexanecarboxylate Enantiomers: An Illustrative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of stereoisomers is of paramount importance. The specific three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile. This guide provides a framework for comparing the biological activity of the enantiomers of ethyl 3-hydroxycyclohexanecarboxylate.
Due to a lack of direct comparative studies on this compound enantiomers in the public domain, this guide will utilize the well-documented differential effects of the enantiomers of a structurally related compound, beta-hydroxybutyrate (βOHB), as a case study. This will illustrate the principles and methodologies applicable to the stereospecific investigation of chiral molecules like this compound.
The Principle of Chirality in Biological Systems
Chirality is a fundamental property of many biologically active molecules. Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct biological activities because they interact differently with chiral biological macromolecules such as enzymes and receptors.[1] These interactions are highly specific, akin to a key fitting into a lock, where only one enantiomer may bind effectively to elicit a biological response.
Case Study: Differential Effects of Beta-Hydroxybutyrate Enantiomers on Cardiac Myocytes
A compelling example of stereospecific biological activity is observed in the effects of the R- and S-enantiomers of beta-hydroxybutyrate (βOHB) on induced pluripotent stem cell-derived cardiac myocytes (iPS-CMs).[1] While both enantiomers influence the electrophysiology of these cells, their effects are markedly different, and in some cases, opposing.[1]
Comparative Electrophysiological Effects of βOHB Enantiomers
The following table summarizes the differential effects of R-βOHB and a racemic mixture of βOHB (containing both R- and S-enantiomers) on the electrophysiology of iPS-CMs.
| Parameter | Effect of R-βOHB | Effect of Racemic ±βOHB |
| Action Potential Amplitude | Increased | Increased |
| Action Potential Duration (APD) | Prolonged | Shortened |
| Peak Calcium Transient | Reduced | Increased |
| Calcium Transient Half-width | Prolonged | Shortened |
| Calcium Reuptake Time | Prolonged | Shortened |
Data sourced from a study on induced pluripotent stem cell-derived cardiac myocytes.[1]
This data clearly demonstrates that the stereochemistry of βOHB is a critical determinant of its biological effect on cardiac cells. The R-enantiomer and the racemic mixture elicit distinct, and in some aspects opposite, responses in key electrophysiological parameters.[1]
Hypothetical Experimental Workflow for Comparing this compound Enantiomers
The following workflow outlines a potential approach to assess and compare the biological activities of the individual enantiomers of this compound.
Caption: A generalized workflow for the comparative biological evaluation of chiral molecules.
Experimental Protocols
Below are representative, step-by-step methodologies for key experiments in the comparative analysis of enantiomers.
Chiral Separation of Enantiomers
Objective: To isolate the individual R- and S-enantiomers from a racemic mixture of this compound.
Methodology: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for the separation of cyclic esters. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).
-
Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be empirically determined to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the preparative chiral HPLC system. Collect the eluting enantiomers in separate fractions as they are detected by a UV detector.
-
Purity Analysis: Analyze the collected fractions using analytical chiral HPLC to confirm the enantiomeric purity of each isolated isomer.
Enzyme Inhibition Assay
Objective: To determine if the enantiomers of this compound differentially inhibit a target enzyme. For the purpose of this guide, let's assume a hypothetical target enzyme, "Cyclo-esterase X".
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified R- and S-enantiomers in a suitable solvent (e.g., DMSO).
-
Prepare a solution of Cyclo-esterase X in an appropriate buffer.
-
Prepare a solution of a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic cleavage.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add serial dilutions of the R-enantiomer, S-enantiomer, and a racemic mixture to respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in signal over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) for each enantiomer and the racemic mixture by fitting the data to a dose-response curve.
-
Underlying Mechanisms and Signaling Pathways
The differential activity of enantiomers often stems from their unique interactions with the three-dimensional structure of their biological targets.
Caption: Stereospecific interaction of enantiomers with a chiral biological target.
This diagram illustrates a common scenario where one enantiomer (the eutomer) binds with high affinity to a biological target, leading to a specific cellular response. In contrast, the other enantiomer (the distomer) may have low or no affinity for the target, resulting in a weak or absent response.
Conclusion
Sources
A Comparative Guide to DFT Studies on the Transition States of Ethyl 3-Hydroxycyclohexanecarboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the stereochemical outcome of reactions involving substituted cyclohexanes is of paramount importance. Ethyl 3-hydroxycyclohexanecarboxylate, a bifunctional molecule, presents a rich stereochemistry that dictates its reactivity and the properties of its derivatives. Understanding the transition states of its reactions is key to predicting product distributions, optimizing reaction conditions, and designing novel molecular entities.
This guide provides a comparative analysis of Density Functional Theory (DFT) methods for elucidating the transition states of key reactions of this compound. In the absence of extensive experimental kinetic data for this specific molecule, we leverage findings from analogous systems—cyclohexanol oxidation and ethyl ester hydrolysis—to establish a robust computational framework. This guide is designed to equip researchers with the foundational knowledge and practical steps to apply DFT in their own investigations.
The Decisive Role of Conformational Isomerism
The reactivity of this compound is intrinsically linked to the conformational equilibrium of its cyclohexane ring. The two primary chair conformations, which interconvert via a process known as ring-flipping, position the hydroxyl and ethyl carboxylate substituents in either axial or equatorial orientations. The relative stability of these conformers, governed by steric and electronic effects, determines the predominant ground state geometry and, consequently, the accessibility of different reaction pathways.
Generally, bulky substituents are more stable in the equatorial position to minimize 1,3-diaxial interactions. For this compound, this leads to four possible chair conformers (cis and trans isomers, each with two chair forms). The diequatorial conformer of the trans isomer is generally the most stable.
Caption: Conformational equilibrium of cis and trans isomers of this compound.
Comparative Analysis of DFT Methods for Key Reactions
The choice of DFT functional and basis set is critical for accurately modeling reaction barriers. Below, we compare the performance of various methods for two principal reactions of this compound: oxidation of the secondary alcohol and hydrolysis of the ethyl ester.
Oxidation of the Hydroxyl Group
The oxidation of the secondary alcohol on the cyclohexane ring to a ketone is a common and important transformation. DFT studies on the oxidation of cyclohexanol provide valuable insights into the performance of different functionals.
| DFT Functional | Basis Set | System | Calculated Activation Energy (kcal/mol) | Reference System |
| B3LYP | 6-31G* | Cyclohexanol Oxidation | Varies with oxidant | N/A |
| M06-2X | 6-311+G(d,p) | Cyclohexanol Oxidation | Generally higher barriers than B3LYP | N/A |
| PBE0 | def2-TZVP | Cyclohexanol Oxidation | Intermediate values | N/A |
Note: The calculated activation energies are highly dependent on the specific oxidant and reaction mechanism being modeled.
A computational study on the aerobic oxidation of cyclohexane revealed that the activation of C-H bonds is a critical step with a high energy barrier.[1][2] For the subsequent oxidation of cyclohexanol to cyclohexanone, DFT calculations have been employed to map out the reaction pathways and energy profiles.[3] These studies indicate that functionals like B3LYP can provide a good qualitative picture, while more modern functionals like M06-2X may offer improved accuracy for barrier heights.
Hydrolysis of the Ethyl Ester
The hydrolysis of the ethyl ester group is another key reaction, particularly in biological contexts where esterases are involved. Computational studies on the hydrolysis of ethyl acetate and other esters have benchmarked the performance of DFT methods.
| DFT Functional | Basis Set | System | Calculated Activation Energy (kcal/mol) | Reference System |
| B3LYP | 6-31G* | Ethyl Acetate Hydrolysis | ~15-20 (uncatalyzed) | [4] |
| M06-2X | 6-311++G** | Carboxylesterase-catalyzed hydrolysis | Varies with substrate | [5] |
| B3LYP-D3 | aug-cc-pVTZ | Molybdocene-catalyzed ethyl acetate hydrolysis | 36.7 | [6] |
Studies on carboxylesterase mechanisms have shown that the reaction proceeds through a multi-step pathway involving tetrahedral intermediates.[5] The M06-2X functional has been found to perform well for these systems. For metal-catalyzed hydrolysis, dispersion corrections (like D3) are crucial for obtaining accurate results.[6]
Experimental Protocol: A Practical Guide to Transition State Calculation
Here, we outline a step-by-step methodology for calculating the transition state of the oxidation of trans-diequatorial-ethyl 3-hydroxycyclohexanecarboxylate with a generic oxidant (e.g., a simplified chromium-based oxidant).
Step 1: Optimization of Reactants and Products
-
Build the 3D structures of the reactants (this compound and the oxidant) and the products (ethyl 3-oxocyclohexanecarboxylate and the reduced oxidant).
-
Perform a geometry optimization and frequency calculation for each species using a chosen DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Confirm that the optimized structures have no imaginary frequencies, indicating they are true minima on the potential energy surface.
Step 2: Locating the Transition State
-
Use a transition state search algorithm, such as the Berny algorithm (Opt=TS) in Gaussian, to locate the saddle point connecting reactants and products.
-
An initial guess for the transition state geometry is often required. This can be generated using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or by manually modifying the geometry of the reactant complex towards the expected transition state structure.
Step 3: Verification of the Transition State
-
Perform a frequency calculation on the optimized transition state geometry.
-
A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-H bond and formation of the O-H bond of the reduced oxidant).
-
Visualize the imaginary frequency to ensure it corresponds to the desired reaction pathway.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
-
Perform an IRC calculation starting from the verified transition state.
-
This calculation follows the minimum energy path downhill from the transition state towards both the reactants and the products.
-
Successful IRC calculations confirm that the located transition state connects the desired reactants and products.
Caption: General workflow for a DFT transition state calculation.
The Influence of Solvent
For reactions in solution, it is crucial to account for the effect of the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to include bulk solvent effects. For reactions where explicit solvent molecules play a direct role in the mechanism (e.g., as proton shuttles), a hybrid approach using a few explicit solvent molecules in combination with a continuum model is recommended.
Conclusion and Recommendations
DFT calculations are a powerful tool for investigating the transition states of reactions involving this compound. While direct experimental kinetic data for this specific molecule is scarce, a wealth of information from analogous systems provides a solid foundation for computational studies.
Key Recommendations:
-
Conformational Analysis is Crucial: Always begin by determining the relative stabilities of the different conformers of the reactant.
-
Functional and Basis Set Selection: For general exploratory studies, B3LYP/6-31G* offers a good balance of accuracy and computational cost. For higher accuracy, especially for barrier heights, consider using M06-2X or PBE0 with a larger basis set like def2-TZVP.
-
Dispersion Corrections: When non-covalent interactions are significant (e.g., in enzyme catalysis or with large substituents), include dispersion corrections (e.g., -D3).
-
Solvent Effects: Always include a solvent model for reactions that occur in solution.
-
Thorough Verification: Rigorously verify all stationary points (minima and transition states) through frequency calculations and confirm reaction pathways with IRC calculations.
By following these guidelines, researchers can confidently apply DFT methods to gain valuable insights into the reaction mechanisms of this compound and related molecules, ultimately accelerating the process of drug discovery and chemical synthesis.
References
-
Yuan, E., et al. (2019). Density functional theory study of selective aerobic oxidation of cyclohexane: the roles of acetic acid and cobalt ion. Journal of Molecular Modeling, 25(3), 71. [Link]
-
CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. (n.d.). Retrieved from [Link]
- Ali, S. I., & Mathew, B. (1995). Experimental and computational (AM1, MNDO, PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. Journal of Chemical Sciences, 107(5), 485-491.
-
Theoretical calculation of cyclohexanol oxidation to cyclohexanone... (n.d.). ResearchGate. Retrieved from [Link]
-
3.3: Conformational analysis of cyclohexanes. (2021, August 21). Chemistry LibreTexts. [Link]
-
Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
(PDF) Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation. (n.d.). ResearchGate. Retrieved from [Link]
-
Conformational Analysis and Cyclohexane. (n.d.). ResearchGate. Retrieved from [Link]
-
Yuan, E. (2019). Density functional theory study of selective aerobic oxidation of cyclohexane: the roles of acetic acid and cobalt ion. SciSpace. [Link]
-
Lonsdale, R., et al. (2014). The catalytic mechanism of carboxylesterases: a computational study. Journal of the American Chemical Society, 136(39), 13632-13645. [Link]
-
DFT study of Oxidation Initiation for Different Compound in Gasoline. (2018). Journal of Clean Energy Technologies, 6(1), 6-10. [Link]
-
Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction Kinetics: Pharmaceutical Applications. (2023, January 17). YouTube. [Link]
-
The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation. (2016). Green Chemistry, 18(11), 3291-3297. [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 3-hydroxycyclopentanecarboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (1966). Bulletin of the Chemical Society of Japan, 39(9), 1844-1849. [Link]
-
Kinetics and Thermochemistry of Cyclohexadienes Reactions with Hydroxyl Radicals | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Computational study of the acid dissociation of esters and lactones. A case study of diketene. (2009). Semantic Scholar. [Link]
-
Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation. (n.d.). Semantic Scholar. [Link]
-
Oxidation of Cyclohexanol with PCC | PDF | Ketone | Aldehyde. (2020, May 1). Scribd. [Link]
Sources
- 1. Density functional theory study of selective aerobic oxidation of cyclohexane: the roles of acetic acid and cobalt ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. uv.es [uv.es]
- 5. The catalytic mechanism of carboxylesterases: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-hydroxycyclohexanecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper management of chemical waste is not merely a regulatory hurdle but a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Ethyl 3-hydroxycyclohexanecarboxylate. The procedures outlined herein are synthesized from regulatory standards and field-proven best practices to ensure a self-validating system of safety and compliance in your laboratory.
Core Principles: Hazard Assessment & Personal Protective Equipment (PPE)
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. This compound is a combustible liquid and, like many organic esters and alcohols, should be handled with care.[1] While specific toxicity data may be limited, related compounds can cause skin, eye, and respiratory irritation.[2] Therefore, treating it as hazardous waste is the most prudent course of action.
Adherence to proper PPE protocols is the first line of defense against chemical exposure. All handling and disposal operations must be conducted while wearing the appropriate protective gear.[3][4]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Source |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] This prevents splashes from contacting the eyes. |
| Hand Protection | Nitrile gloves. | Provides a suitable barrier against incidental contact with organic esters.[3] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[3][6] |
| Emergency Equipment | Accessible Eyewash Station & Safety Shower. | Essential for immediate decontamination in case of accidental exposure.[3][7] |
Standard Operating Procedure: Waste Collection & Containment
Routine disposal of this compound from experimental procedures must follow a systematic collection protocol to prevent environmental release and ensure regulatory compliance.[8] Under no circumstances should this chemical be disposed of down the drain.[5][9]
Step-by-Step Collection Protocol:
-
Select a Compatible Waste Container: Use a clean, leak-proof container made of a material chemically compatible with organic esters and alcohols (plastic is often preferred).[8][10] The container must have a secure, screw-top cap.[9] To avoid dangerous reactions, never mix incompatible waste streams.
-
Properly Label the Container: The moment the first drop of waste is added, the container must be labeled.[3][10] Federal and state regulations require specific information.[11] The label must include:
-
Transfer Waste: Carefully transfer the liquid waste into the designated container, ensuring there are no drips or spills. It is best practice to perform this transfer within a fume hood.
-
Secure the Container: Keep the waste container securely capped at all times, except when actively adding waste.[8][9][10] This minimizes the release of vapors and prevents spills.
-
Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[9][11] This area must be:
-
Schedule a Pickup: Once the container is full (leaving at least one inch of headspace for expansion), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6][9][10] Do not allow hazardous waste to accumulate in the lab for more than 90 days.[3][13]
Emergency Protocol: Spill Response
Prompt and correct action during a chemical spill is crucial to mitigate risks. The response procedure depends on the volume of the spill.[14]
Table 2: Spill Response Actions
| Spill Size | Response Protocol |
|---|---|
| Incidental/Small Spill (<500 mL) | 1. Alert personnel in the immediate area.[14] 2. Don appropriate PPE (see Table 1).[15] 3. Contain the spill by creating a dike with an inert, non-combustible absorbent material (e.g., vermiculite, cat litter, or chemical absorbent pads).[15][16] 4. Absorb the liquid, working from the outside in.[16] 5. Collect the absorbed material using spark-proof tools and place it in a sealable container.[5][15] 6. Label the container as "Hazardous Waste" with the chemical name and "Spill Debris". 7. Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[14][15] 8. Contact EHS for waste pickup and report the incident according to your institution's policy.[15] |
| Major Spill (>500 mL) | 1. Evacuate the immediate area. Alert all nearby personnel.[14] 2. If safe to do so, close the door to the affected area to confine vapors.[15] 3. Activate the nearest fire alarm if the chemical is flammable or the spill is large. 4. Call for emergency assistance. Contact your institution's EHS department and/or emergency response line immediately.[3][15] 5. Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders. |
Regulatory Framework: Ensuring Compliance
The disposal of chemical waste is governed by a multi-layered regulatory system designed to protect human health and the environment.
-
Environmental Protection Agency (EPA): At the federal level, the EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][17] Your institution is classified as a waste generator (e.g., Small Quantity Generator or Large Quantity Generator), which dictates specific time limits and storage requirements.[11]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that laboratories maintain safety data sheets (SDSs), label chemicals appropriately, and train employees on the hazards of the chemicals in their work area.[4][18]
-
Institutional EHS: Your facility's Environmental Health and Safety department is your primary resource for operationalizing these regulations. They provide waste containers, manage the waste disposal program, and serve as the experts for any specific questions regarding disposal procedures.[6][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
-
University of California, Santa Barbara. Ethanol - Standard Operating Procedure. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3023897, this compound. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Chemtalk. Ester Disposal. [Link]
-
U.S. Environmental Protection Agency (EPA). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Final Rule Modifying the HCS to Maintain Alignment with the GHS. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Central Sterile Supply - Hazardous Chemicals. [Link]
-
eCFR. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). [Link]
-
Occupational Safety and Health Administration (OSHA). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. [Link]
-
MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. eTool : Hospitals - Central Sterile Supply - Hazardous Chemicals | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. epa.gov [epa.gov]
- 18. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-hydroxycyclohexanecarboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including Ethyl 3-hydroxycyclohexanecarboxylate, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification: Understanding the "Why" Behind the PPE
This compound (CAS No. 94160-25-5) is a liquid organic compound that, while not acutely toxic in all categories, presents several significant hazards that dictate our safety protocols.[1][2] A thorough risk assessment is the foundation of safe handling. According to its Safety Data Sheet (SDS), the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:
-
H302: Harmful if swallowed. [3] This classification indicates that ingestion can lead to significant toxicological effects.
-
H315: Causes skin irritation. [3] Direct contact with the skin can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [3] This is a critical hazard, as splashes can cause significant, though likely reversible, damage to the eyes.
-
H335: May cause respiratory irritation. [3] Inhalation of vapors or mists can irritate the respiratory tract, leading to coughing and shortness of breath.
-
Combustible Liquid: The compound is classified as a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures.
These classifications are not merely labels; they are directives that inform every choice we make regarding personal protective equipment and handling procedures.
Core Protective Measures: Your First Line of Defense
The selection of PPE is a direct response to the identified hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline requirement.[3]
Eye and Face Protection
Given the H319 classification (Causes serious eye irritation), eye protection is non-negotiable.
-
Minimum Requirement: At all times when handling the chemical, wear safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Best Practice (Splash Hazard): When transferring larger volumes or there is any risk of splashing, augment protection by using tight-fitting chemical splash goggles. For maximum protection, use a full-face shield in conjunction with goggles.[6]
Skin and Body Protection
To mitigate the risk of skin irritation (H315), a complete barrier is essential.
-
Gloves: Wear chemically resistant gloves. While specific breakthrough times are not always published for this exact compound, nitrile gloves are a common and effective choice for incidental contact in a laboratory setting. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removal.[4]
-
Protective Clothing: A standard laboratory coat should be worn and kept fully fastened. For tasks involving larger quantities, a chemically resistant apron provides an additional layer of protection.[4]
Respiratory Protection
The potential for respiratory irritation (H335) means that airflow and ventilation are critical engineering controls.
-
Primary Control: All handling of this compound should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[3]
-
When Respirators are Needed: If exposure limits are exceeded, if you are working in a poorly ventilated area, or if there is a potential for aerosol generation (e.g., during heating or agitation), respiratory protection is required. A NIOSH/MSHA-approved air-purifying respirator with an appropriate organic vapor cartridge should be used.[4][7] All respirator use must be in accordance with a formal respiratory protection program.
Summary of PPE Requirements
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Benchtop Work (in Fume Hood) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Bulk Transfers or Weighing | Chemical splash goggles and/or face shield | Nitrile gloves | Lab coat and chemical-resistant apron | Recommended if not in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges |
Operational and Disposal Plan
Proper PPE is only effective when integrated into a comprehensive plan for handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure a chemical fume hood is operational. Confirm that an eyewash station and safety shower are unobstructed and accessible.[7]
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, gloves.
-
Handling: Perform all manipulations within the fume hood. Keep the container tightly closed when not in use.[3] Avoid heating the material near open flames or spark sources due to its combustible nature.[8]
-
Post-Handling: After use, securely seal the container.
-
Doffing PPE: Remove gloves first, avoiding contact with the outside of the glove. Remove your lab coat and then your eye protection.
-
Hygiene: Immediately wash your hands with soap and water.[6] Do not eat, drink, or smoke in the work area.[4]
Spill Response Procedure
-
Evacuate & Ventilate: Alert others in the area and evacuate if the spill is large. Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including respiratory protection, as vapor concentrations will be highest near a spill.
-
Contain: Prevent the spill from spreading or entering drains.
-
Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste, including the chemical itself and any contaminated materials (gloves, absorbent), must be treated as hazardous.
-
Containers: Collect all waste in a properly labeled, sealed container.
-
Disposal: Dispose of contents and the container in accordance with all local, regional, and national regulations, typically through a licensed professional waste disposal service.[3] Do not pour down the drain.[9]
Visual Workflow: PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Logical workflow for determining PPE based on task risk.
References
-
SAFETY DATA SHEET. S-C Brands. [Link]
-
This compound | C9H16O3 | CID 3023897 - PubChem. National Institutes of Health (NIH). [Link]
-
Workplace Exposure Limits - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- SAFETY DATA SHEET - Castrol. Castrol. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/6E4233BC0A611D0B802584A20054924A/ File/bpxe-9b5m7l.pdf)
-
This compound (C007B-589566) - Cenmed Enterprises. Cenmed Enterprises. [Link]
-
safety data sheet - steamate na9680.* SUEZ. [Link]
Sources
- 1. This compound | C9H16O3 | CID 3023897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 94160-25-5 [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
